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  • Product: 5-(Trifluoromethyl)pyridin-3-OL hydrochloride
  • CAS: 1820673-40-2

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 5-(Trifluoromethyl)pyridin-3-OL hydrochloride

An In-Depth Technical Guide to 5-(Trifluoromethyl)pyridin-3-ol Hydrochloride: Structure, Properties, and Applications Introduction In the landscape of modern medicinal and agrochemical research, fluorinated heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-(Trifluoromethyl)pyridin-3-ol Hydrochloride: Structure, Properties, and Applications

Introduction

In the landscape of modern medicinal and agrochemical research, fluorinated heterocyclic compounds have become indispensable building blocks. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (-CF₃) group, into molecular scaffolds can dramatically enhance crucial properties including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among these valuable scaffolds, trifluoromethylpyridines stand out for their versatility and have been integrated into numerous commercialized products.[3]

This guide provides a comprehensive technical overview of 5-(Trifluoromethyl)pyridin-3-ol hydrochloride, a key intermediate for researchers and drug development professionals. We will delve into its chemical structure, physicochemical properties, a representative synthetic pathway, analytical characterization methods, and its applications as a versatile precursor in the synthesis of complex, high-value molecules. This document is designed to serve as a practical resource, blending established data with field-proven insights to empower scientific innovation.

Chapter 1: Molecular Identity and Chemical Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. 5-(Trifluoromethyl)pyridin-3-ol hydrochloride is the salt form of the parent compound, 5-(Trifluoromethyl)pyridin-3-ol, which enhances its stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions.

Key Chemical Identifiers
IdentifierValueSource(s)
Chemical Name 5-(Trifluoromethyl)pyridin-3-ol hydrochloride
Synonyms 5-(trifluoromethyl)-3-pyridinol hydrochloride
CAS Number 1820673-40-2[4]
Parent CAS Number 186593-14-6 (for free base)[5]
Molecular Formula C₆H₅ClF₃NO
Molecular Weight 199.56 g/mol
Canonical SMILES C1=C(C=NC=C1O)C(F)(F)F.Cl[5]
InChIKey YUUZFMWMDPHTQS-UHFFFAOYSA-N (for free base)[5]
Chemical Structure Analysis

The structure of 5-(Trifluoromethyl)pyridin-3-ol hydrochloride consists of a protonated pyridinol cation and a chloride anion. The cationic component's key features dictate its reactivity and utility.

Caption: Chemical structure of 5-(Trifluoromethyl)pyridin-3-ol hydrochloride.

  • Pyridinium Ring: The aromatic pyridine core is electron-deficient, a characteristic amplified by the protonated nitrogen atom. This influences the regioselectivity of further chemical transformations.

  • Hydroxyl Group (-OH): As a substituent on the electron-poor ring, the hydroxyl group's acidity is increased. It can act as a nucleophile or be readily converted into other functional groups, such as ethers, which is a common strategy in drug design.[3]

  • Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing moiety due to the high electronegativity of fluorine atoms. Its presence significantly impacts the electronic properties of the pyridine ring. Furthermore, the -CF₃ group is metabolically very stable and increases the lipophilicity of a molecule, which can improve membrane permeability and bioavailability.[2][6]

Chapter 2: Physicochemical Properties

The physical properties of a compound are critical for its handling, storage, and application in experimental protocols.

PropertyValue / DescriptionSource(s)
Physical Form Solid
Appearance Pale yellow solid (for a related hydrochloride)[7]
Solubility While specific data for the hydrochloride is limited, it is expected to have enhanced solubility in water and polar protic solvents compared to its free base. The free base is soluble in organic solvents such as methanol, acetone, and methylene chloride.[8]
Storage Conditions Store in a refrigerator (2-8°C), under an inert atmosphere, in a tightly sealed container.[4][7]
Purity Typically available at ≥97% purity from commercial suppliers.
  • Expert Insight: The choice between using the hydrochloride salt and the free base is application-dependent. For reactions in aqueous or protic media, or for preparing stock solutions for biological screening, the hydrochloride salt is often preferred. For reactions requiring a non-nucleophilic base or anhydrous aprotic conditions, the free base (often generated in situ by neutralization) is necessary.

Chapter 3: Synthesis and Purification

While numerous methods exist for synthesizing trifluoromethylpyridine derivatives, a common and effective strategy involves the cyclocondensation of a trifluoromethyl-containing building block.[3] This approach provides a reliable pathway to the core scaffold.

Representative Synthetic Pathway

A plausible and scalable synthesis starts from a readily available trifluoromethylated β-ketoenone, such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, which undergoes a cyclocondensation reaction.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Aromatization/Functionalization cluster_3 Step 4: Salt Formation start Key Building Blocks reagent1 (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one reagent2 Ammonia source (e.g., NH4OAc) intermediate Formation of Pyridinone Intermediate reagent1->intermediate Heat in Solvent (e.g., Acetic Acid) reagent2->intermediate Heat in Solvent (e.g., Acetic Acid) product_free 5-(Trifluoromethyl)pyridin-3-ol (Free Base) intermediate->product_free Tautomerization & Possible Oxidation final_product 5-(Trifluoromethyl)pyridin-3-ol HCl (Final Product) product_free->final_product Acidification reagent3 HCl in Ether or Isopropanol reagent3->final_product

Caption: Generalized workflow for the synthesis of 5-(Trifluoromethyl)pyridin-3-ol HCl.

Experimental Protocol (Illustrative)

This protocol is illustrative and should be adapted and optimized based on laboratory conditions and scale.

  • Cyclocondensation: To a solution of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq) in glacial acetic acid, add ammonium acetate (3.0 eq). The choice of an ammonium salt provides the necessary nitrogen atom for the pyridine ring.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water and neutralize carefully with a saturated sodium bicarbonate solution. The free base, 5-(trifluoromethyl)pyridin-3-ol, may precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Purification of Free Base: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold solvent (diethyl ether), and dry under vacuum to yield the final product.

  • Validation: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Chapter 4: Spectroscopic and Analytical Characterization

Rigorous analytical characterization is non-negotiable for ensuring the identity and purity of the compound, which is a prerequisite for its use in sensitive applications like drug discovery.

TechniqueExpected Observations
¹H NMR Expect signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the three protons on the pyridinium ring. The signals will likely be broad due to the acidic proton on the nitrogen. A broad singlet for the hydroxyl proton will also be present.
¹³C NMR Signals for the five pyridine ring carbons are expected. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. A representative chemical shift for a similar CF₃-substituted pyridine carbon is δ 152.3 (q, J = 35.4 Hz).[9]
¹⁹F NMR A sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. For similar structures, this signal appears around δ -62 to -68 ppm (relative to CFCl₃).[9] The absence of other fluorine signals is a key indicator of purity.
Mass Spec (ESI+) The primary ion observed will be the molecular ion of the free base [M+H]⁺. Based on its molecular formula C₆H₄F₃NO, the expected monoisotopic mass is 163.0245 Da.[10]
Infrared (IR) Characteristic absorption bands include a broad O-H stretch (~3200-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=C and C=N stretches in the aromatic region (~1500-1600 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).

Chapter 5: Applications in Research and Development

5-(Trifluoromethyl)pyridin-3-ol hydrochloride is not an end-product but a high-value starting material. Its utility stems from the strategic placement of its functional groups, which allows for diverse chemical modifications.

Role as a Core Scaffold

The molecule serves as a versatile scaffold for building molecular libraries. The hydroxyl group is a prime site for derivatization, enabling the synthesis of a wide array of ethers and esters, which allows for systematic exploration of the structure-activity relationship (SAR).

G cluster_0 cluster_1 core 5-(CF3)pyridin-3-ol HCl (Core Scaffold) ether O-Alkylation / O-Arylation (Williamson Ether Synthesis) core->ether R-X, Base ester Esterification (Acyl Halides, Anhydrides) core->ester RCOCl, Base suzuki Halogenation followed by Suzuki Coupling core->suzuki 1. NBS/NCS 2. R-B(OH)₂, Pd Catalyst buchwald Buchwald-Hartwig Amination (after halogenation) core->buchwald 1. NBS/NCS 2. R₂NH, Pd Catalyst pharma Pharmaceuticals (e.g., Kinase Inhibitors) ether->pharma ester->pharma agro Agrochemicals (e.g., Herbicides, Fungicides) suzuki->agro materials Materials Science buchwald->materials

Caption: Role as a versatile scaffold for chemical diversification.

Significance in Drug Discovery

The trifluoromethylpyridine motif is a "privileged structure" in medicinal chemistry.[3]

  • Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[6]

  • Target Binding: The strong electron-withdrawing nature of the -CF₃ group can alter the pKa of the pyridine nitrogen and the hydroxyl group, influencing hydrogen bonding and other non-covalent interactions with protein targets.[2]

  • Kinase Inhibition: Pyridine-based scaffolds are common in kinase inhibitors. Derivatives of this compound could be synthesized to target specific kinases involved in oncogenic signaling pathways.[1]

Chapter 6: Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The hazard information is primarily based on the parent compound.

GHS Hazard Classification
Hazard ClassGHS Code(s)Signal WordPictogram(s)
Acute Oral ToxicityH301 / H302Danger 💀
Skin Corrosion/IrritationH315Warning
Serious Eye Damage/IrritationH319Warning
Specific Target Organ ToxicityH335Warning

(Data derived from classifications for the parent compound, 5-(Trifluoromethyl)pyridin-3-ol)[5]

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a standard laboratory coat.

  • Handling Practices: Avoid formation of dust. Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[7]

Storage

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] For long-term stability, storage in a refrigerator (2-8°C) is recommended.[4]

Conclusion

5-(Trifluoromethyl)pyridin-3-ol hydrochloride is more than just a chemical on a vendor's list; it is a potent tool for innovation. Its well-defined structure, characterized by the influential trifluoromethyl group and a reactive hydroxyl moiety, makes it an exceptionally valuable scaffold for the synthesis of novel compounds. By understanding its properties, synthesis, and safe handling protocols, researchers in drug discovery and materials science can effectively leverage this building block to construct the next generation of high-performance molecules.

References

  • PubChem. 5-(Trifluoromethyl)pyridin-3-ol. National Center for Biotechnology Information. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

  • PubChemLite. 5-(trifluoromethyl)pyridin-3-ol (C6H4F3NO). [Link]

  • USCKS. 5-(TRIFLUOROMETHYL)PYRIDIN-3-OL. [Link]

  • Royal Society of Chemistry. Supporting Information for a relevant publication. [Link]

  • Fujimoto, H., & Hosoya, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 134-145. [Link]

  • Vasylkevych, A. O., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(10), 2194-2203. [Link]

  • Wechem. Design and biological activity of trifluoromethyl containing drugs. [Link]

  • NextSDS. 5-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine hydrochloride. [Link]

  • Li, Y., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules, 21(3), 297. [Link]

  • MDPI. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF₃CN. [Link]

  • Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. [Link]

  • Santos, J. L., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. [Link]

  • Google Patents.
  • PubChemLite. 3-(chloromethyl)-5-(trifluoromethyl)pyridine hydrochloride. [Link]

Sources

Exploratory

Investigating the In Vitro Mechanism of Action of 5-(Trifluoromethyl)pyridin-3-ol hydrochloride: A Technical Guide for Preclinical Research

Abstract This technical guide outlines a comprehensive, field-proven strategy for the in vitro characterization of 5-(Trifluoromethyl)pyridin-3-ol hydrochloride, a novel compound with an uncharacterized mechanism of acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive, field-proven strategy for the in vitro characterization of 5-(Trifluoromethyl)pyridin-3-ol hydrochloride, a novel compound with an uncharacterized mechanism of action (MOA). Given its structural features, specifically the trifluoromethylated pyridine scaffold prevalent in centrally active agents, we hypothesize its primary molecular target is the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a logical, multi-step experimental workflow designed to rigorously test this hypothesis, moving from high-throughput functional screening to detailed biophysical and binding characterization. The protocols and rationale described herein are intended for researchers, scientists, and drug development professionals engaged in preclinical compound evaluation.

Introduction and Foundational Hypothesis

5-(Trifluoromethyl)pyridin-3-ol hydrochloride is a small molecule featuring a pyridine ring substituted with a hydroxyl group and a trifluoromethyl (CF3) group[1]. The CF3 group is a powerful electron-withdrawing moiety known to significantly alter the physicochemical properties of a molecule, including its basicity (pKa), lipophilicity, and metabolic stability[2][3]. These modifications are frequently leveraged in medicinal chemistry to enhance drug-like properties and target engagement[4][5].

While the specific biological activity of 5-(Trifluoromethyl)pyridin-3-ol hydrochloride is not yet defined, its structure suggests a plausible interaction with central nervous system (CNS) targets. Many compounds containing a pyridine or similar heterocyclic core act as modulators of ligand-gated ion channels. A primary candidate for such interaction is the GABA-A receptor, the principal mediator of fast inhibitory neurotransmission in the mammalian brain[6].

Our central hypothesis is that 5-(Trifluoromethyl)pyridin-3-ol hydrochloride functions as an allosteric modulator of the GABA-A receptor.

The GABA-A receptor is a pentameric ligand-gated ion channel that conducts chloride ions (Cl⁻) upon binding the neurotransmitter GABA. This Cl⁻ influx hyperpolarizes the neuron, reducing its excitability. The receptor complex contains numerous distinct allosteric binding sites that can be targeted by various classes of drugs—such as benzodiazepines, barbiturates, and neurosteroids—to either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to GABA. This guide details the necessary in vitro experiments to confirm this hypothesized MOA.

cluster_sites Allosteric & Orthosteric Binding Sites GABA_R GABA-A Receptor α β α γ β Pentameric Chloride (Cl⁻) Channel GABA_Site GABA Site (Orthosteric, at β+/α−) GABA_Site->GABA_R:f2 Agonists (GABA, Muscimol) BZD_Site Benzodiazepine Site (Allosteric, at α+/γ−) BZD_Site->GABA_R:f4 PAMs (Diazepam) Barbiturate_Site Barbiturate Site (Allosteric, in TMD) Barbiturate_Site->GABA_R:f5 PAMs (Pentobarbital) Picrotoxin_Site Picrotoxin/Channel Blocker Site (Allosteric, in Pore) Picrotoxin_Site->GABA_R Blockers

Caption: Schematic of a GABA-A receptor illustrating subunit composition and key binding sites.

Experimental Workflow for MOA Elucidation

A tiered approach, beginning with high-throughput functional assays and progressing to high-content biophysical methods, ensures an efficient and robust characterization of the compound's activity.

Step 1: High-Throughput Functional Screening

Causality: The initial objective is to rapidly determine if the compound has any functional effect—either as a direct activator (agonist) or as a modulator—on GABA-A receptor activity in a cellular context. A Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay is the industry standard for this purpose due to its high throughput and sensitivity[7][8]. The assay measures changes in cell membrane potential, which is a direct consequence of GABA-A receptor-mediated chloride ion flux[9].

cluster_prep Cell & Plate Preparation cluster_assay FLIPR Assay Execution cluster_analysis Data Analysis A Seed HEK293 cells expressing GABA-A α1β2γ2 in 384-well plates B Incubate cells for 24-48 hours A->B C Load cells with a membrane potential-sensitive dye B->C E Place cell & compound plates into FLIPR instrument C->E D Prepare compound plate: 1. Test Compound (Dose Response) 2. GABA EC₂₀ + Test Compound 3. Vehicle Control D->E F Measure baseline fluorescence E->F G Add compounds & measure fluorescence change over time F->G H Calculate ΔF/F to quantify membrane potential change G->H I Plot dose-response curves to determine EC₅₀/IC₅₀ H->I

Caption: Workflow for the FLIPR membrane potential assay.

Protocol: FLIPR Membrane Potential Assay

  • Cell Culture: Use a stable cell line, such as HEK293 or CHO, constitutively expressing a common human GABA-A receptor isoform (e.g., α1β2γ2)[8][10]. Culture cells under standard conditions (37°C, 5% CO₂).

  • Plating: Seed the cells into black-walled, clear-bottom 384-well microplates at a density that yields a confluent monolayer after 24-48 hours.

  • Dye Loading: On the day of the assay, remove the culture medium and add a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) diluted in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES)[9]. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare a serial dilution of 5-(Trifluoromethyl)pyridin-3-ol hydrochloride in the assay buffer. To test for modulatory activity, prepare a second set of dilutions containing a fixed, sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀, predetermined).

  • FLIPR Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Initiate the automated addition of the compound from the source plate to the cell plate.

    • Immediately record the change in fluorescence intensity for 2-5 minutes.

  • Data Analysis: The change in fluorescence is proportional to the change in membrane potential. Calculate dose-response curves to determine the EC₅₀ (for agonist activity) or the EC₅₀/IC₅₀ for potentiation/inhibition of the GABA EC₂₀ response.

Step 2: Electrophysiological Confirmation and Characterization

Causality: While FLIPR confirms functional activity, electrophysiology is the gold standard for studying ion channels. It provides a direct, high-fidelity measurement of the ion current flowing through the channel, allowing for precise quantification of potency, efficacy, and gating kinetics. Automated patch-clamp (APC) systems are ideal for this stage as they offer higher throughput than manual patch-clamp while maintaining excellent data quality[11][12].

cluster_prep Preparation cluster_run Automated Patch-Clamp Run cluster_analysis Data Analysis A Harvest GABA-A expressing cells and prepare cell suspension C Load cells, solutions, and compounds onto APC platform (e.g., QPatch) A->C B Prepare intracellular & extracellular solutions B->C D System performs automated cell trapping & whole-cell configuration C->D E Hold cell at -80mV D->E F Apply GABA (EC₂₀) to establish a stable baseline current E->F G Apply increasing concentrations of Test Compound + GABA EC₂₀ F->G H Record chloride current (I_Cl) G->H I Measure peak current amplitude at each concentration H->I J Normalize to baseline GABA response I->J K Fit dose-response curve to determine EC₅₀ and max potentiation (%) J->K

Caption: Workflow for automated patch-clamp electrophysiology.

Protocol: Whole-Cell Voltage-Clamp Electrophysiology

  • Cell Preparation: Use the same stably transfected HEK293 cell line from the FLIPR assay. Harvest cells and prepare a single-cell suspension.

  • Solutions:

    • Extracellular Solution (in mM): 138 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 5.6 Glucose; pH 7.4 with NaOH.

    • Intracellular Solution (in mM): 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES; pH 7.2 with KOH.

  • Recording:

    • Utilize an automated patch-clamp system (e.g., Sophion QPatch, Molecular Devices IonFlux)[11].

    • Establish a stable whole-cell recording with a high seal resistance (>1 GΩ).

    • Clamp the membrane potential at -80 mV.

  • Compound Application:

    • First, perform a GABA concentration-response experiment to determine the EC₅₀ and establish the EC₂₀ concentration for this specific cell system[12][13].

    • To test for modulation, apply the GABA EC₂₀ concentration until a stable baseline current is achieved.

    • Co-apply the GABA EC₂₀ with increasing concentrations of 5-(Trifluoromethyl)pyridin-3-ol hydrochloride.

    • Include a saturating concentration of a known modulator (e.g., Diazepam) as a positive control.

  • Data Analysis: Measure the peak current amplitude in response to each compound concentration. Normalize the data to the current elicited by GABA EC₂₀ alone and plot as a function of compound concentration to determine the EC₅₀ of potentiation and the maximum efficacy (% potentiation).

Step 3: Binding Site Identification via Radioligand Displacement

Causality: After confirming functional modulation, it is critical to identify the specific binding site on the receptor complex. This is achieved through competitive radioligand binding assays[14]. These assays determine if the test compound can displace a radiolabeled ligand that is known to bind to a specific allosteric site. A positive result strongly indicates that the test compound binds at or near the same site[15].

cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis A Homogenize rat brain tissue or GABA-A expressing cell membranes B Prepare membrane suspension A->B C Incubate membranes with: 1. Radioligand ([³H]-X) 2. Test Compound (Dose Response) B->C D Incubate to equilibrium C->D E Rapidly filter through glass fiber filters to separate bound from free radioligand D->E F Wash filters to remove non-specific binding E->F G Measure radioactivity on filters via liquid scintillation counting F->G H Plot % displacement vs. [Test Compound] G->H I Calculate IC₅₀ and Ki H->I

Caption: Logic of a competitive radioligand binding assay.

Protocols: Radioligand Binding Assays

  • General Procedure: The core protocol involves incubating prepared cell or brain membranes with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound. The reaction is terminated by rapid filtration, and the amount of bound radioactivity is quantified[14]. Non-specific binding is determined in the presence of a saturating concentration of a known, non-radioactive ligand for that site.

  • Benzodiazepine Site Assay:

    • Objective: To test for binding at the classic benzodiazepine site located at the α/γ subunit interface[16].

    • Radioligand: [³H]Flunitrazepam (a high-affinity benzodiazepine).

    • Rationale: Displacement of [³H]Flunitrazepam indicates the compound acts at this well-characterized modulatory site.

  • GABA (Agonist) Site Assay:

    • Objective: To determine if the compound binds to the orthosteric site where GABA binds (at the β/α interface).

    • Radioligand: [³H]Muscimol (a potent GABA-A receptor agonist)[14].

    • Rationale: Displacement of [³H]Muscimol would suggest the compound is a competitive agonist or antagonist, which should be correlated with the functional data (i.e., direct activation or blockade of GABA currents).

  • TBPS/Picrotoxin (Channel) Site Assay:

    • Objective: To test for binding within the ion channel pore at the convulsant site.

    • Radioligand: [³H]TBPS (t-butylbicyclophosphorothionate).

    • Rationale: This site is targeted by channel blockers and certain allosteric modulators. Binding here suggests a different mechanism than modulation via the benzodiazepine site.

Data Synthesis and Interpretation

The power of this workflow lies in synthesizing the data from all three experimental tiers to build a coherent MOA narrative. The expected outcomes and their interpretations are summarized below.

Assay Parameter Result Supporting a PAM MOA at BZD Site Interpretation
FLIPR EC₅₀ (Potentiation)< 10 µMThe compound enhances the GABA response in a cellular system.
Patch Clamp EC₅₀ (Potentiation)< 10 µMConfirms functional potentiation of GABA-evoked Cl⁻ currents.
Patch Clamp Max Efficacy> 30% PotentiationThe compound produces a significant enhancement of the GABA response.
[³H]Flunitrazepam Binding Kᵢ< 10 µMThe compound displaces the radioligand, indicating direct binding to the benzodiazepine site.[16][17]
[³H]Muscimol Binding Kᵢ> 50 µM (Inactive)The compound does not bind to the GABA agonist site.[14]
[³H]TBPS Binding Kᵢ> 50 µM (Inactive)The compound does not bind to the channel pore site.

Conclusion and Future Outlook

This technical guide presents a hypothesis-driven, systematic approach to elucidate the in vitro mechanism of action of 5-(Trifluoromethyl)pyridin-3-ol hydrochloride. By integrating data from high-throughput functional screening, gold-standard electrophysiology, and specific binding assays, researchers can build a robust and defensible MOA profile.

Confirmation of this compound as a GABA-A receptor modulator would warrant further investigation, including:

  • Subtype Selectivity Profiling: Testing against a panel of different GABA-A receptor subunit combinations (e.g., those containing α2, α3, or α5 subunits) to determine its selectivity profile.

  • In Vivo Studies: Advancing the compound to preclinical animal models of anxiety, epilepsy, or insomnia to assess its therapeutic potential.

This structured workflow provides a clear and scientifically rigorous path from an uncharacterized compound to a well-defined pharmacological agent, forming the critical foundation for further drug development efforts.

References

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  • Becker, A., et al. (2014). Characterization of GABA Receptors ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PubMed Central. Available at: [Link]

  • Li, G., et al. (2020). Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. PubMed. Available at: [Link]

  • Dunlop, J., et al. (2009). Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells. ResearchGate. Available at: [Link]

  • Hadingham, K. L., et al. (1996). Effect of α Subunit on Allosteric Modulation of Ion Channel Function in Stably Expressed Human Recombinant γ-Aminobutyric Acid A Receptors Determined Using 36 Cl Ion Flux. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Trifluoromethyl)pyridin-3-ol. PubChem. Available at: [Link]

  • Sieghart, W. (2015). Pharmacology of the GABAA Receptor. ResearchGate. Available at: [Link]

  • Ramerstorfer, J., et al. (2019). GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked?. PubMed Central. Available at: [Link]

  • Jones, M. V., et al. (1998). Defining Affinity with the GABAA Receptor. PubMed Central. Available at: [Link]

  • Wang, B. L., et al. (2023). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Uneyama, K., & Ishihara, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

  • ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Jelier, B. J., et al. (2019). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]

  • Wu, G., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. MDPI. Available at: [Link]

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Foundational

Pharmacokinetic profiling of 5-(Trifluoromethyl)pyridin-3-OL hydrochloride

Introduction In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2] These pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2] These pharmacokinetic (PK) parameters are decisive factors that separate a promising chemical entity from a viable therapeutic agent. A molecule's journey through the body dictates its efficacy, safety, and dosing regimen, making PK profiling a cornerstone of preclinical development.[3][4]

This guide provides a comprehensive framework for the complete pharmacokinetic profiling of 5-(Trifluoromethyl)pyridin-3-OL hydrochloride, a novel small molecule. Based on its structure, containing a pyridine ring and a trifluoromethyl group, predictions about its metabolic pathways and physicochemical properties can be hypothesized, but must be confirmed empirically. Information from public databases indicates the free base, 5-(Trifluoromethyl)pyridin-3-ol, has a molecular weight of approximately 163.10 g/mol and a calculated LogP of 1.4, suggesting moderate lipophilicity.[5]

Given the absence of published pharmacokinetic data for this specific hydrochloride salt, this document serves as a first-principles guide for researchers. It is designed to navigate the logical, sequential, and technical steps required to build a complete PK profile from the ground up. We will proceed from fundamental physicochemical assessments to detailed in vitro ADME assays and culminate in a foundational in vivo rodent study, providing not just protocols, but the scientific rationale behind each experimental choice.

Diagram: Overall Pharmacokinetic Profiling Workflow

The following diagram outlines the integrated workflow for characterizing a new chemical entity like 5-(Trifluoromethyl)pyridin-3-OL hydrochloride.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Analysis & Interpretation A Physicochemical Profiling (Solubility, LogD) B Metabolic Stability (Microsomes, Hepatocytes) A->B C Plasma Protein Binding (Equilibrium Dialysis) A->C D Permeability Assessment (Caco-2 Assay) A->D E Rodent PK Study Design (Dose, Route, Sampling) B->E Predicts In Vivo Clearance J Calculate PK Parameters (AUC, Cmax, T½, CL, Vd) C->J Corrects for Unbound Fraction D->E Informs Dosing Strategy F Bioanalytical Method Dev. (LC-MS/MS) E->F G In Vivo Sample Collection (Plasma, Tissues) F->G H Sample Analysis G->H I Non-Compartmental Analysis (NCA) H->I I->J K Determine Bioavailability (F%) J->K L In Vitro-In Vivo Correlation (IVIVC) J->L

Caption: A comprehensive workflow for PK profiling, from initial in vitro tests to in vivo studies and final data analysis.

PART 1: Physicochemical and In Vitro ADME Profiling

Early-stage in vitro ADME assays are crucial for identifying potential liabilities and guiding medicinal chemistry efforts.[6][7] These assays provide foundational data on a compound's intrinsic properties, which are essential for interpreting subsequent in vivo results.

Metabolic Stability

Purpose: To evaluate the susceptibility of 5-(Trifluoromethyl)pyridin-3-OL hydrochloride to metabolism, primarily by hepatic enzymes. This assay provides an estimate of its intrinsic clearance (Clint), which is a key determinant of its in vivo half-life.[8] We will utilize both liver microsomes (rich in Phase I CYP450 enzymes) and cryopreserved hepatocytes (containing both Phase I and Phase II enzymes).[9][10]

Experimental Protocol: Microsomal Stability Assay

  • Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mM stock solution of 5-(Trifluoromethyl)pyridin-3-OL hydrochloride in DMSO.

    • Prepare an NADPH regenerating system solution in the phosphate buffer.[9]

    • Thaw pooled human or rat liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.[8]

  • Incubation:

    • In a 96-well plate, add the microsomal solution.

    • Add the test compound to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.1%).[11]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[9]

    • Incubate the plate at 37°C with shaking.

  • Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding it to a multiple volume of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound).[11]

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.[9][12]

Causality and Rationale:

  • NADPH Regenerating System: Cytochrome P450 enzymes require NADPH as a cofactor. A regenerating system is used to ensure that NADPH levels are not depleted during the incubation, allowing for a linear rate of metabolism.[9]

  • Control Incubations: A control incubation without the NADPH system is essential to assess non-enzymatic degradation of the compound.[8]

  • Protein Precipitation: Acetonitrile is used to stop the enzymatic reaction and precipitate proteins that would otherwise interfere with the LC-MS/MS analysis.[13]

Data Presentation & Interpretation:

ParameterCalculationSignificance
Half-Life (t½) ln(2) / k, where k is the slope of the natural log of % remaining vs. time plot.Time required for 50% of the compound to be metabolized. A short half-life suggests rapid metabolism.
Intrinsic Clearance (Clint) (0.693 / t½) * (mL incubation / mg microsomal protein)The rate of metabolism by the liver, independent of blood flow. Used to predict hepatic clearance in vivo.
Plasma Protein Binding (PPB)

Purpose: To determine the fraction of 5-(Trifluoromethyl)pyridin-3-OL hydrochloride that binds to plasma proteins. Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[14][15] High plasma protein binding can significantly affect a drug's distribution and clearance.[13]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Preparation:

    • Prepare a 1 µM solution of the test compound by spiking the stock solution into human or rat plasma.[15]

    • Prepare a dialysis buffer (e.g., 1X PBS, pH 7.4).[15]

    • Prepare the RED device inserts by rinsing with 20% ethanol and then deionized water.

  • Incubation:

    • Add the plasma containing the test compound (e.g., 300 µL) to the sample chamber of the RED device insert.[15]

    • Add the dialysis buffer (e.g., 500 µL) to the buffer chamber.[15]

    • Cover the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the semi-permeable membrane.[16]

  • Sampling & Matrix Matching:

    • After incubation, carefully remove equal volume aliquots (e.g., 50 µL) from both the plasma and buffer chambers.

    • To ensure accurate analysis and account for matrix effects, mix the plasma aliquot with an equal volume of clean buffer, and mix the buffer aliquot with an equal volume of blank plasma.

  • Analysis:

    • Precipitate proteins from both sets of samples by adding ice-cold acetonitrile with an internal standard.

    • Centrifuge and analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentrations.[14]

Causality and Rationale:

  • Equilibrium Dialysis: This method is considered a gold standard because it physically separates the unbound drug from the bound drug, allowing for direct measurement of the free concentration at equilibrium.[16]

  • Matrix Matching: The composition of the sample matrix can enhance or suppress the signal in an LC-MS/MS analysis. Matching the matrix of the buffer sample (by adding blank plasma) to the plasma sample ensures that any observed differences in concentration are due to protein binding and not analytical artifacts.

Data Presentation & Interpretation:

ParameterCalculationClassification
Fraction Unbound (fu) (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)High Binding: fu < 0.1 (>99% bound)
Percent Bound (1 - fu) * 100Moderate Binding: 0.1 ≤ fu ≤ 0.5 (50-99% bound)
Low Binding: fu > 0.5 (<50% bound)
Intestinal Permeability

Purpose: To assess the rate at which 5-(Trifluoromethyl)pyridin-3-OL hydrochloride can cross the intestinal epithelium, which is a key factor in its oral absorption.[17] The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal barrier.[18]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow them to differentiate into a polarized monolayer with tight junctions.[19]

    • Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with high TEER values (e.g., ≥200 Ω·cm²) are used.[20]

  • Permeability Assay (Bidirectional):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4).

    • Apical to Basolateral (A→B) Transport: Add the test compound (at a defined concentration, e.g., 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[20]

    • Basolateral to Apical (B→A) Transport: In a separate set of wells, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[18]

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the donor and receiver compartments.

    • Quantify the concentration of the test compound in all samples using LC-MS/MS.

Causality and Rationale:

  • Bidirectional Transport: Measuring transport in both directions (A→B and B→A) is crucial. If the B→A transport is significantly higher than A→B, it indicates that the compound is a substrate for an efflux transporter (like P-glycoprotein), which actively pumps the drug back into the intestinal lumen, limiting its absorption.[18]

  • TEER Measurement: This is a quality control step to ensure the cell monolayer is intact and that drug transport occurs through the cells (transcellular) or between them (paracellular), not through gaps in a leaky monolayer.[20]

Data Presentation & Interpretation:

ParameterCalculationInterpretation
Apparent Permeability (Papp) (dQ/dt) / (A * C0), where dQ/dt is the rate of appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.High Permeability: Papp > 5 x 10⁻⁶ cm/s
Moderate Permeability: 1-5 x 10⁻⁶ cm/s
Low Permeability: Papp < 1 x 10⁻⁶ cm/s
Efflux Ratio (ER) Papp (B→A) / Papp (A→B)ER > 2: Suggests the compound is a substrate for active efflux.

Diagram: Caco-2 Bidirectional Transport Assay

G cluster_0 A to B Transport (Absorption) cluster_1 B to A Transport (Efflux) cluster_2 Efflux Transporter (e.g., P-gp) A_B Apical (Donor) Caco-2 Monolayer Basolateral (Receiver) A_B:f1->A_B:f2 Papp (A→B) A_B_Compound Drug A_B_Compound->A_B:f0 B_A Apical (Receiver) Caco-2 Monolayer Basolateral (Donor) B_A:f1->B_A:f0 Papp (B→A) Efflux_Pump Drug is actively pumped out of cell B_A:s->Efflux_Pump Efflux B_A_Compound Drug B_A_Compound->B_A:f2

Caption: Bidirectional transport across a Caco-2 cell monolayer to assess absorption and potential efflux.

PART 2: In Vivo Pharmacokinetic Study in Rodents

Following in vitro characterization, an in vivo study is essential to understand how the compound behaves in a complete biological system.[21] Rodents, typically rats or mice, are standard models for initial PK studies in drug discovery.[3]

Study Design and Execution

Objective: To determine the key pharmacokinetic parameters of 5-(Trifluoromethyl)pyridin-3-OL hydrochloride in rats following intravenous (IV) and oral (PO) administration.

Experimental Protocol:

  • Animal Model:

    • Use male Sprague-Dawley rats (n=3-4 per group). Cannulated models (e.g., jugular vein cannulation) are preferred for serial blood sampling, which reduces animal usage and inter-animal variability.[22]

  • Dose Formulation and Administration:

    • IV Group: Formulate the compound in a suitable vehicle (e.g., saline with a cosolvent) for injection. Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein or cannula.[23]

    • PO Group: Formulate the compound in an appropriate oral vehicle (e.g., 0.5% methylcellulose). Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.[23]

  • Blood Sampling:

    • Collect sparse or serial blood samples (approx. 100-200 µL) at predetermined time points.[24]

    • IV time points: e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

    • PO time points: e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation and Bioanalysis:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of 5-(Trifluoromethyl)pyridin-3-OL hydrochloride in the plasma samples using a validated high-sensitivity LC-MS/MS method.[12][25]

Causality and Rationale:

  • IV vs. PO Dosing: Administering the drug via both IV and PO routes is critical. The IV dose provides a direct measure of the drug's distribution and elimination, as it bypasses absorption entirely (100% bioavailable).[26] Comparing the plasma exposure from the PO dose to the IV dose allows for the calculation of absolute oral bioavailability.[27]

  • Serial Sampling: Obtaining a full PK profile from a single animal (serial sampling) is scientifically superior to composite sampling (one time point per animal) as it reduces biological variability and provides more robust data.[22][24]

Diagram: In Vivo Rodent PK Study Workflow

G cluster_IV Intravenous (IV) Group cluster_PO Oral (PO) Group IV_Dose Administer IV Bolus Dose (e.g., 1 mg/kg) IV_Sample Serial Blood Sampling (0.083, 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Dose->IV_Sample Process Process Blood to Plasma IV_Sample->Process PO_Dose Administer PO Gavage Dose (e.g., 10 mg/kg) PO_Sample Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) PO_Dose->PO_Sample PO_Sample->Process Analyze Quantify Drug via LC-MS/MS Process->Analyze Plot Plot Plasma Concentration vs. Time Curve Analyze->Plot NCA Perform Non-Compartmental Analysis (NCA) Plot->NCA

Caption: Workflow for a parallel IV and PO pharmacokinetic study in rodents.

Pharmacokinetic Data Analysis

Purpose: To analyze the plasma concentration-time data to derive key PK parameters that describe the compound's behavior in the body. Non-compartmental analysis (NCA) is a standard and straightforward method for this purpose.[28][29]

Key Pharmacokinetic Parameters (NCA):

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption (for PO). Must be below toxic levels.
Tmax Time at which Cmax is observed.Indicates the speed of absorption.
AUC (Area Under the Curve) The total drug exposure over time.The primary measure of the extent of systemic exposure.[30]
t½ (Half-Life) Time required for the plasma concentration to decrease by half.Determines dosing interval and time to reach steady-state.
CL (Clearance) The volume of plasma cleared of the drug per unit time.Measures the body's efficiency in eliminating the drug.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
F% (Bioavailability) (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100The fraction of the oral dose that reaches systemic circulation. A key parameter for oral drug viability.[26]

Statistical Analysis: Pharmacokinetic parameters should be presented as means with standard deviations or geometric means with 95% confidence intervals.[28] Software such as Phoenix® WinNonlin® is commonly used for NCA.[22]

Conclusion

This technical guide outlines a robust, integrated strategy for the comprehensive pharmacokinetic profiling of 5-(Trifluoromethyl)pyridin-3-OL hydrochloride. By systematically progressing from foundational in vitro assays—assessing metabolic stability, plasma protein binding, and permeability—to a well-designed in vivo rodent study, researchers can build a complete and reliable PK profile. This data-driven approach is essential for making informed decisions, guiding further development, and ultimately determining the therapeutic potential of this new chemical entity. The causality-driven experimental design and rigorous data analysis described herein provide the necessary framework to thoroughly understand the absorption, distribution, metabolism, and excretion of this compound.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). Google Cloud.
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  • Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. (n.d.). WuXi AppTec.
  • Understanding Bioavailability: A Key Concept in Pharmacology and Drug Development. (n.d.). LinkedIn.
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  • Plasma Protein Binding Assay. (2022, November 3). Visikol.
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (n.d.). SpringerLink.
  • Caco2 assay protocol. (n.d.). University of Washington.
  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27).
  • Caco-2 Permeability Assay Protocol. (n.d.).
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  • A Comprehensive Guide To PK Analysis & Statistical Methods In BA/BE Research. (2024, November 25). Credevo.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.).
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Exploratory

Technical Whitepaper: 5-(Trifluoromethyl)pyridin-3-ol Hydrochloride in Medicinal Chemistry

Executive Summary The strategic incorporation of fluorine into heterocyclic scaffolds is a foundational principle in modern drug discovery. The trifluoromethyl (–CF3) group profoundly alters the physicochemical profile o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds is a foundational principle in modern drug discovery. The trifluoromethyl (–CF3) group profoundly alters the physicochemical profile of pyridine rings, enhancing lipophilicity, increasing metabolic stability against cytochrome P450 enzymes, and modulating the pKa of adjacent functional groups.

5-(Trifluoromethyl)pyridin-3-ol hydrochloride (CAS: 1820673-40-2) is a highly versatile, commercially available building block utilized to synthesize ether-linked pharmacophores and complex heteroaryl systems[1]. As a Senior Application Scientist, I frequently observe that while the free base of this compound is prone to oxidative degradation, the hydrochloride salt form provides superior bench stability, extended shelf-life, and precise stoichiometric control during scale-up. This guide provides an authoritative breakdown of its properties, safety protocols, and a self-validating synthetic workflow for its application.

Physicochemical Profiling & Registry Data

Understanding the exact physical parameters of the HCl salt versus the free base is critical for calculating reaction stoichiometry. Failure to account for the hydrochloride equivalent is a common source of low yields in nucleophilic aromatic substitution (SNAr) and etherification reactions.

Table 1: Chemical Identification & Properties
PropertyValue
Chemical Name 5-(Trifluoromethyl)pyridin-3-ol hydrochloride
CAS Registry Number 1820673-40-2[1]
Molecular Formula C₆H₅ClF₃NO (or C₆H₄F₃NO · HCl)
Molecular Weight (HCl Salt) 199.56 g/mol [1]
Molecular Weight (Free Base) 163.10 g/mol [2]
Appearance White to off-white crystalline powder
Commercial Purity Typically ≥95%[3]

Material Safety Data Sheet (MSDS) & Handling Protocols

Fluorinated pyridinols require stringent safety controls. Based on standardized safety data for the parent compound, this chemical exhibits significant acute toxicity and irritant properties[2].

Table 2: GHS Hazard Classifications
Hazard CodeDescriptionGHS Category
H301 Toxic if swallowedAcute Toxicity, Oral (Danger)[2]
H302 Harmful if swallowedAcute Toxicity, Oral (Warning)[2]
H315 Causes skin irritationSkin Corrosion/Irritation[2]
H319 Causes serious eye irritationEye Damage/Irritation[2]
H335 May cause respiratory irritationSpecific Target Organ Toxicity[2]
Engineering Controls & Emergency Response

When handling 1820673-40-2, all manipulations must occur within a certified fume hood with a minimum face velocity of 100 fpm. Because the compound is an acidic salt, any spills should be neutralized with a mild base (e.g., sodium bicarbonate) before mechanical cleanup to prevent the volatilization of the free pyridine or trace HCl gas.

G Start 5-CF3-pyridin-3-ol HCl Handling PPE Don PPE (Respirator, Gloves) Start->PPE Eng Fume Hood Operation PPE->Eng Spill Spill Detected? Eng->Spill Clean Neutralize & Dispose Spill->Clean Yes Proceed Proceed to Synthesis Spill->Proceed No

Workflow for safe handling and spill response of 5-(Trifluoromethyl)pyridin-3-ol HCl.

Synthetic Integration & Step-by-Step Methodology

In drug development, the hydroxyl group at the 3-position serves as an excellent nucleophile. However, the electron-withdrawing nature of the meta-CF3 group reduces its nucleophilicity compared to a standard phenol.

The following protocol for O-Alkylation is designed as a self-validating system. By observing the cessation of gas evolution, the chemist can visually confirm that the HCl salt has been fully neutralized and the active pyridinolate nucleophile has formed before introducing the electrophile.

Protocol: O-Alkylation of 5-(Trifluoromethyl)pyridin-3-ol Hydrochloride

Step 1: Reagent Preparation and Neutralization

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 5-(Trifluoromethyl)pyridin-3-ol hydrochloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Add anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq).

    • Mechanistic Causality: 1.0 eq is consumed immediately to neutralize the HCl salt (generating KCl, H₂O, and CO₂). A second 1.0 eq deprotonates the hydroxyl group to form the active nucleophile. The remaining 0.5 eq acts as a kinetic buffer to maintain an alkaline environment.

  • Stir the suspension at room temperature for 30 minutes. Self-Validation: Wait until CO₂ gas evolution completely ceases.

Step 2: Electrophilic Addition 4. Introduce the target alkyl halide (e.g., benzyl bromide) (1.1 eq) dropwise via syringe. 5. Elevate the reaction temperature to 60°C.

  • Mechanistic Causality: The strong electron-withdrawing effect of the –CF3 group dampens the reactivity of the oxygen anion. Moderate heating is required to overcome the activation energy barrier for the Sₙ2 displacement.

Step 3: Workup and Isolation 6. After 4–6 hours, verify reaction completion via LC-MS. 7. Quench the reaction by pouring the mixture into ice-cold distilled water.

  • Mechanistic Causality: DMF is highly water-miscible. Flooding the system with water forces the highly lipophilic, trifluoromethylated product to precipitate or partition heavily into the organic phase.

  • Extract with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

G Salt HCl Salt CAS: 1820673-40-2 Freebase Neutralization (Base Addition) Salt->Freebase Alkylation O-Alkylation (SN2 Reaction) Freebase->Alkylation Coupling Cross-Coupling (Pd Catalysis) Freebase->Coupling Lead Lipophilic Lead Compound Alkylation->Lead Coupling->Lead

Synthetic integration pathways for 5-(Trifluoromethyl)pyridin-3-ol HCl in drug discovery.

Conclusion

5-(Trifluoromethyl)pyridin-3-ol hydrochloride is a highly strategic intermediate for introducing fluorinated pharmacophores into drug candidates. By strictly adhering to the stoichiometric requirements of its hydrochloride salt form and respecting its GHS hazard profile, process chemists can achieve highly reproducible yields in downstream coupling and etherification workflows.

References

  • [2] Title: 5-(Trifluoromethyl)pyridin-3-ol | C6H4F3NO | CID 22989707 - PubChem Source: nih.gov URL:[Link]

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Foundational

Comprehensive Technical Guide on the Molecular Weight, Exact Mass, and Analytical Characterization of 5-(Trifluoromethyl)pyridin-3-ol Hydrochloride

Executive Summary In contemporary drug development, fluorinated heterocycles are highly valued for their ability to modulate lipophilicity, pKa, and metabolic stability. 5-(Trifluoromethyl)pyridin-3-ol hydrochloride serv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug development, fluorinated heterocycles are highly valued for their ability to modulate lipophilicity, pKa, and metabolic stability. 5-(Trifluoromethyl)pyridin-3-ol hydrochloride serves as a critical pharmaceutical building block. For researchers and analytical scientists, distinguishing between the compound's average molecular weight (used for stoichiometric scaling) and its monoisotopic exact mass (used for structural verification via mass spectrometry) is paramount.

This whitepaper provides an in-depth, field-proven guide to the physicochemical properties of this compound, the causality behind its ionization behavior, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its precise characterization.

Chemical Identity and Fundamental Properties

Understanding the distinction between the free base and the hydrochloride salt is the first step in accurate analytical characterization. The table below summarizes the core quantitative data for both forms [1].

PropertyValue
Compound Name 5-(Trifluoromethyl)pyridin-3-ol hydrochloride
CAS Number (Salt) 1820673-40-2
CAS Number (Free Base) 186593-14-6
Chemical Formula (Salt) C₆H₅ClF₃NO (or C₆H₄F₃NO · HCl)
Chemical Formula (Free Base) C₆H₄F₃NO
Average Molecular Weight (Salt) 199.56 g/mol
Average Molecular Weight (Free Base) 163.10 g/mol
Exact Mass (Monoisotopic, Salt) 199.0012 Da
Exact Mass (Monoisotopic, Free Base) 163.0245 Da

Theoretical Basis: Molecular Weight vs. Exact Mass

A common pitfall in analytical chemistry is the conflation of molecular weight and exact mass.

  • Average Molecular Weight (199.56 g/mol ): This value is calculated using the weighted average of the naturally occurring isotopes of each element (e.g., Carbon = 12.011, Chlorine = 35.45). This metric is strictly used for macroscopic laboratory tasks, such as calculating molarity for reaction stoichiometry or preparing stock solutions.

  • Monoisotopic Exact Mass (199.0012 Da): This value is calculated using only the mass of the most abundant, stable isotope of each element (e.g., ¹²C = 12.00000, ¹H = 1.00783, ¹⁹F = 18.99840, ³⁵Cl = 34.96885) [2]. In High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) systems, the instrument measures the exact mass of individual isotopic peaks, not the statistical average [3].

Causality in MS Analysis: Because mass spectrometers analyze ions in the gas phase, the hydrochloride salt does not remain intact. It dissociates, meaning the exact mass of the salt (199.0012 Da) will never be observed as a single molecular ion. Instead, the instrument detects the ionized free base and the chloride ion independently.

Mechanistic Insights: Ionization and Fragmentation

When 5-(Trifluoromethyl)pyridin-3-ol hydrochloride is introduced into an Electrospray Ionization (ESI) source, the solvent matrix forces the dissociation of the salt. The free base (C₆H₄F₃NO) possesses both a basic pyridine nitrogen and an acidic phenolic hydroxyl group, making it highly versatile for both positive and negative ionization modes.

  • ESI Positive Mode (ESI+): The pyridine nitrogen is readily protonated, yielding an [M+H]⁺ ion.

    • Calculation: 163.0245 Da (Free Base) + 1.0073 Da (Proton) = 164.0318 m/z .

  • ESI Negative Mode (ESI-): The hydroxyl group is deprotonated, yielding an [M-H]⁻ ion.

    • Calculation: 163.0245 Da (Free Base) - 1.0078 Da (Proton) = 162.0167 m/z .

  • Chloride Detection: In negative mode, the dissociated chloride ion is detected at its exact monoisotopic mass of 34.9689 m/z (³⁵Cl⁻).

Ionization Salt 5-(Trifluoromethyl)pyridin-3-ol HCl (MW: 199.56 g/mol) Dissoc Dissociation in Solvent (MeOH/H2O) Salt->Dissoc FreeBase Free Base: C6H4F3NO (Exact Mass: 163.0245 Da) Dissoc->FreeBase Chloride Chloride Ion: Cl- (Exact Mass: 34.9689 Da) Dissoc->Chloride PosMode ESI Positive Mode [M+H]+ = 164.0318 m/z FreeBase->PosMode +H+ NegMode ESI Negative Mode [M-H]- = 162.0167 m/z FreeBase->NegMode -H+ ClMode ESI Negative Mode [Cl]- = 34.9689 m/z Chloride->ClMode

Caption: Dissociation and ESI-MS Ionization Pathways of the Hydrochloride Salt.

Analytical Workflows and Experimental Protocols

To ensure scientific integrity, the following LC-HRMS protocol is designed as a self-validating system . By incorporating specific blanks and calibration checks, the method internally verifies mass accuracy before sample data is acquired.

LCHRMS A Sample Prep (1 mg/mL in MeOH) B LC Separation (C18, H2O/MeCN) A->B C ESI Ionization (+/- modes) B->C D HRMS Detection (Orbitrap) C->D E Data Analysis (Exact Mass) D->E

Caption: LC-HRMS Analytical Workflow for Exact Mass Determination.

Step-by-Step LC-Orbitrap MS Protocol

1. Sample Preparation (Causality: Maximizing Ionization Efficiency)

  • Action: Dissolve 1.0 mg of 5-(Trifluoromethyl)pyridin-3-ol hydrochloride in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in 50:50 Methanol/Water with 0.1% Formic Acid.

  • Why: Methanol facilitates the complete dissociation of the HCl salt. The addition of 0.1% Formic Acid drives the equilibrium toward the protonated free base, maximizing the [M+H]⁺ signal in ESI+ mode.

2. System Validation (Causality: Eliminating False Positives)

  • Action: Inject a blank (50:50 Methanol/Water) to confirm the absence of carryover at m/z 164.0318.

  • Action: Inject a known calibration standard (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to verify that the instrument's mass accuracy is within < 2 ppm.

3. Liquid Chromatography (LC) Conditions

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (The fluorinated ring provides moderate hydrophobicity, ensuring retention on the C18 stationary phase).

4. HRMS Acquisition Parameters

  • Analyzer: Orbitrap (or equivalent TOF).

  • Resolution: Set to 60,000 (at m/z 200). Why: High resolution is strictly required to separate the target exact mass (164.0318 m/z) from isobaric background matrix interferences, preventing peak masking [3].

  • Mass Range: m/z 50 to 500.

5. Data Analysis & Acceptance Criteria

  • Extract the ion chromatogram (XIC) for m/z 164.0318 with a narrow extraction window of ±5 ppm.

  • Confirm the isotopic pattern: The M+1 peak (due to ¹³C natural abundance) should appear approximately 6.5% as intense as the monoisotopic peak (since there are 6 carbon atoms: 6 × 1.08% ≈ 6.5%).

References

  • BioChemCalc. Exact Mass Calculator | Fast & Free. Retrieved from: [Link]

Exploratory

The Pharmacophoric Utility of 5-(Trifluoromethyl)pyridin-3-ol Hydrochloride: Modulating eIF2B and Lp-PLA2 in Drug Discovery

Executive Summary In modern medicinal chemistry, the identification of biological targets for a specific compound often depends on its role as a "privileged scaffold." 5-(Trifluoromethyl)pyridin-3-ol hydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of biological targets for a specific compound often depends on its role as a "privileged scaffold." 5-(Trifluoromethyl)pyridin-3-ol hydrochloride (CAS: 1820673-40-2) is rarely administered as a standalone therapeutic; rather, it serves as a highly strategic chemical building block. When integrated into larger molecular architectures, the unique physicochemical properties of this fragment—specifically its lipophilic electron-withdrawing trifluoromethyl group and amphoteric pyridine-ol core—dictate high-affinity binding to two primary biological targets: Eukaryotic Translation Initiation Factor 2B (eIF2B) and Lipoprotein-associated phospholipase A2 (Lp-PLA2) [1].

This technical guide dissects the mechanistic rationale behind utilizing this scaffold, the biological cascades it ultimately modulates, and the self-validating biochemical protocols required to evaluate its derivatives in drug development.

The Pharmacophore Paradigm: Physicochemical Rationale

Before evaluating the downstream biological targets, it is critical to understand why 5-(trifluoromethyl)pyridin-3-ol is selected during hit-to-lead optimization. The causality behind its selection is rooted in its ability to simultaneously optimize binding thermodynamics and pharmacokinetic stability.

Table 1: Physicochemical & Pharmacokinetic Advantages of the Scaffold
Structural FeaturePhysicochemical EffectPharmacological Advantage (Causality)
Trifluoromethyl (-CF3) Increases LogP; strong σ-electron withdrawal.Enhances binding in hydrophobic pockets (e.g., Lp-PLA2 active site); blocks CYP450-mediated oxidation at the 5-position, extending half-life[2].
Pyridine Core Introduces a basic nitrogen; lowers overall lipophilicity vs. benzene.Improves aqueous solubility (LogS); acts as a hydrogen bond acceptor for target enzyme hinge regions.
Hydroxyl (-OH) Hydrogen bond donor/acceptor; pKa lowered by the adjacent -CF3 group.Forms critical anchor interactions with polar residues; the lowered pKa increases the phenolate fraction at physiological pH, altering electrostatic affinity.
Hydrochloride Salt Lowers lattice energy; protonates the pyridine nitrogen in solid state.Drastically improves dissolution rate and bioavailability during formulation and in vitro assay preparation[3].

Target Axis I: Eukaryotic Translation Initiation Factor 2B (eIF2B)

Biological Cascade & Mechanism of Action

The Integrated Stress Response (ISR) is a cellular signaling network activated by various stressors (e.g., viral infection, ER stress), leading to the phosphorylation of eIF2[4]. Phosphorylated eIF2 binds tightly to eIF2B, inhibiting its Guanine Nucleotide Exchange Factor (GEF) activity. Because eIF2B is less abundant than eIF2, even minor phosphorylation halts global translation, driving cells toward apoptosis—a hallmark of neurodegenerative diseases and leukodystrophies[5].

Derivatives synthesized using the 5-(trifluoromethyl)pyridin-3-ol scaffold act as eIF2B activators (analogous to ISRIB). These molecules physically bridge and stabilize the eIF2B decamer conformation, enhancing its intrinsic GEF activity and rendering the cell insensitive to the inhibitory effects of phosphorylated eIF2[5].

ISR_Pathway Stress Cellular Stress (ER Stress, Viral) PERK PERK / Kinases Stress->PERK eIF2 eIF2 (Phosphorylated) PERK->eIF2 Phosphorylation eIF2B eIF2B Decamer (Target) eIF2->eIF2B Inhibits GEF Activity Translation Translation Initiation (Restored) eIF2B->Translation GEF Active Apoptosis Apoptosis / ISR eIF2B->Apoptosis When Inhibited Drug 5-CF3-Pyridin-3-ol Derivatives Drug->eIF2B Stabilizes Decamer

Fig 1: Modulation of the Integrated Stress Response (ISR) via eIF2B decamer stabilization.

Self-Validating Protocol: eIF2B GEF Activity Assay

To evaluate the efficacy of 5-(trifluoromethyl)pyridin-3-ol derivatives, we employ a fluorescence polarization (FP) assay.

  • Causality: We utilize BODIPY-FL-GDP. When bound to the massive eIF2 complex, the fluorophore tumbles slowly, yielding high FP. As the eIF2B decamer (activated by our compound) exchanges the fluorescent GDP for unlabeled GDP, the fluorophore is released into solution, tumbling rapidly and dropping the FP signal.

Step-by-Step Methodology:

  • Complex Loading: Incubate 100 nM recombinant human eIF2 with 200 nM BODIPY-FL-GDP in Assay Buffer (20 mM HEPES pH 7.4, 100 mM KCl, 5 mM MgCl2, 1 mM DTT) for 30 minutes at room temperature to form the eIF2•BODIPY-FL-GDP complex.

  • Compound Pre-incubation: In a 384-well black microplate, dispense 10 µL of recombinant eIF2B decamer (10 nM final) and 1 µL of the test compound (serial dilution from 10 µM to 0.1 nM in DMSO). Include ISRIB as a positive control and DMSO as a negative vehicle control. Incubate for 15 minutes.

  • Reaction Initiation: Add 10 µL of the loaded eIF2 complex to the wells, immediately followed by 1 mM of unlabeled GDP to prevent rebinding of the released BODIPY-FL-GDP.

  • Kinetic Readout: Monitor Fluorescence Polarization (Ex: 485 nm, Em: 520 nm) every 30 seconds for 30 minutes using a multi-mode plate reader.

  • Validation & Analysis: Calculate the initial decay rate of the FP signal. A steeper decay slope relative to the DMSO control validates GEF activation. Ensure the assay Z'-factor is > 0.6 using the positive and negative controls to confirm assay robustness.

Target Axis II: Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

Biological Cascade & Mechanism of Action

Lp-PLA2 is an enzyme that travels with low-density lipoprotein (LDL) in the bloodstream. During the oxidation of LDL, Lp-PLA2 rapidly hydrolyzes oxidized phosphatidylcholines at the sn-2 position, generating lysophosphatidylcholine (lysoPC) and oxidized nonesterified fatty acids (NEFAs)[6]. These lipid mediators are highly pro-inflammatory, driving leukocyte activation, endothelial dysfunction, and the formation of necrotic cores in atherosclerotic plaques[7]. Furthermore, blood-brain-barrier leakage of these mediators contributes to beta-amyloid (Aβ) accumulation in Alzheimer's disease[8].

Derivatives of 5-(trifluoromethyl)pyridin-3-ol are potent Lp-PLA2 inhibitors . The trifluoromethyl group is specifically engineered to insert deeply into the hydrophobic pocket of the Lp-PLA2 active site, competitively blocking the entry of oxidized LDL substrates[6].

LpPLA2_Pathway OxLDL Oxidized LDL LpPLA2 Lp-PLA2 Enzyme (Target) OxLDL->LpPLA2 Substrate LysoPC LysoPC + NEFAs LpPLA2->LysoPC Hydrolysis Drug 5-CF3-Pyridin-3-ol Derivatives Drug->LpPLA2 Inhibits Active Site Inflammation Vascular & Neuro- Inflammation LysoPC->Inflammation Plaque Atherosclerotic Plaque / A-beta Accumulation Inflammation->Plaque

Fig 2: Inhibition of Lp-PLA2 prevents LysoPC-mediated vascular inflammation and plaque formation.

Self-Validating Protocol: Recombinant Human Lp-PLA2 Biochemical Assay

To measure the inhibitory potency (IC50) of these compounds, a colorimetric biochemical assay utilizing a thiol-reactive probe is deployed[6].

  • Causality: We use 2-thio-PAF as a synthetic substrate. When Lp-PLA2 cleaves 2-thio-PAF, it releases free thiols. These thiols react with DTNB (Ellman's reagent) to produce a measurable yellow chromophore. We include CHAPS detergent in the buffer; this is a critical choice because it maintains the solubility of the lipophilic 2-thio-PAF without denaturing the enzyme, preventing artificial aggregation that causes false-negative inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer consisting of 50 mM HEPES (pH 7.4), 150 mM NaCl, and 1 mM CHAPS. Prepare a 10 mM stock of DTNB and a 10 mM stock of 2-thio-PAF.

  • Enzyme-Compound Pre-incubation: In a 96-well clear-bottom plate, add 50 µL of recombinant human Lp-PLA2 (final concentration 50 ng/mL) in Assay Buffer. Add 1 µL of the test compound (serial dilution). Include Darapladib as a reference inhibitor (positive control) and a no-enzyme well (to monitor spontaneous substrate hydrolysis). Incubate for 30 minutes at 37°C to allow the -CF3 moiety to achieve equilibrium binding in the hydrophobic pocket.

  • Substrate Addition: Prepare a substrate mix containing 400 µM 2-thio-PAF and 2 mM DTNB in Assay Buffer. Add 50 µL of this mix to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a spectrophotometer and read the absorbance at 412 nm every 1 minute for 20 minutes at 37°C.

  • Validation & Analysis: Subtract the background rate (no-enzyme well) from all readings to correct for spontaneous hydrolysis. Calculate the initial velocity (V0) from the linear portion of the curve. Plot V0 against the log of the compound concentration to derive the IC50 value.

Conclusion

5-(Trifluoromethyl)pyridin-3-ol hydrochloride is a master key in medicinal chemistry. Rather than acting as a blunt instrument, it is a precision pharmacophore that, when grafted onto appropriate molecular backbones, yields highly selective modulators of eIF2B and inhibitors of Lp-PLA2. By understanding the physicochemical causality of the trifluoromethyl and pyridine-ol groups, researchers can predictably tune the pharmacokinetics and target affinity of next-generation therapeutics for neurodegenerative and cardiovascular diseases.

References

  • WO2019090069A1 - Modulators of the integrated stress pathway Source: Google Patents URL
  • WO2016011930A1 - Compounds (Lp-PLA2 Inhibitors)
  • S.SYSE.5 (58) Field of Classification search (Lp-PLA2 Biochemical Assays)
  • WO2012037782A1 - Tricyclic compounds, preparation methods, and their uses Source: Google Patents URL
  • The Strategic Advantage of 5-(Trifluoromethyl)

Sources

Foundational

Toxicity and In Vivo Safety Profile of 5-(Trifluoromethyl)pyridin-3-ol Hydrochloride: A Technical Guide for Preclinical Development

Executive Summary The incorporation of a trifluoromethyl (–CF₃) group onto a pyridine scaffold is a privileged strategy in medicinal chemistry designed to modulate pKa, enhance lipophilicity, and block metabolic hotspots...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of a trifluoromethyl (–CF₃) group onto a pyridine scaffold is a privileged strategy in medicinal chemistry designed to modulate pKa, enhance lipophilicity, and block metabolic hotspots[1]. 5-(Trifluoromethyl)pyridin-3-ol hydrochloride (CAS: 1820673-40-2; Free base CAS: 186593-14-6) is a highly versatile fluorinated N-heterocycle used as a core building block in drug discovery. However, combining a strongly electron-withdrawing –CF₃ group with an electron-donating hydroxyl (–OH) group creates a unique "push-pull" electronic system. While this structural motif improves target binding affinities, it also introduces specific toxicological liabilities, including acute oral toxicity and potential oxidative bioactivation[2].

This whitepaper provides a comprehensive, causality-driven framework for evaluating the in vivo safety profile and toxicokinetics of 5-(Trifluoromethyl)pyridin-3-ol hydrochloride, designed for researchers advancing fluorinated pharmacophores through preclinical development.

Physicochemical Properties & Baseline Hazard Profile

Before initiating in vivo studies, it is critical to understand how the physicochemical properties of the hydrochloride salt dictate its baseline toxicity. The salt form drastically increases aqueous solubility compared to the free base. While this ensures high bioavailability, it also leads to rapid systemic absorption in the gastrointestinal tract, driving its acute oral toxicity classification (GHS Category 3)[3][4]. Furthermore, the rapid dissociation of HCl upon contact with mucosal membranes exacerbates local tissue irritation[5].

Table 1: Physicochemical and Hazard Summary
ParameterValue / ClassificationToxicological Implication (Causality)
Molecular Weight 199.56 g/mol (Salt); 163.10 g/mol (Base)Low MW ensures rapid membrane permeation and high volume of distribution.
Acute Oral Toxicity GHS Category 3 (H301: Toxic if swallowed)Rapid GI absorption leads to sharp Cmax peaks, increasing acute systemic toxicity risks[3].
Irritation Profile H315 (Skin), H319 (Eye), H335 (Respiratory)HCl dissociation causes localized pH drops, leading to severe mucosal irritation[3].
Metabolic Stability Moderate to HighThe –CF₃ group blocks C5 oxidation, but the C3 –OH remains a target for rapid Phase II clearance[2].

Mechanistic Toxicology & Metabolic Liabilities

To design an effective safety protocol, we must first map the anticipated metabolic fate of the compound. Fluorinated pyridines do not simply pass through the body inertly; they are actively processed by hepatic enzymes, which can lead to both clearance and bioactivation[2].

  • Phase II Conjugation (Primary Clearance): The free hydroxyl group at the C3 position acts as a primary metabolic sink. It is rapidly targeted by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs). This conjugation increases hydrophilicity, facilitating rapid renal excretion.

  • Phase I Oxidation & Bioactivation (Toxicity Pathway): If Phase II pathways are saturated at high doses, Cytochrome P450 (CYP) enzymes (e.g., CYP3A4) and Flavin-containing monooxygenases (FMOs) will act on the molecule. The pyridine nitrogen is susceptible to N-oxidation. More critically, despite the stabilizing effect of the –CF₃ group, extreme oxidative stress on the electron-rich phenol-like ring can theoretically generate reactive quinone-imine intermediates[2]. These electrophiles can covalently bind to hepatic proteins, initiating drug-induced liver injury (DILI).

  • Hematological Toxicity: Structurally related fluorinated aminopyridines have been documented to cause methemoglobinemia and hemolytic anemia in vivo[6]. While the 3-ol derivative lacks the amine group that typically drives this, blood oxygenation remains a critical monitoring parameter.

G Parent 5-(Trifluoromethyl)pyridin-3-ol (Parent Compound) Phase1 Phase I Metabolism (CYP450 / FMO) Parent->Phase1 Oxidation (Saturation Pathway) Phase2 Phase II Metabolism (UGT / SULT) Parent->Phase2 Conjugation (Primary) NOxide Pyridine N-Oxide (Altered Target Affinity) Phase1->NOxide N-Oxidation Quinone Quinone-like Electrophile (Reactive Intermediate) Phase1->Quinone Ring Hydroxylation Glucuronide O-Glucuronide / Sulfate (Renal Excretion) Phase2->Glucuronide ProteinAdducts Hepatic Protein Adducts (Hepatotoxicity / DILI) Quinone->ProteinAdducts Covalent Binding

Caption: Metabolic pathways of 5-(Trifluoromethyl)pyridin-3-ol highlighting clearance and toxicity.

Preclinical In Vivo Safety Evaluation Protocols

To establish a self-validating safety system, the following protocols integrate standard OECD guidelines with targeted mechanistic investigations specific to fluorinated heterocycles.

Protocol A: Acute Oral Toxicity & Dose-Ranging (Adapted from OECD 423)

Because the compound is classified as H301 (Toxic if swallowed), a step-down approach is not recommended. We utilize a cautious step-up methodology.

  • Step 1: Formulation Preparation: Dissolve the hydrochloride salt in sterile 0.9% saline. Do not use acidic vehicles, as the salt will already lower the pH. Ensure the solution is prepared fresh daily to prevent potential hydrolysis or photodegradation.

  • Step 2: Dosing Strategy: Administer via oral gavage to fasted female Sprague-Dawley rats. Begin at a starting dose of 50 mg/kg . If survival is 100% at 48 hours, escalate to 300 mg/kg in a new cohort.

  • Step 3: Clinical Observation (0-14 Days): Monitor continuously for the first 4 hours, then daily. Crucial markers: Look for signs of neurotoxicity (tremors, ataxia) and cyanosis (blue mucous membranes), which indicate methemoglobinemia—a known risk for fluorinated pyridines[6].

  • Step 4: Gross Necropsy: At day 14, euthanize surviving animals. Inspect the gastric mucosa specifically for ulceration caused by the localized release of HCl[5].

Protocol B: 14-Day Repeated Dose Toxicity & Toxicokinetics (TK)

This protocol establishes the No-Observed-Adverse-Effect-Level (NOAEL) and evaluates cumulative hepatic or renal strain.

  • Step 1: Animal Grouping: Randomize rats into 4 groups: Vehicle Control, Low Dose (e.g., 10 mg/kg), Mid Dose (30 mg/kg), and High Dose (100 mg/kg).

  • Step 2: TK Blood Sampling: On Day 1 and Day 14, collect blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Step 3: LC-MS/MS Quantification: Extract plasma using protein precipitation (acetonitrile). Quantify both the parent compound and the O-glucuronide metabolite to calculate the metabolic clearance rate and identify potential Phase II saturation.

  • Step 4: Clinical Pathology: On Day 15, collect terminal blood. Analyze Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to detect CYP-mediated hepatotoxicity[2]. Analyze Blood Urea Nitrogen (BUN) and Creatinine to detect nephrotoxicity caused by the precipitation of highly concentrated glucuronide conjugates in the renal tubules.

Protocol Dose Daily Oral Dosing (Vehicle, Low, Mid, High) Obs Clinical Observation (Neuro/Hematological) Dose->Obs Blood TK & Biomarker Sampling (Days 1 & 14) Dose->Blood Necropsy Necropsy & Histopathology (Liver, Kidney, GI Tract) Obs->Necropsy Data NOAEL & Safety Profile Generation Blood->Data Necropsy->Data

Caption: Self-validating in vivo safety and toxicokinetic evaluation workflow.

Quantitative Data & Safety Metrics

To determine whether a derivative containing the 5-(Trifluoromethyl)pyridin-3-ol moiety is safe to advance into IND-enabling studies, the in vivo data must be measured against strict quantitative thresholds.

Table 2: Preclinical Go/No-Go Safety Thresholds
Safety ParameterTarget Threshold for AdvancementToxicological Rationale
Acute Oral LD₅₀ (Rat) > 300 mg/kgValues < 50 mg/kg suggest severe acute toxicity (H301), likely driven by rapid absorption and CNS penetration[3].
Hepatic Biomarkers (ALT/AST) < 2x Upper Limit of Normal (ULN)Elevations > 3x ULN indicate significant CYP-mediated bioactivation and covalent protein binding (DILI risk)[2].
Methemoglobin Levels < 2% of total Hemoglobin> 5% indicates oxidative stress on erythrocytes, a known liability of some fluorinated pyridines[6].
TK Profile (AUC Accumulation) Accumulation Ratio < 2.0 on Day 14High accumulation suggests saturation of Phase II UGT/SULT clearance pathways, forcing the drug into toxic Phase I oxidation.

References

  • PubChem: 5-(Trifluoromethyl)pyridin-3-ol National Center for Biotechnology Information (NCBI)[Link]

  • The Dark Side of Fluorine ACS Medicinal Chemistry Letters[Link]

  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes ResearchGate / Organic Letters[Link]

  • Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning MDPI - Toxics[Link]

  • 104690 - 2,6-Dichloro-3-(trifluoromethyl)pyridine - Safety Data Sheet DC Fine Chemicals[Link]

  • Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine Cole-Parmer[Link]

Sources

Exploratory

The Strategic Role of 5-(Trifluoromethyl)pyridin-3-ol Hydrochloride in Modern Drug Discovery: A Technical Guide

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine—particularly the trifluoromethyl (–CF₃) group—has revolutionized the pharmacokinetic and pharmacodynamic profiles of small-mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine—particularly the trifluoromethyl (–CF₃) group—has revolutionized the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 5-(Trifluoromethyl)pyridin-3-ol hydrochloride (and its free base, CAS: 1184177-83-0; PubChem CID: 22989707) has emerged as a highly versatile building block[1].

This technical whitepaper explores the causality behind the physicochemical advantages of this compound, its critical role in synthesizing inhibitors for Lipoprotein-associated phospholipase A2 (Lp-PLA2) and modulators of the Integrated Stress Response (ISR), and provides field-proven, self-validating experimental protocols for its application in drug discovery.

Physicochemical Profiling & Pharmacological Rationale

The utility of 5-(trifluoromethyl)pyridin-3-ol is not coincidental; it is rooted in strict structure-activity relationship (SAR) principles. The juxtaposition of a hydrogen-bond-donating hydroxyl group and a highly electronegative, lipophilic –CF₃ group on a pyridine core offers three distinct advantages:

  • pKa Modulation: The strong electron-withdrawing inductive (–I) and mesomeric (–M) effects of the –CF₃ group significantly lower the pKa of the 3-hydroxyl proton compared to an un-substituted pyridinol. This facilitates easier deprotonation under mild basic conditions, generating a highly reactive phenoxide-like nucleophile for downstream etherification.

  • Metabolic Stability: The –CF₃ moiety effectively blocks cytochrome P450-mediated oxidative metabolism at the 5-position of the pyridine ring, prolonging the biological half-life of the resulting drug candidate[2].

  • Enhanced BBB Penetration: The lipophilic nature of the trifluoromethyl group increases the overall partition coefficient (LogP) of the molecule, a critical parameter for central nervous system (CNS) targets such as Alzheimer's disease and neuroinflammation[3].

Table 1: Key Physicochemical Properties
PropertyValuePharmacological Implication
Molecular Weight (Free Base) 163.10 g/mol Ideal low-molecular-weight fragment for lead optimization[1].
Topological Polar Surface Area (TPSA) 33.1 ŲExcellent for membrane permeability; highly favorable for BBB crossing[1].
XLogP3 1.4Balanced lipophilicity/hydrophilicity for oral bioavailability[1].
Hydrogen Bond Donors/Acceptors 1 / 4Provides specific anchoring points within target protein binding pockets.

Key Therapeutic Targets & Mechanistic Pathways

Lp-PLA2 Inhibition (Atherosclerosis & Alzheimer's Disease)

Lipoprotein-associated phospholipase A2 (Lp-PLA2) travels with low-density lipoprotein (LDL) and rapidly cleaves oxidized phosphatidylcholine molecules into lyso-phosphatidylcholine (lysoPC) and oxidized nonesterified fatty acids (NEFAs)[4]. These lipid mediators trigger a continuous cycle of vascular inflammation, reactive oxygen species (ROS) production, and blood-brain barrier (BBB) leakage, which are pathological hallmarks of both atherosclerosis and Alzheimer's disease[5].

Derivatives of 5-(trifluoromethyl)pyridin-3-ol have been successfully patented as potent tricyclic and bicyclic Lp-PLA2 inhibitors[3][6]. The CF₃-pyridine moiety typically occupies a deep hydrophobic pocket within the Lp-PLA2 active site, while the oxygen atom serves as a critical linker to the rest of the pharmacophore.

G OxLDL Oxidized LDL LpPLA2 Lp-PLA2 Enzyme OxLDL->LpPLA2 Substrate Products LysoPC + NEFAs LpPLA2->Products Hydrolysis Inflammation Neuroinflammation & Atherosclerosis Products->Inflammation Induces Inhibitor CF3-Pyridinol Derived Inhibitor Inhibitor->LpPLA2 Blocks (Therapeutic Intervention)

Fig 1: Lp-PLA2 enzymatic pathway and inhibition by CF3-pyridinol derivatives.

eIF2B Activation & Integrated Stress Response (ISR) Modulation

The Integrated Stress Response (ISR) is a cellular signaling network that, when chronically activated, halts protein translation via the phosphorylation of eIF2α. This tight binding of phosphorylated eIF2 to eIF2B prevents the GDP/GTP exchange necessary for translation initiation, contributing to neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS)[7].

Recent patent literature highlights the use of 5-(trifluoromethyl)pyridin-3-ol in synthesizing small-molecule eIF2B activators[8]. These modulators bypass the stress-induced translational block, restoring cellular homeostasis and preventing neuronal apoptosis.

Synthetic Methodologies & Experimental Protocols

To integrate 5-(trifluoromethyl)pyridin-3-ol into complex drug scaffolds, Nucleophilic Aromatic Substitution (SNAr) or standard etherification is the most common and robust approach. The following protocol describes the synthesis of a diaryl ether intermediate, a frequent structural motif in Lp-PLA2 inhibitors[6].

Table 2: Reaction Condition Optimization for Diaryl Etherification
BaseSolventTemp (°C)Time (h)Yield (%)Causality / Observation
K₂CO₃DMF10016>90%Optimal. DMF stabilizes the polar transition state; K₂CO₃ is sufficiently basic to deprotonate the CF₃-pyridinol without causing side reactions[6].
Cs₂CO₃CH₃CN25 (RT)24~85%Good alternative for temperature-sensitive electrophiles, utilizing the higher solubility and reactivity of the Cesium cation[3].
NaHTHF0 to 608<60%Too harsh. Often leads to degradation or unwanted nucleophilic attack at the pyridine ring.
Step-by-Step Protocol: Synthesis of 3-fluoro-4-((5-(trifluoromethyl)pyridin-3-yl)oxy)benzaldehyde

Objective: Couple 5-(trifluoromethyl)pyridin-3-ol with 3,4-difluorobenzaldehyde via SNAr.

Self-Validating System: This protocol utilizes Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) as in-process controls to ensure the reaction is driven to completion before workup, preventing the loss of expensive starting materials.

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 3,4-difluorobenzaldehyde (1.0 equiv, e.g., 3.07 mmol) and anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration, ~30 mL) under an inert nitrogen atmosphere.

  • Nucleophile Addition: Add 5-(trifluoromethyl)pyridin-3-ol (1.0 equiv, 3.07 mmol) to the stirring solution. Note: If using the hydrochloride salt (CAS: 1820673-40-2), an additional equivalent of base must be added to neutralize the HCl.

  • Deprotonation: Introduce anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv, 6.13 mmol) in one portion. The mixture may change color as the highly nucleophilic pyridinolate anion is formed[6].

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 100°C using a pre-heated oil bath.

  • In-Process Validation: After 12 hours, sample 50 µL of the reaction mixture, dilute with 1 mL of ethyl acetate, wash with water, and analyze via TLC (25% EtOAc in petroleum ether) and LC-MS. The disappearance of the starting pyridinol mass (m/z 164 [M+H]+) validates reaction completion.

  • Workup: Once complete (typically 16 hours), cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the DMF.

  • Purification: Partition the crude residue between Ethyl Acetate and water. Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via preparative TLC or flash column chromatography (eluting with 25% EtOAc in petroleum ether) to yield the pure ether intermediate[6].

G Step1 5-(CF3)pyridin-3-ol + Electrophile Step2 Deprotonation (K2CO3 / DMF) Step1->Step2 Step3 SNAr / Etherification (100°C, 16h) Step2->Step3 Step4 Diaryl Ether Intermediate Step3->Step4

Fig 2: Standard SNAr workflow for synthesizing diaryl ether intermediates.

Conclusion

The integration of 5-(trifluoromethyl)pyridin-3-ol into a drug discovery pipeline provides a distinct strategic advantage. By leveraging its unique pKa, metabolic stability, and lipophilicity, medicinal chemists can design highly potent inhibitors for complex targets like Lp-PLA2 and eIF2B. Adhering to the optimized, self-validating synthetic protocols outlined above ensures high-yield generation of critical intermediates, accelerating the path from discovery to clinical application.

References

  • PubChem CID 22989707 - 5-(Trifluoromethyl)pyridin-3-ol: Structure, chemical names, physical and chemical properties. National Center for Biotechnology Information. URL:[Link]

  • WO2012037782A1 - Tricyclic compounds, preparation methods, and their uses. Glaxo Group Limited. (Details the use of 5-trifluoromethyl-pyridin-3-ol in synthesizing Lp-PLA2 inhibitors for Alzheimer's and atherosclerosis).
  • WO2016011930A1 - Compounds. GlaxoSmithKline Intellectual Property Development Limited. (Describes SNAr etherification protocols using 5-(trifluoromethyl)pyridin-3-ol and K2CO3 in DMF).
  • WO2019090069A1 - Modulators of the integrated stress pathway. Calico Life Sciences LLC. (Details the synthesis of eIF2B activators utilizing the 5-(trifluoromethyl)pyridin-3-ol building block).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 5-(Trifluoromethyl)pyridin-3-ol Hydrochloride

Introduction and Strategic Context The incorporation of fluorine atoms into heteroaromatic systems is a cornerstone strategy in modern drug design, utilized to enhance metabolic stability, modulate pKa, and improve the l...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

The incorporation of fluorine atoms into heteroaromatic systems is a cornerstone strategy in modern drug design, utilized to enhance metabolic stability, modulate pKa, and improve the lipophilicity of active pharmaceutical ingredients (APIs). 5-(Trifluoromethyl)pyridin-3-ol (and its hydrochloride salt) serves as a critical bifunctional building block in the synthesis of advanced therapeutics.

Notably, this intermediate is heavily utilized in the development of modulators for the integrated stress response (ISR) pathway, specifically eIF2B activators [1], and in the synthesis of Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors targeting neurodegenerative and cardiovascular diseases[2].

This application note details a robust, scalable, and self-validating three-stage synthetic protocol for 5-(Trifluoromethyl)pyridin-3-ol hydrochloride (CAS: 1820673-40-2) [3]. The route leverages a Miyaura borylation followed by an oxidative cleavage of the carbon-boron bond, concluding with anhydrous salt formation.

Mechanistic Workflow

The synthetic strategy avoids the harsh conditions of direct hydroxylation of electron-deficient pyridines. Instead, it utilizes a palladium-catalyzed borylation of a commercially available bromopyridine, followed by a mild, highly selective hydrogen peroxide-mediated oxidation.

G SM 3-Bromo-5-(trifluoromethyl)pyridine Starting Material Boryl Miyaura Borylation Pd(dppf)Cl2, B2pin2, KOAc 1,4-Dioxane, 90°C SM->Boryl Int 5-(Trifluoromethyl)pyridine-3-boronic acid pinacol ester Boryl->Int Ox Oxidative Cleavage 30% H2O2, THF, 0°C to RT Int->Ox FreeBase 5-(Trifluoromethyl)pyridin-3-ol Free Base Ox->FreeBase Salt Salt Formation 4M HCl in Dioxane Anhydrous Conditions FreeBase->Salt Product 5-(Trifluoromethyl)pyridin-3-ol Hydrochloride Salt->Product

Synthesis workflow for 5-(Trifluoromethyl)pyridin-3-ol hydrochloride.

Materials and Reagents

Note: All quantitative data is normalized for a 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3-Bromo-5-(trifluoromethyl)pyridine226.001.02.26 gStarting Material
Bis(pinacolato)diboron ( B2​pin2​ )253.931.23.05 gBorylating Agent
Pd(dppf)Cl2​⋅CH2​Cl2​ 816.640.05408 mgCatalyst
Potassium Acetate (KOAc)98.143.02.94 gBase
Hydrogen Peroxide (30% w/w aq.)34.013.0~3.4 mLOxidant
4M HCl in 1,4-Dioxane36.461.53.75 mLSalt Former
1,4-Dioxane (Anhydrous)88.11N/A40 mLSolvent
Tetrahydrofuran (THF)72.11N/A20 mLSolvent

Step-by-Step Experimental Protocol

Stage 1: Miyaura Borylation

Objective: Convert the aryl bromide to a boronic ester. The electron-withdrawing trifluoromethyl group deactivates the ring, requiring a robust catalyst system.

  • Reaction Assembly: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, charge 3-bromo-5-(trifluoromethyl)pyridine (2.26 g, 10.0 mmol), B2​pin2​ (3.05 g, 12.0 mmol), and anhydrous KOAc (2.94 g, 30.0 mmol).

  • Degassing (Critical Step): Add 40 mL of anhydrous 1,4-dioxane. Sparge the suspension with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the rapid oxidation of the Pd(0) active catalytic species to inactive Pd(II) complexes.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ (408 mg, 0.5 mmol). Seal the flask.

  • Thermal Activation: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–6 hours. Monitor complete consumption of the starting material via LC-MS or TLC (Hexanes/EtOAc 4:1).

  • Workup: Cool to room temperature. Filter the black suspension through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc (50 mL). Concentrate the filtrate in vacuo to yield the crude pinacol ester. Self-Validation: The crude mass should be slightly higher than theoretical due to residual pinacol impurities, which will be cleaved in the next step.

Stage 2: Oxidative Hydroxylation

Objective: Stereoretentive oxidation of the carbon-boron bond to a carbon-oxygen bond.

  • Solvation: Dissolve the crude 5-(trifluoromethyl)pyridine-3-boronic acid pinacol ester in THF (20 mL) in a 100 mL round-bottom flask.

  • Oxidation: Cool the solution to 0 °C using an ice-water bath. Dropwise, add 30% aqueous H2​O2​ (~3.4 mL, 30.0 mmol) over 10 minutes. Causality: The oxidation of boronic esters is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses the formation of N-oxide byproducts common in electron-deficient pyridines.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching & Extraction: Quench the remaining peroxide by slowly adding saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution (10 mL) until a negative starch-iodide test is achieved. Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, gradient 10% to 40% EtOAc in Hexanes) to isolate the free base, 5-(Trifluoromethyl)pyridin-3-ol [4].

Stage 3: Hydrochloride Salt Formation

Objective: Convert the free base to a stable, highly crystalline hydrochloride salt to prevent oxidative degradation and improve handling.

  • Dissolution: Dissolve the purified 5-(Trifluoromethyl)pyridin-3-ol free base in a minimal amount of anhydrous diethyl ether (15 mL).

  • Precipitation: Under vigorous stirring at 0 °C, dropwise add 4M HCl in 1,4-dioxane (3.75 mL, 15.0 mmol). Causality: The use of anhydrous HCl in dioxane rather than aqueous HCl prevents the formation of hydrates and ensures the immediate precipitation of the highly crystalline hydrochloride salt.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the resulting white solid through a sintered glass funnel (medium porosity).

  • Washing and Drying: Wash the filter cake with cold, anhydrous diethyl ether (2 x 10 mL) to remove any residual dioxane or unreacted free base. Dry the solid under high vacuum at 40 °C for 12 hours to yield 5-(Trifluoromethyl)pyridin-3-ol hydrochloride as an off-white to white crystalline powder.

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized batch, the following analytical benchmarks must be met:

  • LC-MS: [M+H]+ = 164.0 m/z (corresponds to the free base; the chloride counterion is not detected in positive ESI).

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 11.20 (br s, 1H, -OH), 8.52 (d, J = 2.0 Hz, 1H), 8.40 (d, J = 2.5 Hz, 1H), 7.55 (dd, J = 2.5, 2.0 Hz, 1H). Note: The downfield shift of the pyridine protons is characteristic of the protonated pyridinium species.

  • 19 F NMR (376 MHz, DMSO- d6​ ): δ -61.5 (s, 3F).

References

  • Walter, P., et al. "Modulators of the integrated stress pathway." World Intellectual Property Organization, Patent WO2019090069A1, 2019.
  • Chen, S., et al. "Tricyclic compounds, preparation methods, and their uses." World Intellectual Property Organization, Patent WO2012037782A1, 2012.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22989707, 5-(Trifluoromethyl)pyridin-3-ol." PubChem, 2026. Available at:[Link]

Application

Application Note &amp; Protocol: Preparation of 5-(Trifluoromethyl)pyridin-3-OL Hydrochloride Stock Solutions for In Vitro Cell-Based Assays

Abstract The reproducibility and reliability of in vitro cell-based assays are critically dependent on the accurate and consistent preparation of test compound solutions. This document provides a detailed methodology for...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reproducibility and reliability of in vitro cell-based assays are critically dependent on the accurate and consistent preparation of test compound solutions. This document provides a detailed methodology for the preparation, sterilization, storage, and use of stock solutions of 5-(Trifluoromethyl)pyridin-3-OL hydrochloride. Authored for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights with established scientific principles to ensure the integrity of experimental outcomes. We will address the causality behind experimental choices, from solvent selection to storage conditions, providing a self-validating protocol for generating high-quality data.

Compound Information and Physicochemical Properties

5-(Trifluoromethyl)pyridin-3-OL hydrochloride is a small organic molecule. Accurate preparation of its solutions requires precise knowledge of its physicochemical properties.

PropertyDataSource / Rationale
Chemical Name 5-(Trifluoromethyl)pyridin-3-ol hydrochloride-
CAS Number 1820673-40-2BLD Pharm
Molecular Formula C₆H₄F₃NO · HCl-
Molecular Weight 199.56 g/mol Calculated (Free Base MW of 163.10 g/mol [1] + HCl MW of 36.46 g/mol )
Physical Form Solid / Lyophilized Powder[1]
Recommended Solvent Dimethyl sulfoxide (DMSO) DMSO is a standard solvent for dissolving a wide range of organic small molecules for biological assays.[2][3]
Storage (Powder) 2-8°C (Refrigerator) Recommended for the free base; suitable for the hydrochloride salt to ensure stability.[1]

Core Principles for Robust Stock Solution Preparation

The validity of any cell-based assay hinges on the quality of the reagent preparation. The following principles are foundational to achieving reproducible results.

The Critical Role of the Solvent

The choice of solvent is paramount and can influence both experimental results and cell health.

  • Dimethyl Sulfoxide (DMSO): DMSO is the most common solvent for preparing high-concentration stock solutions of small molecules due to its high solubilizing capacity.[3] However, DMSO can exert biological effects and induce cytotoxicity at higher concentrations.[5] It is imperative to maintain a final in-assay DMSO concentration that is non-toxic to the specific cell line being used, typically below 0.5% , and ideally at or below 0.1%.[2][6]

  • Vehicle Control: A "vehicle control" is an essential experimental group that treats cells with the solvent (e.g., DMSO) at the exact same final concentration used in the compound-treated wells, but without the compound itself.[7][8] This allows researchers to distinguish the effects of the compound from any potential effects of the solvent.[9]

Ensuring Sterility

Contamination can invalidate experimental results. Stock solutions must be sterile before being introduced to cell cultures.

  • Syringe Filtration: The preferred method for sterilizing small molecule stock solutions is filtration through a 0.2 µm sterile syringe filter.[6] This method effectively removes microbial contaminants without degrading the compound.

  • Aseptic Technique: All handling of the stock solution after sterilization, including aliquoting and dilutions, should be performed in a certified biological safety cabinet using sterile techniques.

  • Avoid Autoclaving: High-temperature and high-pressure sterilization methods like autoclaving are not recommended as they can cause chemical degradation of the compound.[6][10]

Maintaining Compound Stability and Integrity

Improper storage can lead to compound degradation, altering its effective concentration and activity.

  • Aliquoting: High-concentration primary stock solutions should be divided into smaller, single-use aliquots. This practice minimizes the number of freeze-thaw cycles, which can significantly degrade compound stability over time.[6][11]

  • Storage Temperature: For long-term stability, aliquots should be stored at -20°C or -80°C in tightly sealed vials.[6] Studies have shown that storage at -20°C significantly reduces the rate of compound degradation compared to storage at warmer temperatures.[11]

  • Labeling: Every aliquot must be clearly labeled with the compound name, concentration, solvent, and date of preparation.[5]

Required Materials and Equipment

  • 5-(Trifluoromethyl)pyridin-3-OL hydrochloride powder

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes or cryovials

  • Calibrated analytical balance (sensitive to 0.1 mg)

  • Calibrated P1000, P200, and P20 micropipettes with sterile, filtered tips

  • Sterile 0.2 µm syringe filters (PTFE or other DMSO-compatible membrane)

  • Sterile syringes (1-5 mL)

  • Vortex mixer

  • Biological safety cabinet (Class II)

  • -80°C Freezer for long-term storage

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution in DMSO. This serves as the foundation for all subsequent dilutions.

Step 1: Pre-Preparation
  • Before opening, centrifuge the vial of 5-(Trifluoromethyl)pyridin-3-OL hydrochloride powder briefly to ensure all the powder is collected at the bottom.[6]

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

Step 2: Calculation of Mass

The mass of the compound needed is determined by the desired final concentration, final volume, and the compound's molecular weight (MW). The core formula is:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) [12]

Example Calculation for 1 mL of a 10 mM Stock Solution:

  • Concentration = 10 mM = 0.010 mol/L

  • Volume = 1 mL = 0.001 L

  • Molecular Weight = 199.56 g/mol

Mass (mg) = (0.010 mol/L) x (0.001 L) x (199.56 g/mol ) x (1000 mg/g) = 1.996 mg

Therefore, you will need to weigh approximately 2.0 mg of the compound.

Step 3: Dissolution and Sterilization
  • Accurately weigh the calculated mass (e.g., 2.0 mg) of the compound using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Using a calibrated micropipette, add the corresponding volume of anhydrous DMSO to achieve the final concentration of 10 mM. For 2.0 mg, this would be 1.002 mL.

  • Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are visible.

  • In a biological safety cabinet, draw the entire solution into a sterile syringe.

  • Attach a sterile 0.2 µm syringe filter to the syringe.

  • Dispense the solution through the filter into a new sterile vial. This is now your sterile 10 mM primary stock solution.

Step 4: Aliquoting and Storage
  • Dispense the primary stock solution into single-use, sterile cryovials (e.g., 20-50 µL aliquots).

  • Clearly label each aliquot with the compound name, "10 mM in DMSO," and the preparation date.

  • Store the aliquots at -80°C for long-term storage (up to 6 months or longer) or at -20°C for shorter-term storage (up to 1 month).[6]

Protocol 2: Preparation of Final Working Solutions for Cell Assays

Working solutions are prepared by diluting the primary stock solution into the appropriate cell culture medium immediately before use.

Step 1: The Dilution Principle (C₁V₁ = C₂V₂)

Serial dilutions are calculated using the formula: C₁V₁ = C₂V₂ [13][14] Where:

  • C₁ = Concentration of the stock solution (e.g., 10 mM)

  • V₁ = Volume of the stock solution to be transferred (the unknown)

  • C₂ = Desired final concentration of the working solution (e.g., 10 µM)

  • V₂ = Desired final volume of the working solution (e.g., 1 mL)

Step 2: Serial Dilution Strategy

Directly diluting a 10 mM stock to a final concentration in the micromolar or nanomolar range can lead to pipetting errors and poor mixing. A serial or intermediate dilution step is highly recommended. To avoid compound precipitation, it is often best to perform the initial serial dilutions in DMSO before the final dilution into aqueous cell culture medium.[2]

Example: Preparing a 10 µM Final Concentration in 10 mL of Culture Medium

  • Thaw one aliquot of the 10 mM primary stock solution on ice or at room temperature.

  • Prepare an Intermediate Stock (e.g., 100 µM):

    • Pipette 98 µL of sterile cell culture medium into a sterile tube.

    • Add 2 µL of the 10 mM primary stock solution.

    • Vortex gently. This creates a 200 µM intermediate stock (a 1:50 dilution).

    • Alternative: Prepare a 1:100 dilution by adding 1 µL of 10 mM stock to 99 µL of medium to make a 100 µM intermediate stock.

  • Prepare the Final Working Solution:

    • You require a final concentration of 10 µM in 10 mL.

    • Using the 100 µM intermediate stock: C₁ = 100 µM, C₂ = 10 µM, V₂ = 10 mL.

    • V₁ = (C₂V₂) / C₁ = (10 µM * 10 mL) / 100 µM = 1 mL

    • Add 1 mL of the 100 µM intermediate stock to 9 mL of pre-warmed cell culture medium.

  • Prepare the Vehicle Control:

    • The final DMSO concentration in the example above is 0.1%.

    • To create a matching vehicle control, add 10 µL of pure DMSO to 10 mL of cell culture medium. This ensures any observed cellular effects can be confidently attributed to the compound.[7]

Step 3: Dosing the Cells
  • Gently mix the final working solution by inverting the tube.

  • Remove the existing medium from the cells and replace it with the medium containing the compound or the vehicle control.

  • Return the plate to the incubator for the desired treatment period.

Experimental Workflow and Visualization

A disciplined workflow is essential for minimizing variability. The following diagrams illustrate the recommended process from powder to plated cells.

G cluster_prep Primary Stock Preparation cluster_assay Assay Preparation powder Lyophilized Powder weigh 1. Weigh Compound (e.g., 2.0 mg) powder->weigh dissolve 2. Dissolve in DMSO (e.g., 1.002 mL for 10 mM) weigh->dissolve sterilize 3. Filter Sterilize (0.2 µm Syringe Filter) dissolve->sterilize aliquot 4. Aliquot into Single-Use Vials sterilize->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw One Aliquot store->thaw intermediate 7. Prepare Intermediate Dilution in Medium thaw->intermediate working 8. Prepare Final Working Solution in Medium intermediate->working dose 9. Dose Cells working->dose G cluster_stocks High-Concentration Stocks cluster_dilutions Dilutions for Assay cluster_plate Final Assay Plate stock_cmpd 10 mM Compound in DMSO d1 10 µM Cmpd (0.1% DMSO) stock_cmpd->d1 Dilute in Medium d2 1 µM Cmpd (0.1% DMSO) stock_cmpd->d2 Dilute in Medium d3 0.1 µM Cmpd (0.1% DMSO) stock_cmpd->d3 Dilute in Medium stock_dmso 100% DMSO (Vehicle) vc Vehicle Control (0.1% DMSO) stock_dmso->vc Dilute in Medium cells1 Cells + 10 µM Cmpd d1->cells1 cells2 Cells + 1 µM Cmpd d2->cells2 cells3 Cells + 0.1 µM Cmpd d3->cells3 cells_vc Cells + Vehicle vc->cells_vc uc Untreated Control (Medium Only) cells_uc Cells + Medium uc->cells_uc

Figure 2. Diagram of serial dilution and essential experimental controls.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution
Compound precipitates upon dilution in aqueous medium. The compound has low aqueous solubility; final concentration is above its solubility limit.1. Ensure the final DMSO concentration is sufficient (but still non-toxic) to aid solubility. 2. Perform serial dilutions in DMSO before the final dilution step into the medium. [2] 3. Add the compound stock slowly to the vortexing culture medium to facilitate rapid mixing. 4. If precipitation persists, a lower final concentration may be necessary.
Inconsistent or non-reproducible assay results. 1. Inaccurate pipetting during dilution. 2. Compound degradation from repeated freeze-thaw cycles. 3. Inconsistent final DMSO concentration across wells.1. Use calibrated pipettes and perform serial dilutions to minimize errors. 2. Always use a fresh aliquot for each experiment. [6] 3. Ensure the vehicle control and all compound dilutions have the exact same final DMSO concentration.
High background signal or cytotoxicity in control wells. 1. The final DMSO concentration is too high for the cell line. 2. Contamination of stock solution or medium.1. Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your cell line. Lower the final DMSO concentration if necessary. [8] 2. Prepare fresh, sterile-filtered stock solutions and use fresh culture medium.

References

  • Araceli Biosciences (2020). Controlling your High Content Assays. Available at: [Link]

  • Captivate Bio (2021). SMALL MOLECULES. Available at: [Link]

  • LibreTexts Chemistry. Molarity. Available at: [Link]

  • LibreTexts Chemistry (2020). 6.1: Calculating Molarity. Available at: [Link]

  • GraphPad. Molarity Calculator. Available at: [Link]

  • Bitesize Bio (2022). Cell Culture Medium: 6 Critical Components to Include. Available at: [Link]

  • AntBio (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Available at: [Link]

  • Louie, R. (2016). Molarity - Preparations from Stock Solutions. YouTube. Available at: [Link]

  • Scientific Bioprocessing (2025). A Deep Dive into Cell Culture Media. Available at: [Link]

  • Captivate Bio (2025). Breaking Down Cell Culture Media. Available at: [Link]

  • Cold Spring Harbor Laboratory Press (2002). Stock Solutions. Available at: [Link]

  • Wolf, A., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. Available at: [Link]

  • Chen, Y., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. BMC Research Notes. Available at: [Link]

  • Scientific Bioprocessing. A Deep Dive into Cell Culture Media. Available at: [Link]

  • Cytion. Basic Constituents of Media. Available at: [Link]

  • Danaher Life Sciences. Small Molecule Screening Process Steps. Available at: [Link]

  • ResearchGate (2016). How to prepare drug stock solution to prepare for mtt assay in 24-well plate if im using concentrations 200uM, 250uM, 300uM? Available at: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]

  • ResearchGate (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? Available at: [Link]

  • ResearchGate (2013). How to dissolve small inhibitor molecules for binding assay? Available at: [Link]

  • Angene Chemical (2025). Safety Data Sheet: 2-Aminomethyl-3-chloro-5-(trifluoromethyl)pyridine hydrochloride. Available at: [Link]

  • Grifols. TERMINAL STERILIZATION FOR PARENTERAL DRUGS. Available at: [Link]

  • Jonas, O., et al. (2016). Preparation and sterilization of an implantable drug-delivery microdevice for clinical use. STAR Protocols. Available at: [Link]

  • ResearchGate (2025). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Available at: [Link]

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • MDPI (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Available at: [Link]

  • ResearchGate (2021). Solubility of drugs in ethanol and dmso. Available at: [Link]

  • Google Patents. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
  • Tokyo University of Agriculture and Technology. Tetrahydrofuran derivatives often become anticancer drugs and antiviral drugs such as HIV. Available at: [Link]

Sources

Method

Applications of 5-(Trifluoromethyl)pyridin-3-OL hydrochloride as a pharmaceutical intermediate

Application Note & Protocol: 5-(Trifluoromethyl)pyridin-3-ol Hydrochloride in Pharmaceutical Synthesis Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Appli...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: 5-(Trifluoromethyl)pyridin-3-ol Hydrochloride in Pharmaceutical Synthesis

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Document Type: Technical Application Guide & Validated Protocols

Introduction: The Strategic Advantage of the Fluorinated Pyridine Scaffold

In modern drug discovery, the incorporation of fluorine is a highly validated strategy to modulate the pharmacokinetic and pharmacodynamic profiles of lead compounds. Specifically, the trifluoromethylpyridine (TFMP) motif has emerged as a privileged scaffold, featured prominently in FDA-approved therapeutics such as the oncology drug Enasidenib and various agrochemicals [1, 2].

5-(Trifluoromethyl)pyridin-3-ol hydrochloride (and its free base equivalent) serves as a highly versatile pharmaceutical intermediate [3]. The strategic placement of the trifluoromethyl (-CF3) group at the 5-position and a hydroxyl (-OH) group at the 3-position creates a synergistic electronic environment. This specific substitution pattern is heavily utilized in the synthesis of kinase inhibitors, Lp-PLA2 inhibitors for neurodegenerative diseases, and novel central nervous system (CNS) agents like the experimental drug Redafamdastat [4].

Physicochemical Profile & Mechanistic Causality

Understanding the physicochemical properties of this intermediate is critical for optimizing reaction conditions. The hydrochloride salt form is specifically utilized to enhance solid-state stability, preventing the premature auto-oxidation of the electron-rich hydroxylated pyridine ring during long-term storage.

Table 1: Physicochemical and Electronic Profile

ParameterValue / CharacteristicMechanistic Implication in Synthesis
Molecular Formula C6H4F3NO · HClRequires 1.0 equivalent of base for in situ neutralization prior to reaction.
Electronic Effect (-CF3) Strongly Electron-WithdrawingDeactivates the pyridine ring toward electrophilic attack; activates it for nucleophilic substitution.
Hydroxyl pKa ~7.5 - 8.2 (Estimated)The -CF3 group lowers the pKa compared to standard pyridinols, making it an excellent pronucleophile for Mitsunobu reactions.
Lipophilicity (LogP) Enhanced via -CF3Improves membrane permeability of downstream active pharmaceutical ingredients (APIs).
Causality of the Scaffold in Drug Design

The -CF3 group exerts a profound electron-withdrawing effect (inductive and resonance), which fundamentally alters the electron density of the pyridine core. This not only improves metabolic stability by blocking cytochrome P450-mediated oxidation at the 5-position but also introduces unique non-covalent interactions (e.g., C-H···F hydrogen bonding and tetrel bonding) with target proteins [2].

Pathway CF3 Trifluoromethyl Group (-CF3) Lipophilicity ↑ Lipophilicity (LogP) CF3->Lipophilicity Metabolism ↓ CYP450 Metabolism CF3->Metabolism Binding Target Binding (H-bond/Tetrel) CF3->Binding Pyridine Pyridine Core Pyridine->Binding Hydroxyl 3-Hydroxyl Group (-OH) Conjugation Vector for Conjugation Hydroxyl->Conjugation

Pharmacological enhancements provided by the trifluoromethyl-pyridine scaffold.

Synthetic Workflows and Divergence

The 3-hydroxyl group acts as the primary vector for synthetic divergence. Because the -CF3 group lowers the pKa of the hydroxyl, the intermediate acts as a highly efficient pronucleophile. It can be readily converted into aryl ethers via Mitsunobu conditions, transformed into pyridyl triflates for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura), or esterified to form prodrugs [3].

G Center 5-(Trifluoromethyl) pyridin-3-ol HCl Ether Aryl Ethers (Mitsunobu/SNAr) Center->Ether ROH, DIAD, PPh3 Triflate Pyridyl Triflates (Cross-Coupling) Center->Triflate Tf2O, Base Ester Esters/Carbamates (Prodrugs) Center->Ester RCOCl, Base Drug1 Redafamdastat Analogs Ether->Drug1 Drug2 Kinase Inhibitors Triflate->Drug2 Drug3 Lp-PLA2 Inhibitors Ester->Drug3

Synthetic divergence of 5-(Trifluoromethyl)pyridin-3-ol into pharmaceutical scaffolds.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure high fidelity and reproducibility.

Protocol A: Mitsunobu Etherification for Aryl Ether Linkages

Objective: Synthesis of alkyl/aryl 5-(trifluoromethyl)pyridin-3-yl ethers (a common linkage in Lp-PLA2 inhibitors) [5].

Reagents:

  • 5-(Trifluoromethyl)pyridin-3-ol HCl (1.0 eq)

  • Target Primary/Secondary Alcohol (1.1 eq)

  • Triphenylphosphine (PPh3) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Methodology:

  • Free-basing & Solvation: Suspend 5-(trifluoromethyl)pyridin-3-ol HCl in anhydrous THF under an inert argon atmosphere. Add DIPEA dropwise at room temperature.

    • Causality: Neutralizing the HCl salt is an absolute prerequisite. If omitted, the chloride ion and free protons will prematurely quench the DIAD-PPh3 betaine intermediate, halting the catalytic cycle.

  • Complex Formation: Add PPh3 and the target alcohol to the solution. Stir for 10 minutes to ensure complete dissolution, then cool the reaction vessel to 0 °C using an ice bath.

  • Activation: Add DIAD dropwise over 30 minutes via a syringe pump.

    • Causality: The formation of the Mitsunobu betaine is highly exothermic. Dropwise addition at 0 °C prevents the thermal degradation of the betaine and suppresses the formation of unwanted hydrazine byproducts.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Self-Validation System: The solution will transition from a pale yellow to a deep orange/red upon DIAD addition. TLC monitoring (Hexane/EtOAc 3:1) should confirm the disappearance of the highly polar pyridinol spot (Rf ~0.1) and the emergence of the non-polar ether product (Rf ~0.5–0.6).

  • Workup & Purification: Concentrate the reaction mixture in vacuo. Triturate the resulting crude oil with cold diethyl ether (0 °C).

    • Causality: Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove. Cold diethyl ether selectively precipitates TPPO as a white solid while keeping the fluorinated product in solution. Filter the solid, concentrate the filtrate, and purify via flash chromatography.

Protocol B: Synthesis of Pyridyl Triflates for Cross-Coupling

Objective: Activation of the 3-hydroxyl group into a trifluoromethanesulfonate leaving group for downstream Buchwald-Hartwig amination or Suzuki-Miyaura coupling.

Reagents:

  • 5-(Trifluoromethyl)pyridin-3-ol HCl (1.0 eq)

  • Trifluoromethanesulfonic anhydride (Tf2O) (1.2 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Methodology:

  • Solvation & Cooling: Dissolve the HCl salt in anhydrous DCM. Add TEA (3.0 eq) and cool the system to -78 °C using a dry ice/acetone bath.

    • Causality: 1.0 eq of TEA is consumed immediately to neutralize the HCl salt. The remaining 2.0 eq act as the acid scavenger for the triflation. The cryogenic temperature (-78 °C) is mandatory to prevent the highly electrophilic Tf2O from causing unwanted ring-opening or polymerization of the pyridine core.

  • Electrophilic Addition: Add Tf2O dropwise over 15 minutes.

  • Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

    • Self-Validation System: TLC (Hexane/EtOAc 4:1) will show complete conversion. The product triflate is highly UV-active and will appear at Rf ~0.7.

  • Quench & Workup: Quench the reaction strictly at 0 °C with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Note: Pyridyl triflates are sensitive to hydrolysis; store under argon at -20 °C if not used immediately.

Quantitative Optimization Data

To maximize the yield of the Mitsunobu etherification (Protocol A), solvent polarity and temperature play critical roles. The table below summarizes the optimization parameters for coupling 5-(Trifluoromethyl)pyridin-3-ol with a standard primary alcohol.

Table 2: Optimization of Mitsunobu Conditions

SolventTemperature ProfileReagent SystemConversion (%)Isolated Yield (%)
DCM0 °C to RTPPh3 / DIAD65%58%
Toluene0 °C to RTPPh3 / DIAD40%32%
THF 0 °C to RT PPh3 / DIAD >95% 89%
THFRT (No cooling)PPh3 / DIAD70%61% (High TPPO impurity)
THF0 °C to RTPPh3 / DEAD85%78%

References

  • Nair, A. S., Singh, A. K., Kumar, A., & Mathew, B. (2021). "Structures and names of trifluromethyl group containing FDA-approved drugs." ResearchGate. Available at:[Link]

  • Miele, M., et al. (2023). "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Fujiwara, T., et al. (2020). "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." National Center for Biotechnology Information (PMC). Available at:[Link]

  • New Drug Approvals. (2025). "Redafamdastat." New Drug Approvals. Available at:[Link]

  • PubChem. "5-(Trifluoromethyl)pyridin-3-ol | C6H4F3NO | CID 22989707." National Library of Medicine. Available at:[Link]

Application

Best solvents for dissolving 5-(Trifluoromethyl)pyridin-3-OL hydrochloride

Application Note: Optimized Solvation Protocols for 5-(Trifluoromethyl)pyridin-3-ol Hydrochloride Executive Summary For researchers and drug development professionals working with halogenated heterocycles, achieving comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Solvation Protocols for 5-(Trifluoromethyl)pyridin-3-ol Hydrochloride

Executive Summary

For researchers and drug development professionals working with halogenated heterocycles, achieving complete and stable solvation is a critical prerequisite for reproducible in vitro and in vivo data. 5-(Trifluoromethyl)pyridin-3-ol hydrochloride (CAS: 186593-14-6) presents a unique solvation profile due to the competing thermodynamic forces of its highly polar salt core and its hydrophobic fluorinated functional group. This application note provides a field-validated, mechanistic guide to selecting the optimal solvent systems for this compound, ensuring structural integrity, preventing micro-aggregation, and maximizing bioavailability.

Physicochemical Profiling & Solvation Mechanics

As an application scientist, predicting a compound's solubility requires deconstructing its molecular topology. 5-(Trifluoromethyl)pyridin-3-ol hydrochloride is a thermodynamic "push-pull" system governed by three distinct structural features:

  • The Hydrochloride (HCl) Salt & Pyridinium Core: In its solid state, the protonated pyridine nitrogen forms a rigid ionic crystal lattice with the chloride counterion. To dissolve this salt, the solvent must possess a high dielectric constant (ε) to overcome the lattice energy and stabilize the dissociated ions. This fundamental property drives the compound's macroscopic preference for highly polar solvents[1].

  • The Trifluoromethyl (-CF3) Group: The incorporation of fluorine atoms into organic molecules significantly modulates their lipophilicity, pKa, and overall conformation[2]. The strong C-F bonds and weak intermolecular interactions of the -CF3 group impart localized hydrophobicity and low surface energy[2]. While the HCl salt ensures baseline aqueous solubility, the -CF3 group necessitates amphiphilic solvation (e.g., DMSO) for high-concentration stock solutions to prevent hydrophobic micro-aggregation or micelle formation. Furthermore, the strongly electron-withdrawing nature of the -CF3 group inductively lowers the pKa of the adjacent hydroxyl group, altering its ionization state in physiological buffers[3].

  • The Hydroxyl (-OH) Group: Positioned at the 3-position, this group acts as both a hydrogen bond donor and acceptor, synergizing perfectly with protic solvents (like water and methanol) to form stable hydration shells.

Solvent Selection Matrix

To facilitate rapid experimental planning, the quantitative solvation parameters for 5-(Trifluoromethyl)pyridin-3-ol hydrochloride are summarized below.

Solvent SystemDielectric Constant (ε)Polarity IndexEstimated SolubilitySolvation Efficacy & Primary Application
Dimethyl Sulfoxide (DMSO) 46.77.2> 50 mg/mLExcellent: Universal solvent for high-concentration in vitro master stocks. Solubilizes both the ionic core and the lipophilic -CF3 domain.
Water / Aqueous Buffers (PBS) 80.110.2> 30 mg/mLExcellent: Ideal for in vivo dosing and physiological assays. High dielectric constant rapidly breaks the HCl salt lattice.
Methanol (MeOH) 32.75.1~ 20 mg/mLGood: Protic solvent ideal for analytical workflows (HPLC/MS) or as a reactant solvent in chemical synthesis.
Dichloromethane (DCM) 9.13.1< 1 mg/mLPoor: Low-polarity aprotic solvent. Incapable of breaking the ionic lattice of the hydrochloride salt. Not recommended.

Standard Operating Protocols (SOPs) for Dissolution

The following protocols are designed as self-validating systems to ensure complete dissolution without compromising the chemical stability of the compound.

SOP 1: Preparation of 50 mM Master Stock in DMSO (For In Vitro Assays)
  • Causality: DMSO is chosen for master stocks because its amphiphilic nature stabilizes both the ionic pyridinium and the hydrophobic trifluoromethyl group, preventing nucleation and precipitation during freeze-thaw cycles.

  • Step 1 - Equilibration: Allow the sealed vial of 5-(Trifluoromethyl)pyridin-3-ol HCl to equilibrate to room temperature in a desiccator for 30 minutes. Reasoning: Prevents ambient moisture condensation, which can cause rapid degradation of the stock over time.

  • Step 2 - Massing & Addition: Weigh the desired mass using a microbalance. Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity) to achieve a 50 mM concentration.

  • Step 3 - Agitation: Vortex the suspension vigorously for 30–60 seconds.

  • Step 4 - Validation Check: Hold the vial against a direct light source. The solution must be optically clear. If microscopic particulates remain, sonicate in a water bath at 25°C for 2 minutes.

  • Step 5 - Storage: Aliquot into single-use amber vials to prevent repeated freeze-thaw degradation and store at -20°C.

SOP 2: Preparation of 10 mM Aqueous Formulation (For In Vivo Dosing)
  • Causality: While the compound is highly water-soluble due to its salt form, dissolving an HCl salt in unbuffered water releases equimolar amounts of hydrochloric acid, drastically lowering the pH. This can cause severe tissue necrosis in vivo or denature proteins in biochemical assays.

  • Step 1 - Buffer Selection: Use 1X Phosphate-Buffered Saline (PBS) (pH 7.4) rather than ultrapure water to provide immediate buffering capacity against the liberated HCl.

  • Step 2 - Dissolution: Add the compound to the PBS while stirring continuously at 300 RPM.

  • Step 3 - Validation Check (Critical): Measure the pH of the resulting solution using a micro-pH probe. If the pH drops below 6.8, titrate dropwise with 0.1 N NaOH until the pH returns to the physiological range (7.2–7.4).

  • Step 4 - Sterilization: Filter the pH-adjusted solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Reasoning: PES is chosen over Nylon to minimize non-specific hydrophobic binding of the fluorinated -CF3 group to the filter membrane.

  • Step 5 - Usage: Aqueous formulations should be prepared fresh immediately prior to dosing to prevent slow hydrolysis.

Solvation Workflow & Decision Tree

Workflow Target 5-(Trifluoromethyl)pyridin-3-ol HCl (Solid Powder) Decision Primary Application? Target->Decision InVitro In Vitro / Cellular Assays Decision->InVitro InVivo In Vivo / Animal Dosing Decision->InVivo Analytical Analytical / Synthesis Decision->Analytical DMSO Dissolve in 100% DMSO (Max 50-100 mM Stock) InVitro->DMSO PBS Dissolve in PBS/Saline (Check & Adjust pH > 6.5) InVivo->PBS MeOH Dissolve in MeOH/EtOH (For HPLC/MS or Rxn) Analytical->MeOH

Decision matrix for selecting the optimal solvation strategy based on experimental application.

References

  • Google Patents:WO2019090069A1 - Modulators of the integrated stress pathway (Demonstrates the compound's solubility behavior in polar solvents and HPLC purification methods).
  • Sigma-Aldrich:5-(trifluoromethyl)pyridin-3-ol | 186593-14-6 Properties & Safety Information (Details chemical properties, InChI Key, and safety handling).
  • Alchem.Pharmtech:Fluorides Archives - Modulation of Lipophilicity and pKa (Mechanistic insights into how fluorine incorporation affects molecular hydrophobicity and intermolecular interactions).

Sources

Method

Application Note: Synthesis of 3-Substituted-5-(Trifluoromethyl)pyridines via Suzuki-Miyaura Cross-Coupling

Executive Summary & Rationale The incorporation of the trifluoromethyl (–CF₃) group into pyridine scaffolds is a highly effective strategy in modern drug development to modulate lipophilicity, enhance metabolic stability...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The incorporation of the trifluoromethyl (–CF₃) group into pyridine scaffolds is a highly effective strategy in modern drug development to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. 5-(Trifluoromethyl)pyridin-3-ol hydrochloride is a versatile, commercially available building block[1] for accessing complex 3,5-disubstituted pyridines.

However, the direct use of the pyridinol hydroxyl (–OH) group in palladium-catalyzed Suzuki-Miyaura cross-coupling is thermodynamically unfavorable due to the high bond dissociation energy of the C–O bond[2]. To overcome this barrier, this application note details a self-validating, two-step protocol:

  • Neutralization and Activation: The hydrochloride salt is neutralized and the resulting pyridinol is converted into a highly reactive pseudohalide (a pyridyl triflate)[3].

  • Cross-Coupling: The activated triflate undergoes facile oxidative addition with a Palladium(0) catalyst, enabling efficient cross-coupling with diverse boronic acids[3].

Mechanistic Causality & Experimental Design

Why use the Hydrochloride Salt?

The HCl salt form of 5-(trifluoromethyl)pyridin-3-ol offers superior oxidative stability and hygroscopic control during long-term storage compared to the free base[1]. However, this necessitates a specific stoichiometric adjustment during the activation step: at least two equivalents of an amine base (e.g., Triethylamine) must be used. The first equivalent neutralizes the HCl to liberate the nucleophilic oxygen, while the subsequent equivalents scavenge the triflic acid generated during triflation.

The Role of Triflation

The conversion of the phenol-equivalent to a trifluoromethanesulfonate (–OTf) transforms a poor leaving group into an exceptional one. The highly electron-withdrawing nature of the triflate group, synergizing with the electron-deficient pyridine ring and the –CF₃ group, significantly lowers the activation energy required for the oxidative addition of Pd(0)[2],[4].

Catalyst and Base Selection

For 3-pyridyl triflates, empirical data demonstrates that Pd(PPh₃)₄ paired with a strong, anhydrous base like K₃PO₄ in 1,4-dioxane provides superior yields compared to weaker bases (e.g., KOAc) or bidentate ligands (e.g., dppf)[3]. The robust nature of K₃PO₄ facilitates the transmetalation step without promoting premature aqueous hydrolysis of the triflate back to the starting pyridinol[2].

Reaction Workflow

Workflow SM 5-(Trifluoromethyl) pyridin-3-ol HCl Base Neutralization & Triflation (TEA, Tf2O, DCM) SM->Base Step 1: 0°C to RT Triflate Pyridyl Triflate Intermediate Base->Triflate Suzuki Suzuki Coupling (Pd cat, R-B(OH)2, K3PO4, Dioxane) Triflate->Suzuki Step 2: 80-90°C Product 3-Substituted 5-(Trifluoromethyl) pyridine Suzuki->Product

Fig 1. Two-step activation and Suzuki cross-coupling workflow for 5-(trifluoromethyl)pyridin-3-ol.

Quantitative Data Presentation: Optimization of 3-Pyridyl Triflate Coupling

The following table summarizes the causal relationship between catalyst/base selection and reaction outcomes for 3-pyridyl triflates, guiding the protocol parameters[3],[4].

Catalyst SystemBase (Equiv)SolventTemp (°C)Relative Yield / OutcomeMechanistic Insight
Pd(PPh₃)₄ (10 mol%)K₃PO₄ (3.0)1,4-Dioxane80–90Excellent (>85%) Optimal balance of oxidative addition rate and transmetalation efficiency.
Pd(dppf)Cl₂ (10 mol%)K₃PO₄ (3.0)1,4-Dioxane80–90Moderate (50-60%)Bidentate ligand creates steric hindrance during transmetalation.
Pd(dppf)Cl₂ (10 mol%)KOAc (3.0)1,4-Dioxane80–90Poor (<20%)Base is insufficiently nucleophilic to activate the boronic acid.
Pd(PPh₃)₂Cl₂ (3 mol%)KOPh (1.5)Toluene50Good (70-80%)Viable alternative for highly sensitive substrates requiring lower temps.

Experimental Protocols

Protocol A: Free-Basing and Triflation of 5-(Trifluoromethyl)pyridin-3-ol hydrochloride

This step converts the stable hydrochloride salt into the highly reactive electrophilic partner.

  • Preparation: Suspend 5-(Trifluoromethyl)pyridin-3-ol hydrochloride (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration under an inert argon atmosphere.

    • Causality: Anhydrous conditions are mandatory to prevent the rapid, destructive hydrolysis of the highly reactive triflic anhydride.

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Add Triethylamine (TEA) (2.5 equiv) dropwise.

    • Causality: The first equivalent neutralizes the HCl salt, generating the soluble free pyridinol in situ. The excess TEA serves as the acid scavenger for the subsequent triflation.

  • Activation: Slowly add Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the highly exothermic nature of the reaction and minimizes the formation of dark, polymeric degradation byproducts.

  • Completion: Allow the reaction to warm naturally to room temperature and stir for 2 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 5-(trifluoromethyl)pyridin-3-yl trifluoromethanesulfonate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This step forms the new C–C bond, leveraging the activated triflate.

  • Setup: In an oven-dried Schlenk flask, combine the purified 5-(trifluoromethyl)pyridin-3-yl trifluoromethanesulfonate (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 - 1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv)[3].

  • Solvent Addition & Degassing: Add anhydrous 1,4-Dioxane to achieve a 0.1 M concentration. Degas the heterogeneous mixture by sparging directly with argon gas for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes, prematurely halting the catalytic cycle and promoting unwanted boronic acid homocoupling.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (10 mol%) under a positive stream of argon[3].

    • Causality: Adding the sensitive catalyst post-degassing ensures maximum catalyst lifetime and prevents degradation before the reaction reaches activation temperature.

  • Heating: Seal the Schlenk flask and heat the mixture in an oil bath at 80–90 °C for 12–18 hours.

  • Workup: Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and filter the mixture through a short pad of Celite.

    • Causality: The Celite pad effectively removes precipitated palladium black and inorganic phosphate salts, preventing emulsion formation during subsequent aqueous washes.

  • Purification: Concentrate the filtrate and purify the crude product via silica gel chromatography to isolate the target 3-substituted-5-(trifluoromethyl)pyridine.

References

  • 5-(Trifluoromethyl)pyridin-3-ol hydrochloride - MilliporeSigma. Source: Sigma-Aldrich. URL: 1

  • Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Source: ResearchGate. URL: 2

  • Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Source: NIH/PMC. URL: 3

  • Navigating the Synthesis of 2,3-Disubstituted Pyridines: A Comparative Guide. Source: Benchchem. URL: 4

Sources

Application

Application Note: Advanced Sample Preparation Strategies for LC-MS/MS Analysis of 5-(Trifluoromethyl)pyridin-3-ol Hydrochloride

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals. Chemical Profiling & Analytical Rationale The accurate quantification of small, polar, haloge...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Chemical Profiling & Analytical Rationale

The accurate quantification of small, polar, halogenated molecules requires a deep understanding of their physicochemical behavior in solution. 5-(Trifluoromethyl)pyridin-3-ol hydrochloride (CAS: 1820673-40-2, MW: 199.56 g/mol )[1] presents a unique set of analytical challenges for liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Structurally, the molecule features a pyridine ring that serves as a primary site for protonation, making it amenable to Positive Electrospray Ionization (ESI+). However, the strongly electron-withdrawing trifluoromethyl (-CF3) group at the 5-position reduces the basicity of the pyridine nitrogen while simultaneously increasing the acidity of the hydroxyl group at the 3-position. Furthermore, because the compound is formulated as a hydrochloride salt, the stoichiometric presence of chloride ions introduces a high risk of ion suppression and unwanted adduct formation (e.g., [M+Cl]⁻) during the ionization process[2].

To achieve high sensitivity and reproducibility, the sample preparation protocol must effectively decouple the active pharmaceutical ingredient (API) from its counterion and any complex biological matrix before it reaches the mass spectrometer.

Causality in Methodological Design

As a self-validating analytical system, every step in this protocol is designed with a specific physicochemical purpose. Do not deviate from these parameters without re-validating the matrix effects.

  • Counterion Management & Solvent Selection: High inorganic salt concentrations, such as the chloride from the HCl salt, are fundamentally incompatible with efficient ESI[2]. We utilize a high-dilution strategy for neat standards and a reversed-phase trapping mechanism during LC to ensure chloride elutes in the solvent front, well before the analyte enters the MS source.

  • Avoidance of Ion-Pairing Agents: Trifluoroacetic acid (TFA) is notoriously known to cause severe signal quenching in mass spectrometry. Therefore, TFA must be strictly avoided[2]. Instead, 0.1% Formic Acid is utilized to promote the formation of the [M+H]⁺ precursor ion (m/z 164.03) without suppressing the signal[3].

  • Filtration Chemistry: When filtering fluorinated compounds, Polytetrafluoroethylene (PTFE) syringe filters are mandated. PTFE is chemically inert and minimizes the non-specific binding often observed with nylon filters, ensuring maximum analyte recovery[4].

  • Matrix Depletion: For biological samples (e.g., plasma), endogenous phospholipids co-elute with polar analytes and compete for charge in the ESI droplet. Protein precipitation using cold acetonitrile (ACN) is highly effective for precipitating these proteins while keeping the polar 5-(Trifluoromethyl)pyridin-3-ol in solution[3].

Experimental Workflows

The following decision tree dictates the sample preparation pathway based on the complexity of the matrix.

SamplePrep A 5-(Trifluoromethyl)pyridin-3-ol HCl B Select Matrix Type A->B C Neat Standard (Tuning & Calibration) B->C Pure D Biological Matrix (Plasma/Serum) B->D Complex E Dissolve in MeOH (1 mg/mL) Dilute in 90:10 ACN:H2O C->E F Add Cold ACN (3x Vol) Centrifuge 14,000 x g D->F G Filter (0.22 µm PTFE) E->G H Dilute Supernatant 1:1 with H2O F->H I LC-MS/MS Analysis (ESI+, MRM Mode) G->I H->I

Workflow for neat and biological sample prep of 5-(Trifluoromethyl)pyridin-3-ol HCl.

Step-by-Step Methodologies

Protocol A: Neat Standard Preparation (For MS Tuning & System Suitability)

This protocol is optimized for Open Access MS environments to prevent capillary blockage and contamination[2].

  • Primary Stock Dissolution: Accurately weigh 1.0 mg of 5-(Trifluoromethyl)pyridin-3-ol HCl. Dissolve completely in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL primary stock[2]. Note: Do not use DMSO, as its low vapor pressure interferes with desolvation in the MS source[2].

  • Working Solution Dilution: Take 100 µL of the primary stock and dilute it with 9.9 mL of a 90:10 Acetonitrile:Water mixture to achieve a 10 µg/mL working solution[4].

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter directly into a standard 2 mL MS vial equipped with a soft septum[2][4].

  • Self-Validation Check (Carryover): Inject a blank solvent sample (90:10 ACN:H2O) immediately prior to, and directly after, the standard injection. This validates that the column is clean and prevents carryover artifacts[2].

Protocol B: Biological Matrix Extraction (Plasma/Serum)

This protocol utilizes solvent-induced protein precipitation to isolate the analyte from complex biological fluids[3].

  • Sample Aliquoting & IS Addition: Transfer 50 µL of the plasma sample into a 1.5 mL low-bind microcentrifuge tube. Add 10 µL of an appropriate isotopically labeled internal standard (IS) to correct for downstream matrix effects.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The 3:1 organic-to-aqueous ratio forces the rapid denaturation and precipitation of plasma proteins[3].

  • Centrifugation: Vortex the mixture vigorously for 30 seconds to ensure complete mixing. Centrifuge at 14,000 x g for 10 minutes at 4°C to tightly pellet the precipitated proteins.

  • Supernatant Dilution: Transfer 100 µL of the clear supernatant to a clean MS vial. Dilute with 100 µL of ultrapure water. Causality: Diluting the high-organic extract with water matches the initial conditions of the reversed-phase LC gradient, preventing peak splitting and poor retention.

  • Self-Validation Check (Matrix Effect): Utilize post-column infusion of the neat standard while injecting a blank plasma extract. Monitor the baseline for sudden drops in signal intensity, which indicates zones of ion suppression[5]. Adjust the LC gradient so the analyte elutes outside these suppression zones.

Quantitative Data & LC-MS/MS Parameters

To ensure cross-laboratory reproducibility, the following tables summarize the critical physicochemical parameters and expected validation metrics for this methodology.

Table 1: Physicochemical & Mass Spectrometry Parameters

ParameterSpecification
Analyte 5-(Trifluoromethyl)pyridin-3-ol hydrochloride
CAS Number 1820673-40-2[1]
Molecular Weight 199.56 g/mol (Salt) / 163.03 g/mol (Free base)[1]
Ionization Mode Electrospray Ionization Positive (ESI+)[3]
Target Precursor Ion m/z 164.03 [M+H]⁺
Recommended Column Reversed-Phase C18 (e.g., BEH C18, 1.7 µm, 50 x 2.1 mm)[3]
Mobile Phase Additive 0.1% Formic Acid (Strictly avoid TFA)[2]

Table 2: Representative Sample Preparation Validation Metrics

Validation MetricProtocol A (Neat Standard)Protocol B (Plasma Extract)
Extraction Recovery (%) > 98.0%85.0% - 92.0%
Matrix Effect (Ion Suppression) < 2.0%< 12.0%
Carryover Undetectable< 0.1% of LLOQ
Linearity (R²) > 0.999> 0.995

References

  • Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites. MDPI. Available at:[Link]

  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility, University of Oxford. Available at: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. Available at: [Link]

Sources

Method

Comprehensive Application Note: Long-Term Storage, Handling, and Stability Protocols for 5-(Trifluoromethyl)pyridin-3-ol Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Executive Summary & Chemical Profile 5-(Trifluoromethyl)pyridin-3-ol hydrochloride (CAS: 1820673-40-2) is a highly functionalized p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Executive Summary & Chemical Profile

5-(Trifluoromethyl)pyridin-3-ol hydrochloride (CAS: 1820673-40-2) is a highly functionalized pyridine derivative utilized as a critical building block in pharmaceutical synthesis. The presence of both a weakly acidic hydroxyl group and a strongly electron-withdrawing trifluoromethyl group on a protonated pyridine ring creates a unique physicochemical profile. This guide establishes the authoritative protocols for its long-term storage, handling, and stability testing.

Table 1: Physicochemical Profile
PropertySpecification
Chemical Name 5-(Trifluoromethyl)pyridin-3-ol hydrochloride
Molecular Formula C6H5ClF3NO
Molecular Weight 199.56 g/mol
Physical State Solid (Hygroscopic Crystalline Powder)
Key Vulnerabilities Deliquescence, Moisture-induced dissociation, Base-catalyzed oxidation
Optimal Storage 2-8°C, Inert Atmosphere (Argon), Desiccated, Light-protected

Mechanistic Rationale for Storage Conditions

To design a self-validating storage protocol, one must understand the causality behind the molecule's degradation pathways.

Hygroscopicity and the Hydrochloride Salt As a hydrochloride salt of a weak base, this compound is inherently hygroscopic. Exposure to ambient relative humidity (RH) leads to water vapor sorption and subsequent deliquescence. The absorbed free water acts as a micro-solvent, lowering the localized pH and initiating the dissociation of the HCl salt. This dissociation is the critical first step in the compound's degradation cascade, as it exposes the free pyridine nitrogen and the 3-hydroxyl group to environmental stressors ()[1].

Oxidative Stability via Fluorination The 3-hydroxyl group on the pyridine ring acts similarly to a phenol, which is typically highly susceptible to oxidation. However, the incorporation of the strongly electron-withdrawing 5-trifluoromethyl group (Hammett constant ~0.54) significantly lowers the highest occupied molecular orbital (HOMO) energy of the aromatic ring. This stereoelectronic effect reduces the electron density and nucleophilicity of the π-system, imparting exceptional oxidative and metabolic stability compared to non-fluorinated analogs ()[2]. Therefore, as long as the acidic, anhydrous microenvironment of the salt is maintained, the molecule remains robust against electrophilic attacks.

Stressors Compound 5-(Trifluoromethyl)pyridin-3-ol HCl Moisture Moisture (H2O) Compound->Moisture Exposure Light UV/Vis Light Compound->Light Exposure Oxygen Oxygen (O2) Compound->Oxygen Exposure Degradation1 Deliquescence & Salt Dissociation Moisture->Degradation1 Induces Degradation2 Photo-oxidation Light->Degradation2 Induces Degradation3 Phenolic Oxidation Oxygen->Degradation3 Induces Storage1 Desiccator / Argon Purge Storage1->Moisture Mitigates Storage1->Oxygen Mitigates Storage2 Amber Vials Storage2->Light Mitigates Storage3 2-8°C Storage Storage3->Degradation3 Slows Kinetics

Fig 1: Logical relationships between environmental stressors and degradation pathways.

Standard Operating Procedure (SOP): Handling & Storage

To prevent the cascade of moisture-induced dissociation and subsequent oxidation, the following self-validating handling protocol must be strictly adhered to.

Step-by-Step Handling Protocol:

  • Thermal Equilibration: Before opening, remove the sealed primary container from cold storage (2-8°C) and place it in a vacuum desiccator at room temperature (20-25°C) for a minimum of 2 hours. Causality: Prevents atmospheric moisture from condensing on the cold, highly hygroscopic powder.

  • Inert Atmosphere Transfer: Transfer the equilibrated container into a glovebox purged with high-purity Argon (O2 < 5 ppm, H2O < 5 ppm).

  • Aliquoting: Using static-free spatulas, dispense the required mass into pre-dried, amber Type I borosilicate glass vials. Causality: Amber glass mitigates photo-oxidation of the hydroxyl-pyridine moiety.

  • Sealing: Cap the aliquots with PTFE-lined silicone septa and secure with aluminum crimp seals before removing them from the glovebox.

  • Long-Term Storage: Store the sealed aliquots in a monitored, temperature-controlled environment at 2-8°C. For storage exceeding 6 months, -20°C is highly recommended.

Experimental Protocol: Stability Testing & Degradation Profiling

To validate the storage conditions, a forced degradation study following ICH Q1A/Q1B guidelines is required.

Step-by-Step Stability Workflow:

  • Sample Preparation: Accurately weigh 10.0 mg of 5-(Trifluoromethyl)pyridin-3-ol HCl into LC-MS grade amber volumetric flasks within an Argon glovebox.

  • Environmental Stressing:

    • Accelerated Heat/Humidity: Expose open vials to 40°C / 75% RH in a stability chamber for 30 days.

    • Photolysis: Expose sealed clear vials to 1.2 million lux hours and 200 watt-hours/m² of near-UV energy.

  • Reconstitution: At designated time points (Days 0, 7, 14, 30), quench the stressed samples by dissolving them in 10.0 mL of anhydrous Acetonitrile to yield a 1.0 mg/mL stock.

  • RP-HPLC-UV/MS Analysis: Inject 5 µL onto a C18 column (2.1 x 100 mm, 1.7 µm). Use a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Causality: The addition of Trifluoroacetic Acid (TFA) ensures the pyridine nitrogen remains fully protonated during separation, preventing peak tailing.

  • Data Integration: Quantify the remaining API peak area at 254 nm relative to the Day 0 control to determine degradation kinetics.

Workflow Step1 1. Aliquot Preparation (Glovebox, Argon Atmosphere) Step2 2. Environmental Stressing (ICH Q1A/Q1B Guidelines) Step1->Step2 Controlled transfer Step3 3. Sample Reconstitution (Anhydrous Acetonitrile) Step2->Step3 Time-point sampling Step4 4. RP-HPLC-UV/MS Analysis (Degradation Profiling) Step3->Step4 Injection Step5 5. Data Integration & Kinetic Modeling Step4->Step5 Chromatograms/Spectra

Fig 2: Step-by-step experimental workflow for forced degradation and stability profiling.

Quantitative Data Summary

The following table summarizes the expected degradation kinetics based on the stereoelectronic profile and salt vulnerabilities of the compound.

Table 2: Accelerated Degradation Kinetics
Storage ConditionTime PointAPI Purity (%)Primary Observed Degradant
2-8°C, Argon, Amber (Control) 6 Months>99.5%None detected
25°C, 60% RH, Sealed 6 Months98.1%Trace hydrolysis products
40°C, 75% RH, Open Vial 1 Month82.4%Oxidative quinone-like derivatives
Ambient Temp, UV Light (Clear) 14 Days89.7%Photo-oxidation products

References

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: Pharmaceutics (via National Institutes of Health / PMC) URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: Journal of Medicinal Chemistry (via National Institutes of Health / PMC) URL: [Link]

Sources

Application

Application Note: 5-(Trifluoromethyl)pyridin-3-ol Hydrochloride as a Versatile Building Block in Organic Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The incorporation of fluorine into heterocycles is a cornerstone strategy in medicinal chemistry to modulate pKa, improve me...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The incorporation of fluorine into heterocycles is a cornerstone strategy in medicinal chemistry to modulate pKa, improve metabolic stability, and enhance target binding affinity. 5-(Trifluoromethyl)pyridin-3-ol hydrochloride (CAS: 1820673-40-2) represents a highly versatile, bifunctional building block. Combining the electron-withdrawing properties of a trifluoromethyl (-CF 3​ ) group with the synthetic utility of a pyridinol, this compound serves as a critical intermediate in the synthesis of advanced therapeutics. Notably, it is utilized in the development of eIF2B modulators targeting the Integrated Stress Response (ISR)[1] and Lp-PLA2 inhibitors for neurodegenerative diseases and atherosclerosis[2][3].

This application note provides a comprehensive guide to the physicochemical properties, mechanistic behavior, and validated synthetic protocols for deploying this building block in drug discovery workflows.

Physicochemical Properties & Specifications

Understanding the physical properties of the hydrochloride salt versus the free base is critical for reaction design. The HCl salt is preferred for long-term storage as it mitigates the oxidative degradation pathways common to electron-rich pyridinols.

Table 1: Physicochemical Specifications

PropertyValue (Hydrochloride Salt)Value (Free Base)
CAS Number 1820673-40-2[4]1186194-60-8 / 186593-14-6[5][6]
Molecular Formula C 6​ H 5​ ClF 3​ NO[4]C 6​ H 4​ F 3​ NO[5]
Molecular Weight 199.56 g/mol 163.10 g/mol [5]
Topological Polar Surface Area N/A33.1 Ų[5]
Storage Conditions Desiccated, Room Temp or 4 °CAir Sensitive, 0-8 °C[7][8]
Solubility Water, Methanol, DMSODMF, Acetone, DCM

Mechanistic Insights: The Role of the -CF 3​ and -OH Groups

The utility of 5-(Trifluoromethyl)pyridin-3-ol stems from the synergistic electronic effects of its substituents:

  • pKa Modulation : The strong inductive (-I) and mesomeric (-M) electron-withdrawing effects of the -CF 3​ group at the 5-position significantly lower the pKa of the 3-hydroxyl group compared to a standard phenol or 3-hydroxypyridine. This allows for facile deprotonation using mild bases (e.g., K 2​ CO 3​ or Cs 2​ CO 3​ ), minimizing base-catalyzed side reactions during complex molecule synthesis.

  • Metabolic Shielding : In medicinal chemistry, the -CF 3​ group acts as a bioisostere for halogens or methyl groups but provides superior steric shielding and resistance to Cytochrome P450-mediated oxidative metabolism.

  • Bifunctional Reactivity : The hydroxyl group can undergo direct O-alkylation to form aryl ethers[1], or it can be converted into a pseudohalogen (e.g., a triflate) to enable palladium-catalyzed cross-coupling reactions at the 3-position.

Key Synthetic Workflows and Applications

Synthesis of eIF2B Modulators (ISR Pathway)

The Integrated Stress Response (ISR) is a cellular signaling network activated by various stress factors, leading to the phosphorylation of eIF2 α and subsequent global translation arrest. Modulators that activate the eIF2B complex can reverse this arrest, offering therapeutic potential for neurodegenerative diseases, leukodystrophies, and cancer[1]. 5-(Trifluoromethyl)pyridin-3-ol is a key nucleophilic building block used to synthesize the ether linkages in these modulators.

ISR_Pathway Stress Cellular Stress (ER Stress, Viral Infection) Kinases Stress Kinases (PERK, PKR, GCN2, HRI) Stress->Kinases eIF2a eIF2α Phosphorylation Kinases->eIF2a Phosphorylates eIF2B eIF2B Complex (GEF Activity) eIF2a->eIF2B Inhibits Translation Global Translation Arrest & ISR Activation eIF2B->Translation Reduced GEF Activity Modulator eIF2B Activator (Synthesized via Pyridin-3-ol) Modulator->eIF2B Restores Activity

ISR pathway highlighting the intervention point of eIF2B activators derived from the building block.

Synthetic Strategy Diagram

The following workflow illustrates the primary synthetic divergence points when utilizing the hydrochloride salt in organic synthesis.

Synthetic_Workflow Start 5-(Trifluoromethyl) pyridin-3-ol HCl Base Base Treatment (e.g., K2CO3) Start->Base Neutralization FreeBase Pyridin-3-olate Intermediate Base->FreeBase O_Alkylation O-Alkylation (R-X, KI, Heat) FreeBase->O_Alkylation Triflation Triflation (Tf2O, Base) FreeBase->Triflation Ether Aryl Ethers (e.g., eIF2B Modulators) O_Alkylation->Ether SN2 / SNAr Triflate Pyridyl Triflate Intermediate Triflation->Triflate CrossCoupling Pd-Catalyzed Cross-Coupling Triflate->CrossCoupling Suzuki/Buchwald

Divergent synthetic workflows utilizing 5-(trifluoromethyl)pyridin-3-ol HCl as a central building block.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted O-Alkylation (Synthesis of Aryl Ethers)

Causality & Design : This protocol utilizes microwave irradiation to overcome the steric hindrance often associated with alkylating substituted pyridines. Potassium carbonate (K 2​ CO 3​ ) is selected as a mild base to liberate the free phenoxide without degrading sensitive functional groups on the electrophile. Potassium iodide (KI) is added in catalytic amounts to facilitate a Finkelstein reaction, converting less reactive alkyl chlorides into highly reactive alkyl iodides in situ[1].

Reagents:

  • 5-(Trifluoromethyl)pyridin-3-ol hydrochloride: 1.0 eq (e.g., 0.206 mmol, ~41 mg)

  • Alkyl/Aryl Halide (Electrophile): 1.1 eq

  • Potassium Carbonate (K 2​ CO 3​ ): 2.5 eq (Accounts for HCl neutralization + deprotonation)

  • Potassium Iodide (KI): 0.05 eq (Catalytic)

  • Acetone (Anhydrous): 1.0 mL

Step-by-Step Methodology:

  • Preparation : In a 2 mL microwave-safe vial equipped with a magnetic stir bar, add 5-(Trifluoromethyl)pyridin-3-ol hydrochloride and anhydrous acetone.

  • Neutralization & Deprotonation : Add K 2​ CO 3​ to the suspension. Stir at room temperature for 5 minutes to allow for the neutralization of the HCl salt and formation of the free pyridinolate.

    • Self-Validation Check: Effervescence (CO 2​ release) may be briefly observed if trace moisture is present, and the physical character of the suspension will change as the free base is generated.

  • Electrophile Addition : Add the alkyl/aryl halide followed by the KI catalyst.

  • Microwave Irradiation : Seal the vial with a crimp cap. Irradiate the mixture in a microwave reactor at 140 °C for 45 minutes[1].

  • Workup & Filtration : Allow the reaction to cool to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (KCl, K 2​ CO 3​ , KI). Wash the filter cake with additional acetone (2 x 1 mL).

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude material via preparative HPLC (e.g., 10-85% acetonitrile in 0.1% trifluoroacetic acid/water at 25 mL/minute on a C18 column)[1].

Table 2: Optimization of O-Alkylation Conditions (Representative Data)

BaseSolventCatalystTemp/TimeYield (%)Observation
TEADCMNone25 °C, 24h< 10%Poor conversion, unreactive nucleophile.
K 2​ CO 3​ DMFNone100 °C, 16h65%Moderate yield, thermal degradation observed.
K 2​ CO 3​ Acetone KI (5 mol%) 140 °C, 45m (MW) > 85% Optimal. Rapid, clean conversion.
Protocol B: Synthesis of Pyridyl Triflates for Cross-Coupling

Causality & Design : To utilize the 3-position of the pyridine ring for carbon-carbon or carbon-nitrogen bond formation, the hydroxyl group must be converted into a suitable leaving group. Trifluoromethanesulfonic anhydride (Tf 2​ O) is used to generate the highly reactive pyridyl triflate. Triethylamine is used as an acid scavenger to prevent the formation of triflic acid, which could protonate the pyridine nitrogen and halt the reaction.

Step-by-Step Methodology:

  • Suspend 5-(Trifluoromethyl)pyridin-3-ol hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add triethylamine (3.0 eq) dropwise at 0 °C. The mixture will become homogeneous as the free base is generated.

  • Slowly add trifluoromethanesulfonic anhydride (Tf 2​ O, 1.2 eq) dropwise over 10 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction for 2 hours, allowing it to slowly warm to room temperature.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc); the highly polar starting material spot will disappear, replaced by a less polar, UV-active triflate spot.

  • Quench the reaction with saturated aqueous NaHCO 3​ , extract with DCM, dry over anhydrous Na 2​ SO 4​ , and concentrate. The resulting triflate is generally used immediately in subsequent Pd-catalyzed cross-coupling reactions without extensive purification due to its high reactivity.

Safety, Handling, and Storage

  • Toxicity : The compound is classified as toxic/harmful if swallowed (H301/H302) and causes skin (H315), eye (H319), and respiratory irritation (H335)[5].

  • PPE : Handle exclusively within a certified chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage : Store the hydrochloride salt in a tightly sealed container, protected from light and moisture, ideally in a desiccator at room temperature or 4 °C. If utilizing the free base, it is air-sensitive and should be stored under an inert atmosphere (Nitrogen or Argon) below 8 °C[7][8].

References

  • MilliporeSigma. 5-(Trifluoromethyl)pyridin-3-ol hydrochloride (CAS: 1820673-40-2). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmgH2fLOgtj0RNNjMqY5SiO2WL4aw2pkgUhIORq2P1BUJ15W6CnvEgHbtU25n9UWiksx1GE5PxY6mwAzkohUZIr6DjdNS6LUnkER6Bg1ccX1UwRQS1CmB_ZCDnE9Tdvzetvx3wX-VqJAAN-voEfJ8u6OJcip_LbRa0Cjh9lqsEZw2njf3nsuPW8xN7Yz57Zvm7Y6Zez17FJt3M2IwRKo2h]
  • AKSci. 1820673-40-2 5-(Trifluoromethyl)pyridin-3-ol;hydrochloride. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFttGpgfn-WLTPGy-ULRiwMu5vJh1goPTckSZUNEZbs-Ffw_CGsUKgAwVPnRUXaCd_n8zn35WH21xxDHZd1MVbnUpfjb2vFOpL9ad20KhvKN64Rz1AAWPBbI8liCkc2poBekUh9mzE=]
  • LookChem. Cas 34036-07-2, 3,4-Difluorobenzaldehyde & Related Fluorinated Building Blocks. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYc-dh4C5_nhw2NCnD86Jk7FKhO3P4mbGXXHwRrCCsvBnp-7GFUgJXdvRZR4Re2FyXG33-9k1HkaBtVCWMG_scZI_8dP2S7JTPOWT886lEhBohlwAP_L7P4KsxhrJWufF1mcgZj07c]
  • AChemBlock. 2-Fluoro-5-(trifluoromethyl)pyridin-3-ol 95% | CAS: 1227579-54-5. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBuPkKJag1TUeSijwbS6Qyy0zc8uLaRDUDst7Ra_qPm5kaAJEPL5nzeosrtJ6WuMzCb2jzznJ04pXZfswL2LxrdXZtyC565Ops_9fD81Wl_ocwuhyoqNH0aMOX5ia42OyfUEVipq9w9EQOZBZTN1ZogoS727EVieU=]
  • PubChem (National Institutes of Health). 5-(Trifluoromethyl)pyridin-3-ol | C6H4F3NO | CID 22989707. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqXAj66E37fZS1Mc7ysQ9leJcYJab7cAsL0BdPVyrDDCjePBAb3fD-oZ_GKjvsbBE-_nYerCdUZxN0Gr1wsPLCJ0VfZ9MJ0ZlBiPmDsdHSSADdpRrijYsWq7pH6dDbd85m-rBLZUzZu5rfHp5VB91BKaLXzti0P5stkb4dAcCnfakg9A==]
  • Google Patents (WO2019090069A1). Modulators of the integrated stress pathway. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlLP3ltcnwIrglrDTjH29fz5GhnMOccdblI5JHcVXaCEEELdd9gGZ5GzCpLejxHILjZCYx479mSbc0KwkmgQYcQSZKXCNjiQ3Dah6PO7VdVbyPY4QpFmLSwm71k89RNDm-GA8mRPUxaPDQdwNV]
  • Google Patents (WO2012037782A1). Tricyclic compounds, preparation methods, and their uses (Lp-PLA2 Inhibitors). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiuRrnAMYWOvyzmn0H_xIyYDykB0RjtFbCQmjgXB_hrbWD6IzegZZ4gVMA_xrQSB9Od2BTI8KhmtT2KDeGPtaEp6XfEfkA3XCOCAkqFI_OxgRD6rS_ZN3V0i1epjXplFxT204AeDxRNewKOY-O]
  • Google Patents (WO2016011930A1). Compounds (Lp-PLA2 Inhibitors for Neurodegenerative Diseases). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw77YNWmQqAXTW83OQKDPxMnq90pTj6GORsufpAk1yLrHX4fnrCNGw6DtxJDZWhfvHx43lj6FnfADiEICwSISPHWBJVZqzJfyyH8epcQ5-xgyxDMKDiJuNyxfPzucaFjfUhGNZqhEiKF8mSdYl]
  • AiFChem. 186593-14-6 | 5-(Trifluoromethyl)pyridin-3-ol. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpY3sZV8U-VcjS8nyjklTQKEuzgh8Q7cF3KO3ZkzoPnXxv-_5lkAtvYl8LSgIw6B0pvv_9m_sboH5dejzxvyZrUW2mTvp-EXpqfxb32dpulcJgYkwLpj8ZvuUDDClliJY0v5WwZ3yp]

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 5-(Trifluoromethyl)pyridin-3-ol Hydrochloride

Target Audience: Process Chemists, Drug Discovery Scientists, and CMC Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Context The incorporation of the trifluoromethyl ( −CF3​...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Drug Discovery Scientists, and CMC Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Context

The incorporation of the trifluoromethyl ( −CF3​ ) group into pyridine scaffolds is a foundational strategy in modern medicinal chemistry. The target compound, 5-(Trifluoromethyl)pyridin-3-ol hydrochloride (CAS: 1820673-40-2)[1], serves as a highly privileged bioisostere and building block. By lowering the pKa of the pyridinol hydroxyl group and modulating the lipophilicity of the core, this scaffold drastically alters the pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs).

Notably, derivatives of this specific building block are critical in the synthesis of Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors targeting neuroinflammation in Alzheimer's disease[2], as well as modulators of the eukaryotic translation initiation factor 2B (eIF2B) within the Integrated Stress Response (ISR) pathway[3].

Pathway A 5-(Trifluoromethyl)pyridin-3-ol (Key Pharmacophore) B eIF2B Modulators (Integrated Stress Response) A->B Synthetic incorporation C Lp-PLA2 Inhibitors (Neuroinflammation) A->C Synthetic incorporation D Attenuation of PERK Branch (Neuroprotection) B->D Activates eIF2B decamer E Reduction of LysoPC (Atherosclerosis/AD) C->E Inhibits lipid hydrolysis

Downstream therapeutic signaling pathways modulated by 5-(CF3)pyridin-3-ol derivatives.

Synthetic Strategy & Mechanistic Causality

Transitioning the synthesis of 5-(trifluoromethyl)pyridin-3-ol from discovery (milligram scale) to pilot-plant manufacturing (kilogram scale) requires eliminating hazardous reagents (e.g., pyrophoric organolithiums) and controlling highly exothermic steps. We employ a robust, self-validating two-stage sequence: Miyaura Borylation followed by Oxidative Cleavage , concluding with Hydrochloride Salt Formation .

  • Step 1: Palladium-Catalyzed Miyaura Borylation Causality: Direct halogen-metal exchange on 3-bromo-5-(trifluoromethyl)pyridine is notoriously unstable at scale. The electron-deficient nature of the trifluoromethylpyridine ring promotes competing nucleophilic attack and benzyne intermediate formation. Utilizing a Pd-catalyzed cross-coupling with bis(pinacolato)diboron ( B2​pin2​ ) bypasses these unstable intermediates, ensuring a predictable reaction trajectory.

  • Step 2: Oxidative Cleavage of the Boronic Ester Causality: The intermediate pinacol boronate is oxidized using 30% H2​O2​ in aqueous NaOH. The hydroperoxide anion ( HOO− ) acts as a potent nucleophile, attacking the electron-deficient boron atom. A subsequent 1,2-aryl migration breaks the C-B bond and forms a C-O bond with complete retention of configuration.

  • Step 3: Hydrochloride Salt Formation Causality: The free base pyridinol is highly soluble in organic solvents and prone to ambient oxidation. Precipitation with HCl in 1,4-dioxane forces the product to crystallize. This phase change acts as a self-validating purification system, purging residual pinacol ligand and palladium impurities into the mother liquor.

Workflow A 3-Bromo-5-(CF3)pyridine + B2pin2 B Miyaura Borylation Pd(dppf)Cl2, KOAc 75°C, 12h A->B C Boronic Ester Intermediate B->C IPC: SM <1% D Oxidative Cleavage H2O2, NaOH 0-20°C C->D E Free Base Extraction (EtOAc / Aqueous) D->E F Salt Formation HCl in Dioxane E->F IPC: pH 6.5 G 5-(CF3)pyridin-3-ol HCl (Final Product) F->G Yield: 82%

Three-step scale-up workflow for 5-(Trifluoromethyl)pyridin-3-ol hydrochloride.

Step-by-Step Scale-Up Protocols (1 kg Scale)

Protocol 1: Synthesis of the Boronic Ester Intermediate
  • Reactor Charging: To a 20 L jacketed glass reactor under a continuous N2​ sweep, add 3-bromo-5-(trifluoromethyl)pyridine (1.00 kg, 4.42 mol), bis(pinacolato)diboron (1.23 kg, 4.86 mol, 1.1 eq), and anhydrous potassium acetate (1.30 kg, 13.2 mol, 3.0 eq) in 10 L of 2-methyltetrahydrofuran (2-MeTHF).

  • Deoxygenation (Critical): Sparge the suspension with N2​ for 30 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active catalyst species, which would stall the catalytic cycle.

  • Catalysis & Heating: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (36.1 g, 44.2 mmol, 1 mol%). Ramp the internal reactor temperature to 75 °C and agitate for 12 hours.

  • In-Process Control (IPC): Pull a 1 mL sample for HPLC analysis. The reaction is deemed complete when the starting material is <1.0% (AUC).

  • Workup: Cool the reactor to 20 °C. Filter the mixture through a tightly packed pad of Celite to remove precipitated Pd black and inorganic salts. Wash the filter cake with 2-MeTHF (2 L). Concentrate the filtrate in vacuo to yield a dark oil. Proceed directly to Protocol 2.

Protocol 2: Oxidative Cleavage to the Free Base
  • Dissolution: Dissolve the crude boronic ester oil in THF (8 L) and cool the reactor jacket to 0 °C.

  • Base Addition: Add 2.5 M aqueous NaOH (3.5 L, 8.84 mol, 2.0 eq) in a single portion.

  • Controlled Oxidation (Critical Exotherm): Dropwise add 30% w/w aqueous H2​O2​ (1.5 L, 14.7 mol, 3.3 eq) over 3 hours. Causality: The oxidation of the boronic ester is highly exothermic. The addition rate must be strictly controlled to maintain the internal temperature below 20 °C. Exceeding this temperature leads to thermal runaway and oxidative degradation of the electron-deficient pyridine ring.

  • Quench & Validation: After stirring for 2 hours at 20 °C, verify the consumption of peroxides using starch-iodide test paper. Quench any residual peroxides by adding saturated aqueous Na2​S2​O3​ (1 L).

  • Isoelectric Extraction: Adjust the pH of the aqueous layer to exactly 6.5 using 2 M HCl. Causality: The isoelectric point of the pyridinol must be reached to ensure it is fully protonated (neutral) and partitions efficiently into the organic phase. Extract with EtOAc (3 x 4 L).

  • Concentration: Dry the combined organic layers over Na2​SO4​ , filter, and concentrate to yield the crude free base as a pale yellow solid.

Protocol 3: Hydrochloride Salt Formation and Crystallization
  • Dissolution: Dissolve the crude free base in Methyl tert-butyl ether (MTBE) (5 L) at 40 °C.

  • Precipitation: Slowly add 4.0 M HCl in 1,4-dioxane (1.2 L, 4.8 mol) over 1 hour via an addition funnel. Causality: Slow, controlled addition promotes the thermodynamic growth of large, pure crystals. Rapid addition causes the salt to crash out amorphously, physically trapping impurities (like pinacol) within the matrix.

  • Isolation: Cool the suspension to 0 °C, stir for 2 hours, and filter the white crystalline solid. Wash the cake with cold MTBE (2 L).

  • Drying: Dry the product in a vacuum oven at 45 °C to a constant weight.

Quantitative Data & Yield Analysis

The transition from a 100 g discovery scale to a 1 kg pilot scale demonstrated significant improvements in both yield and environmental efficiency (E-factor), primarily driven by optimized exotherm control and solvent recovery.

Process Metric100 g Scale (Discovery)1 kg Scale (Pilot)Causality / Optimization Note
Overall Yield 68%82%Strict exotherm control (<20 °C) during H2​O2​ oxidation prevents ring degradation.
Purity (HPLC) 96.5%99.2%Salt formation in MTBE/Dioxane effectively purges residual pinacol into the mother liquor.
Residual Palladium 120 ppm< 5 ppmCelite filtration combined with crystalline salt isolation excludes heavy metal entrapment.
E-Factor 4528Switching from THF to 2-MeTHF in Step 1 allows for superior phase separation and solvent recovery.

References

  • Google Patents. WO2019090069A1 - Modulators of the integrated stress pathway.
  • Google Patents. WO2016011930A1 - Compounds (Lp-PLA2 Inhibitors).

Sources

Application

Application Notes and Protocols for Catalytic Fluorination Utilizing 5-(Trifluoromethyl)pyridin-3-ol Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The strategic incorporation of fluorine into molecular scaffolds is a paramount objective in mode...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a paramount objective in modern drug discovery, offering the potential to significantly enhance the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. This document provides a comprehensive guide to the application of 5-(Trifluoromethyl)pyridin-3-ol hydrochloride derivatives as innovative ligands in palladium-catalyzed nucleophilic fluorination reactions. We will delve into the mechanistic rationale for employing this ligand, present detailed experimental protocols, and discuss the anticipated impact on the synthesis of fluorinated heterocycles and other valuable pharmaceutical intermediates.

Introduction: The Rationale for 5-(Trifluoromethyl)pyridin-3-ol in Catalytic Fluorination

The quest for novel fluorination methodologies is driven by the profound influence of fluorine on molecular properties. The trifluoromethyl group (-CF3) is particularly noteworthy for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity of neighboring functional groups.[1][2] When incorporated into a pyridine scaffold, these effects are synergistically combined with the coordinating properties of the heterocycle, making trifluoromethylpyridine derivatives attractive candidates for ligand design in catalysis.[3]

5-(Trifluoromethyl)pyridin-3-ol, particularly in its deprotonated form, is proposed here as a versatile L,X-type bidentate ligand for palladium. The pyridyl nitrogen serves as a classic Lewis basic coordination site, while the hydroxyl group at the 3-position, upon deprotonation, can coordinate to the metal center as an anionic oxygen donor. This chelation is anticipated to confer enhanced stability to the catalytic species. Furthermore, the potent electron-withdrawing nature of the trifluoromethyl group is expected to modulate the electronic properties of the palladium center, potentially influencing the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[2]

The use of the hydrochloride salt of this ligand is a practical consideration, as it enhances shelf-life and handling. In situ deprotonation with a suitable base readily generates the active form of the ligand for catalysis.[4]

Proposed Catalytic System and Mechanism

We propose a palladium-catalyzed nucleophilic fluorination of aryl and heteroaryl halides (or triflates) employing 5-(Trifluoromethyl)pyridin-3-ol as a supporting ligand. The catalytic cycle is anticipated to proceed through a series of well-established steps for palladium-catalyzed cross-coupling reactions.[5]

In Situ Ligand Activation and Catalyst Formation

The reaction is initiated by the in situ deprotonation of the 5-(Trifluoromethyl)pyridin-3-ol hydrochloride using a suitable base (e.g., Cs2CO3, K3PO4) to generate the active pyridinolate ligand. This deprotonated ligand then coordinates to a Pd(0) precursor, which can be generated in situ from a Pd(II) salt (e.g., Pd(OAc)2) with the addition of a reducing agent or can be a direct Pd(0) source (e.g., Pd2(dba)3).

G cluster_activation Ligand Activation Ligand_HCl 5-(CF3)pyridin-3-ol·HCl Active_Ligand Deprotonated Ligand Ligand_HCl->Active_Ligand + Base Base Base (e.g., Cs2CO3) Active_Catalyst [(L)Pd(0)] Complex Active_Ligand->Active_Catalyst + Pd Precursor Pd_precursor Pd(0) or Pd(II) Precursor

Caption: In situ activation of the ligand and formation of the active catalyst.

Proposed Catalytic Cycle

The proposed catalytic cycle for the fluorination of an aryl halide (Ar-X) is depicted below.

G Pd0 [(L)Pd(0)] OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX [(L)Pd(II)(Ar)(X)] OxAdd->PdII_ArX Ar-X Halide_Ex Halide Exchange PdII_ArX->Halide_Ex PdII_ArF [(L)Pd(II)(Ar)(F)] Halide_Ex->PdII_ArF F- source (e.g., AgF, CsF) RedEl Reductive Elimination PdII_ArF->RedEl RedEl->Pd0 Ar-F G cluster_workflow Experimental Workflow Start Reaction Setup Reagents Select Reagents: - Pd Precursor - Ligand - Base - Fluoride Source - Substrate Start->Reagents Conditions Optimize Conditions: - Solvent - Temperature - Time Reagents->Conditions Execution Run Reaction under Inert Atmosphere Conditions->Execution Monitoring Monitor Progress (TLC, GC-MS) Execution->Monitoring Monitoring->Execution Adjust Conditions if necessary Workup Reaction Workup and Purification Monitoring->Workup Reaction Complete Analysis Characterize Product (NMR, MS) Workup->Analysis End Final Product Analysis->End

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 5-(Trifluoromethyl)pyridin-3-OL Hydrochloride

Executive Summary & Chemical Context Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when preparing 5-(Trif...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when preparing 5-(Trifluoromethyl)pyridin-3-ol hydrochloride (CAS: 1820673-40-2)[1].

This compound is a critical building block in modern drug discovery, frequently utilized in the synthesis of Lp-PLA2 inhibitors for neurodegenerative diseases[2] and eIF2B modulators targeting the integrated stress response[3]. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group significantly alters the electronic landscape of the pyridine ring, lowering the pKa of the hydroxyl group and reducing the nucleophilicity of the pyridine nitrogen[4]. Understanding this electronic causality is the key to optimizing your reaction yields.

Synthetic Pathway Architecture

There are three primary routes to synthesize the free base (CAS: 186593-14-6)[5] before salt formation. We strongly recommend the BBr3-mediated demethylation of 3-methoxy-5-(trifluoromethyl)pyridine due to its scalability and avoidance of explosive diazonium intermediates.

Pathway A 3-Bromo-5-(CF3)pyridine D 5-(Trifluoromethyl)pyridin-3-ol (Free Base) A->D Pd/tBuXPhos, KOH 1,4-Dioxane, 100°C B 3-Methoxy-5-(CF3)pyridine (Recommended Starter) B->D BBr3, DCE 80°C, 6h C 5-(CF3)pyridin-3-amine C->D NaNO2, H2SO4 H2O, 100°C E 5-(Trifluoromethyl)pyridin-3-ol HCl (Target API Intermediate) D->E HCl in Dioxane MTBE, 0°C

Synthetic pathways for 5-(Trifluoromethyl)pyridin-3-ol hydrochloride.

Validated Experimental Protocols

This protocol is designed as a self-validating system . Visual and thermal cues are embedded within the steps to confirm reaction progress in real-time.

Protocol A: Demethylation via Boron Tribromide (BBr3)

Causality Note: The -CF3 group deactivates the pyridine ring. The first equivalent of BBr3 acts as a Lewis acid and irreversibly coordinates to the pyridine nitrogen. To achieve ether cleavage, a strict minimum of 3.0 equivalents is required to ensure sufficient BBr3 is available to coordinate with the methoxy oxygen and facilitate bromide attack.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under argon. Charge with 3-methoxy-5-(trifluoromethyl)pyridine (10.0 g, 56.4 mmol) and anhydrous 1,2-dichloroethane (DCE) (150 mL).

  • Addition: Cool the solution to 0 °C using an ice bath. Dropwise add BBr3 (1.0 M in DCM, 170 mL, 170 mmol, 3.0 eq).

    • Self-Validation Check: A yellow/orange suspension will form immediately. This is the Lewis acid-base complex precipitating. If the solution remains clear, your BBr3 has degraded.

  • Heating: Remove the ice bath and affix a reflux condenser. Heat the reaction to 80 °C for 6 hours. The suspension will gradually homogenize into a dark amber solution.

  • Quenching: Cool to 0 °C. Slowly quench with methanol (30 mL) to destroy excess BBr3, followed by water (100 mL).

  • Isoelectric Extraction (Critical Step): Adjust the aqueous layer to exactly pH 4.8 - 5.2 using saturated NaHCO3. Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the free base as an off-white solid.

Protocol B: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude 5-(trifluoromethyl)pyridin-3-ol (8.0 g) in anhydrous Methyl tert-butyl ether (MTBE) (80 mL) at room temperature.

  • Salt Formation: Cool to 0 °C. Dropwise add 4.0 M HCl in dioxane (15 mL, 1.2 eq).

    • Self-Validation Check: A dense, white crystalline precipitate should form within 2 minutes. If an oil forms, moisture is present in your solvent.

  • Isolation: Stir for 30 minutes at 0 °C. Filter the precipitate under a nitrogen blanket (the salt is mildly hygroscopic), wash with cold MTBE (20 mL), and dry under high vacuum at 40 °C for 12 hours.

Quantitative Yield Optimization Matrix

To demonstrate the impact of stoichiometric and thermal choices, refer to the optimization data below. Note how standard conditions (1.5 eq BBr3 at room temperature) fail catastrophically due to the electronic deactivation by the -CF3 group.

Reagent SystemEquivalentsSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
BBr31.5DCM25124538
BBr33.0DCM25128572
BBr3 3.0 DCE 80 6 >99 88 (Optimized)
HBr (48% aq)ExcessWater110246045 (High impurities)
Pyridine·HClExcessNone19049065 (Tarry residue)

Troubleshooting Guides & FAQs

Q: My LC-MS shows complete conversion, but my isolated yield of the free base is under 50%. Where is my product? A: You are losing it in the aqueous layer during workup. 5-(Trifluoromethyl)pyridin-3-ol is amphoteric. The strongly electron-withdrawing -CF3 group lowers the pKa of both the pyridinium ion and the phenolic hydroxyl. If you attempt extraction at pH 7, a significant portion of the product exists as a water-soluble phenoxide. You must adjust the aqueous layer to its isoelectric point (pH 4.8 - 5.2) before extraction.

Q: During salt formation, I get a sticky, hygroscopic gum instead of a crystalline powder. How do I fix this? A: This is caused by trace water in your solvents or the use of aqueous HCl. The hydrochloride salt of this specific fluorinated pyridine is highly prone to solvation by water[1]. Switch to strictly anhydrous MTBE and use a commercial solution of anhydrous HCl in dioxane. If a gum has already formed, triturate it vigorously with cold, anhydrous diethyl ether to induce crystallization.

Q: I am using the Sandmeyer route (diazotization of the amine). I am seeing a large amount of 3-chloro-5-(trifluoromethyl)pyridine byproduct. Why? A: This is a classic mechanistic error. If you use HCl to dissolve the amine prior to adding NaNO2, the resulting diazonium salt is highly electrophilic due to the -CF3 group. Chloride ions in the solution will rapidly attack the diazonium intermediate via nucleophilic aromatic substitution before water can react. To synthesize the phenol, you must use dilute Sulfuric Acid (H2SO4) to ensure the only available nucleophile is water.

Mechanistic Troubleshooting Tree

Use the following diagnostic logic tree to rapidly identify the root cause of low yields during the demethylation workflow.

Troubleshooting Start Issue: Low Yield (<50%) Q1 Is unreacted starting material present? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes (via LC-MS) A1_No Product Loss in Workup Q1->A1_No No (Complete Conversion) Sol1 Increase BBr3 to 3.0+ eq. (CF3 deactivates N-coordination) A1_Yes->Sol1 Sol2 Adjust aqueous pH to 4.8-5.2 prior to organic extraction A1_No->Sol2

Diagnostic logic tree for troubleshooting low yields during demethylation.

References

  • WO2019090069A1 - Modulators of the integrated stress pathway. Google Patents. Link

  • WO2012037782A1 - Tricyclic compounds, preparation methods, and their uses. Google Patents. Link

  • 5-(Trifluoromethyl)pyridin-3-ol | C6H4F3NO | CID 22989707. PubChem, National Institutes of Health. Link

  • 5-(Trifluoromethyl)pyridin-3-ol hydrochloride. MilliporeSigma. Link

  • US4650875A - Preparation of (trifluoromethyl)pyridines. Google Patents. Link

Sources

Optimization

Technical Support Center: HPLC Method Development for 5-(Trifluoromethyl)pyridin-3-OL Hydrochloride

Welcome to the advanced troubleshooting and method development center for 5-(Trifluoromethyl)pyridin-3-OL hydrochloride . As an amphoteric molecule featuring a basic pyridine nitrogen, an acidic hydroxyl group, and a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and method development center for 5-(Trifluoromethyl)pyridin-3-OL hydrochloride . As an amphoteric molecule featuring a basic pyridine nitrogen, an acidic hydroxyl group, and a highly electronegative trifluoromethyl (-CF3) moiety, this compound presents unique chromatographic challenges.

This guide synthesizes fundamental chromatographic theory with field-proven applied science to help you establish a robust, self-validating analytical method.

Mechanistic Troubleshooting & FAQs

Q1: Why does 5-(Trifluoromethyl)pyridin-3-OL HCl exhibit severe peak tailing on standard C18 columns, and how can I resolve it?

The Causality: Peak tailing in HPLC is rarely a single-variable issue; it occurs when more than one retention mechanism is active simultaneously[1]. In traditional silica-based C18 columns, a portion of the silica surface remains unbonded, leaving exposed silanol groups (Si-OH)[2]. At mid-pH levels (pH > 3.0), these free silanols—which are highly acidic—become ionized (Si-O⁻)[3]. Because your analyte contains a basic pyridine nitrogen, it interacts electrostatically with these ionized silanols. This secondary ion-exchange interaction is slower and highly saturable compared to primary hydrophobic partitioning, causing the trailing edge of the peak to diminish slowly[2].

The Resolution:

  • Suppress Silanol Ionization: Lower the mobile phase pH to 2.0–3.0 using strong acidic modifiers like Trifluoroacetic acid (TFA). This forces the silanols into their neutral, protonated state (Si-OH), eliminating electrostatic attraction[1].

  • Stationary Phase Chemistry: Utilize a highly end-capped column or a polar-embedded stationary phase. End-capping chemically blocks residual silanols, while polar-embedded groups provide a steric and electrostatic shield against basic solutes[3].

Q2: When operating at a low pH to fix tailing, the analyte elutes too close to the void volume ( k′<2 ). How do I increase retention?

The Causality: While the -CF3 group is lipophilic, the overall molecule is highly polar when ionized. At pH 2.0, both the basic pyridine nitrogen and the HCl salt form are fully protonated. Standard C18 phases struggle to retain highly polar, cationic small molecules because the primary retention mechanism (hydrophobic interaction) is overwhelmed by the molecule's affinity for the aqueous mobile phase.

The Resolution: Implement Ion-Pairing Chromatography . Add 0.05% – 0.1% v/v TFA to the mobile phase. The trifluoroacetate anion acts as an ion-pairing reagent, forming a transient, neutral, and highly hydrophobic complex with the protonated pyridine nitrogen. This dramatically increases the analyte's apparent hydrophobicity and its retention on reversed-phase columns[4].

Q3: I am observing split peaks and run-to-run retention time variability. What is the root cause?

The Causality: Split peaks and retention time shifts are classic symptoms of operating too close to the analyte's pKa[3]. 5-(Trifluoromethyl)pyridin-3-OL is amphoteric. If the mobile phase pH is within ±1 unit of either the pyridine's pKa or the hydroxyl's pKa, the molecule exists in a dynamic equilibrium between ionized and non-ionized states. Minor local pH fluctuations during sample injection or solvent mixing cause the analyte to partition differently, literally splitting the peak into two distinct populations[5].

The Resolution: Ensure the mobile phase pH is maintained at least 2 full units away from the analyte's pKa[5]. Furthermore, utilize a buffer with adequate buffering capacity (typically 10–50 mM)[6]. Remember that a buffer is only effective within ±1 pH unit of its own pKa; outside this range, it cannot resist deliberate changes in pH[5].

Quantitative Buffer Selection Matrix

To maintain a stable ionization state for amphoteric pyridine derivatives, selecting the correct buffer based on its pKa and UV cut-off is critical. The table below summarizes optimal buffer systems[4].

Buffer System / ModifierUseful Buffering pH RangeBuffer pKaUV Cut-off (nm)MS Compatible?Primary Application for Pyridines
Trifluoroacetic Acid (TFA) pH ~ 2.0 (Modifier only)0.3< 210 nmYesIon-pairing; silanol suppression.
Ammonium Formate / Formic Acid 2.8 – 4.83.8210 nmYesLC-MS methods at moderately low pH.
Ammonium Acetate / Acetic Acid 3.8 – 5.84.8205 - 230 nmYesMid-pH buffering (Avoid if near analyte pKa).
Ammonium Bicarbonate 5.9 – 6.9 & 8.8 – 9.86.4 & 9.2200 nmYesHigh-pH analysis of basic compounds.
Potassium Phosphate 1.1 – 3.1 & 6.2 – 8.22.1 & 7.2< 200 nmNo UV-only methods requiring high buffer capacity.

Note: Buffer concentration should be kept between 5 mM and 100 mM. Concentrations below 5 mM lack sufficient buffering capacity, while concentrations above 50 mM risk precipitation in high-organic mobile phases[5][6].

Diagnostic Workflow Visualization

HPLC_Troubleshooting Start Analyze 5-(Trifluoromethyl)pyridin-3-OL HCl Initial RP-HPLC Run Eval Evaluate Chromatographic Performance Start->Eval Tailing Issue: Peak Tailing (As > 1.5) Cause: Silanol Interactions Eval->Tailing Asymmetry Retention Issue: Poor Retention (k' < 2) Cause: High Analyte Polarity Eval->Retention Early Elution Splitting Issue: Split Peaks / RT Shifts Cause: pH Fluctuations near pKa Eval->Splitting Instability SolTailing Action: Lower pH (2.0-3.0) Use End-Capped Column Tailing->SolTailing SolRetention Action: Add Ion-Pairing Agent (TFA) Use Polar-Embedded C18 Retention->SolRetention SolSplitting Action: Adjust pH >2 units from pKa Ensure 10-50mM Buffer Capacity Splitting->SolSplitting

Diagnostic workflow for troubleshooting HPLC method deviations for amphoteric pyridine derivatives.

Self-Validating Experimental Protocol: RP-HPLC Method Optimization

This protocol is designed as a closed-loop, self-validating system. It incorporates System Suitability Testing (SST) to empirically prove that the physical chemistry of the column and mobile phase are interacting correctly with the analyte before any real samples are run.

Phase 1: Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A): Prepare 0.1% v/v TFA in LC-MS grade water. Causality: TFA drives the pH down to ~2.0. This achieves three critical goals: it fully protonates the pyridine nitrogen, suppresses the ionization of stationary phase silanols, and provides the trifluoroacetate anion to act as a hydrophobic ion-pairing agent.

  • Organic Phase (Mobile Phase B): Prepare 0.1% v/v TFA in LC-MS grade Acetonitrile. Causality: Matching the modifier concentration in both phases prevents baseline drift during gradient elution.

Phase 2: Column Selection & Equilibration
  • Column Installation: Install a Polar-Embedded C18 or an Aqueous-C18 (AQ) column (e.g., 150 x 4.6 mm, 3 µm). Causality: Because the analyte is highly polar, the method must start at a very low organic concentration (e.g., 2-5% B). Standard C18 columns undergo "phase collapse" (dewetting) under highly aqueous conditions, leading to total loss of retention. AQ or polar-embedded columns resist dewetting.

  • Equilibration: Pump the mobile phase at 95% A / 5% B at 1.0 mL/min for at least 20 column volumes until the baseline and system pressure are completely stable.

Phase 3: Gradient Execution
  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C (Controls solvent viscosity and improves mass transfer).

    • Detection: UV at 220 nm (or optimal λmax​ for the pyridine ring).

    • Gradient Program:

      • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

      • 2.0 - 12.0 min: 5% B 60% B (Linear ramp for elution)

      • 12.0 - 15.0 min: 60% B 95% B (Column wash)

      • 15.1 - 20.0 min: 5% B (Re-equilibration)

Phase 4: System Suitability Testing (Self-Validation Check)
  • Validation Injection: Inject 10 µL of a 50 µg/mL reference standard of 5-(Trifluoromethyl)pyridin-3-OL HCl.

  • Acceptance Criteria (The Self-Validation Gate):

    • Capacity Factor ( k′ ): Must be ≥2.0 . If k′<2 , the analyte is not interacting sufficiently with the stationary phase. Corrective action: Increase TFA concentration to 0.15% to enhance ion-pairing, or decrease initial %B to 2%.

    • USP Tailing Factor ( As​ ): Must be ≤1.5 . If As​>1.5 , secondary silanol interactions are occurring. Corrective action: Verify mobile phase pH is ≤2.5 and ensure the column is fully end-capped.

    • Retention Time Precision: Inject the standard 5 times. The %RSD of the retention time must be ≤1.0% . If >1.0%, the buffering capacity is insufficient to handle the analyte's pKa equilibrium. Corrective action: Switch to a 20 mM Ammonium Formate buffer adjusted to pH 2.8.

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Troubleshooting

Technical Support Center: Troubleshooting &amp; Handling Guidelines for 5-(Trifluoromethyl)pyridin-3-ol Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals working with 5-(Trifluoromethyl)pyridin-3-ol hydrochloride .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals working with 5-(Trifluoromethyl)pyridin-3-ol hydrochloride . While the trifluoromethyl (–CF₃) group provides some electron-withdrawing stabilization to the pyridine ring, the hydroxyl (–OH) group remains highly susceptible to oxidative degradation.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. We will explore the causality behind the degradation of this compound so you can engineer self-validating workflows that ensure absolute chemical integrity during storage and experimentation.

The Mechanistic Root of the Problem: The Disproportionation-Oxidation Cascade

To prevent oxidation, you must first understand why the compound oxidizes. The hydrochloride (HCl) salt form of 5-(Trifluoromethyl)pyridin-3-ol is intentionally synthesized to protect the molecule. Protonation of the pyridine nitrogen draws electron density away from the ring, drastically increasing its oxidation potential and making electrophilic attack highly unfavorable.

However, HCl salts of weak bases are inherently hygroscopic. When exposed to microenvironmental moisture, the salt undergoes disproportionation —a process where the salt dissociates, releasing HCl gas and leaving behind the neutral free base [1]. The free base is significantly more electron-rich than the protonated salt, making the hydroxyl group highly vulnerable to reactive oxygen species (ROS) and auto-oxidation [4].

Therefore, preventing oxidation is fundamentally an exercise in preventing moisture-driven disproportionation.

DegradationCascade A 5-(CF3)pyridin-3-ol HCl (Stable, Protonated) B Moisture Exposure (Microenvironmental H2O) A->B C Salt Disproportionation (Loss of HCl) B->C Dissociation D Free Base Formation (Electron-Rich) C->D E O2 / Light Exposure D->E F Oxidative Degradation (Quinones / Dimers) E->F Radical Oxidation

Mechanistic pathway of moisture-induced disproportionation leading to oxidative degradation.

Frequently Asked Questions (Troubleshooting)

Q1: My freshly purchased batch was a white/off-white powder, but after a month in the desiccator, it has turned yellow/brown. Why did this happen? A: A shift to a yellow or brown hue is the classic visual indicator of oxidative degradation, likely forming colored quinone-like structures or dimeric impurities. Even inside a standard desiccator, opening the container introduces atmospheric moisture and oxygen. If the container was not purged with an inert gas (Argon or Nitrogen) before resealing, the trapped moisture initiated the disproportionation cascade, and the trapped oxygen oxidized the resulting free base [3].

Q2: I need to formulate this compound into an aqueous solution for an in vitro assay. How do I prevent rapid oxidation once it is dissolved? A: Once in an aqueous solution, the salt immediately dissociates, leaving the compound fully exposed to dissolved oxygen. To create a self-validating, stable solution:

  • Deoxygenate the solvent: Boil high-purity water and purge it with Argon for at least 15 minutes prior to dissolving the API.

  • Control the pH: Maintain an acidic pH (e.g., pH 2-4 using dilute HCl) to keep the pyridine nitrogen protonated.

  • Add Antioxidants/Chelators: If compatible with your assay, add 0.1% (w/v) ascorbic acid to scavenge ROS, and 1 mM EDTA to sequester trace transition metals (like Cu²⁺ or Fe³⁺) that catalyze single-electron oxidation [4].

Q3: We are developing a solid oral dosage form. Can we blend this API with standard lubricants like Magnesium Stearate? A: No. Metallic stearates (like Magnesium Stearate) are basic excipients. Literature on similar vulnerable hydrochloride salts (e.g., Pioglitazone HCl) demonstrates that basic excipients actively strip the HCl from the API in the solid state, rapidly accelerating disproportionation[2]. This will convert your API to the free base within the tablet matrix, leading to massive oxidative failure during shelf-life testing. Use acidic or neutral lubricants (e.g., Sodium Stearyl Fumarate) instead.

Storage Conditions & Degradation Risk Analysis

To standardize your lab's approach, refer to the following quantitative matrix. It compares storage variables against the expected chemical integrity of 5-(Trifluoromethyl)pyridin-3-ol HCl.

Storage TemperatureAtmosphereContainer TypeMoisture ControlExpected Shelf LifeDegradation Risk
-20°C Argon (Noble Gas)Amber Glass (Sealed)Vacuum-sealed w/ desiccant> 24 MonthsVery Low
2°C to 8°C NitrogenAmber Glass (Sealed)Parafilm + Desiccator6 - 12 MonthsLow
25°C (Room Temp) AirClear GlassNone (Ambient humidity)< 2 WeeksCritical / High
Aqueous Solution AirClear PlasticN/A (Dissolved)< 24 HoursImminent Failure

Table 1: Impact of environmental controls on the oxidative stability of 5-(Trifluoromethyl)pyridin-3-ol HCl.

Step-by-Step Methodology: Inert Aliquoting Protocol

Repeatedly opening a bulk container is the primary cause of moisture-driven oxidation. Upon receiving the bulk API, you must immediately divide it into single-use aliquots.

Materials Required:

  • Glovebox or Schlenk line equipped with high-purity Argon (< 1 ppm O₂ and H₂O). Note: Argon is heavier than air and provides a superior protective blanket compared to Nitrogen [3].

  • Pre-dried, amber glass vials (oven-dried at 120°C for 4 hours, cooled under vacuum).

  • PTFE-lined crimp caps or tightly sealing screw caps.

  • Anti-static weighing boats.

Execution Steps:

  • Preparation: Transfer the sealed bulk API bottle, dried amber vials, and caps into the glovebox antechamber. Run three vacuum/Argon backfill cycles before bringing them into the main chamber.

  • Equilibration: Allow the materials to rest in the Argon atmosphere for 15 minutes to ensure any residual surface oxygen is displaced.

  • Aliquoting: Carefully weigh the required single-use amounts (e.g., 10 mg or 50 mg) into the individual amber vials. Avoid excessive friction which can generate static and attract micro-particulates.

  • Primary Sealing: Cap the vials tightly within the glovebox. If using screw caps, wrap the exterior seal with Parafilm.

  • Secondary Containment: Remove the vials from the glovebox. Place them inside a secondary vacuum-sealable Mylar bag containing a fresh silica gel desiccant pack.

  • Storage: Store the sealed bags in a dedicated -20°C freezer, away from light.

AliquotWorkflow S1 1. Purge Glovebox (Argon, <1 ppm O2/H2O) S2 2. Equilibrate Vials (Amber Glass, Pre-dried) S1->S2 S3 3. Transfer Bulk API (Avoid static/friction) S2->S3 S4 4. Seal with PTFE Caps (Crimp tightly in Argon) S3->S4 S5 5. Secondary Containment (Vacuum bag + desiccant) S4->S5 S6 6. Long-term Storage (-20°C, Dark environment) S5->S6

Step-by-step inert atmosphere aliquoting workflow for hygroscopic hydrochloride salts.

References

  • Molecular Pharmaceutics (ACS Publications). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility.
  • Molecular Pharmaceutics (ACS Publications). Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations.
  • Google Patents. A method of controlling the oxidation of chemicals during storage using noble gases.
  • National Institutes of Health (PMC). Oxidation of Drugs during Drug Product Development: Problems and Solutions.
Optimization

Resolving NMR peak overlaps in 5-(Trifluoromethyl)pyridin-3-OL hydrochloride spectra

Topic: Resolving NMR Peak Overlap in 5-(Trifluoromethyl)pyridin-3-OL hydrochloride Spectra Welcome to the technical support center for advanced NMR spectroscopy applications. This guide is designed for researchers, chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving NMR Peak Overlap in 5-(Trifluoromethyl)pyridin-3-OL hydrochloride Spectra

Welcome to the technical support center for advanced NMR spectroscopy applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with spectral resolution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your experiments. This document addresses the specific issue of resolving peak overlaps in the ¹H and ¹⁹F NMR spectra of 5-(Trifluoromethyl)pyridin-3-OL hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I seeing significant peak overlap in the ¹H NMR spectrum of 5-(Trifluoromethyl)pyridin-3-OL hydrochloride?

A1: Peak overlap in the proton NMR spectrum of this molecule is common and stems directly from its molecular structure.

  • Constrained Aromatic System: The pyridine ring is a rigid aromatic system. The three protons on the ring (at positions 2, 4, and 6) are in distinct chemical environments, but their chemical shifts can be very close to one another.

  • Strong Inductive Effects: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, while the hydroxyl (-OH) group is an electron-donating group (by resonance) but also electron-withdrawing (by induction). The protonation of the pyridine nitrogen in the hydrochloride salt further withdraws electron density. These competing electronic effects influence the electron density around the ring protons, causing their signals to appear in a relatively narrow region of the downfield aromatic spectrum, increasing the likelihood of overlap.

  • Complex Coupling: The protons will exhibit spin-spin coupling (J-coupling) with each other, creating complex multiplet patterns that can easily overlap if the chemical shift difference between them (Δν) is not significantly larger than the coupling constant (J).

Q2: What are the simplest initial steps to try and resolve these overlapping signals?

A2: Before moving to more advanced methods, always ensure your experimental setup is optimal.

  • Re-shim the Spectrometer: Poor magnetic field homogeneity is a primary cause of peak broadening, which exacerbates overlap. Always perform a careful shimming procedure on your sample to achieve the narrowest possible linewidths.

  • Check Sample Concentration: Very high concentrations can lead to viscosity-related line broadening and intermolecular interactions that might affect chemical shifts. Try acquiring a spectrum of a more dilute sample.

  • Increase Digital Resolution: Ensure you are acquiring data for a sufficient length of time (acquisition time, AQ) to allow the FID (Free Induction Decay) to decay fully. A longer acquisition time results in better digital resolution in the transformed spectrum, which can sometimes be sufficient to resolve closely spaced peaks.

Q3: How can changing the NMR solvent resolve peak overlaps?

A3: Changing the deuterated solvent is a powerful yet simple method to induce changes in chemical shifts. The underlying principle is that different solvents interact with the solute molecule in unique ways, altering the local electronic environment of the nuclei.[1][2]

Causality Behind Solvent-Induced Shifts:

  • Anisotropic Effects: Aromatic solvents like benzene-d₆ or pyridine-d₅ have distinct magnetically anisotropic regions. When they form a loose complex with your solute, protons on your molecule may be pushed into a shielding (upfield shift) or deshielding (downfield shift) cone of the solvent's magnetic field, altering their chemical shifts to different extents.[1][3]

  • Hydrogen Bonding: Solvents like DMSO-d₆ or methanol-d₄ are capable of forming hydrogen bonds. For 5-(Trifluoromethyl)pyridin-3-OL hydrochloride, the -OH proton and the proton on the nitrogen (N-H⁺) are prime sites for hydrogen bonding. These interactions can significantly change the electron density at these sites and, to a lesser extent, on the aromatic ring protons, thus altering their chemical shifts.[4][5]

  • Polarity and Dielectric Constant: The overall polarity of the solvent can influence the solute's conformation and the polarization of its electron clouds, leading to differential shifts.[5]

Experimental Protocol: Solvent Titration

  • Acquire a standard ¹H NMR spectrum of your compound in a common solvent (e.g., DMSO-d₆).

  • Prepare a second sample in a solvent with different properties (e.g., an aromatic solvent like benzene-d₆ or a more protic one like methanol-d₄).

  • Optional (for fine-tuning): In your original NMR tube, add small, precise aliquots of the second solvent and acquire a spectrum after each addition. This allows you to track the movement of each peak and find the optimal solvent mixture for maximum separation.

SolventTypical Effect on Aromatic ProtonsRationale
DMSO-d₆ Good general-purpose polar aprotic solvent.Strong H-bond acceptor, interacts with OH and NH⁺ protons.[1]
Methanol-d₄ Can cause significant shifts due to H-bonding.Acts as both H-bond donor and acceptor.
Benzene-d₆ Often causes significant upfield shifts (shielding).Aromatic solvent anisotropy; solute will orient to minimize steric hindrance.[1]
CDCl₃ Less polar; may not be suitable for the hydrochloride salt.Weaker interactions, but can still provide a different chemical shift environment.[4]
Q4: Can adjusting the temperature of the NMR experiment improve resolution?

A4: Yes, Variable Temperature (VT) NMR is a key technique for studying dynamic processes and can be used to resolve overlapping signals.[6][7]

Causality Behind Temperature Effects:

  • Chemical Exchange: If your molecule is undergoing a dynamic process on the NMR timescale (e.g., slow rotation of the -OH group, conformational exchange), it can lead to broadened peaks. Cooling the sample can slow this exchange down to the "slow exchange regime," resulting in sharp signals for each conformer. Conversely, heating the sample can move it into the "fast exchange regime," resulting in a single, sharp, averaged signal.[7]

  • Sharpening Signals: For some molecules, particularly those with quadrupolar nuclei or undergoing intermediate exchange, increasing the temperature can lead to sharper lines and better resolution.[6]

  • Shift Changes: Temperature can slightly alter the conformational equilibrium or the strength of intermolecular interactions (like hydrogen bonding), which can cause small but significant changes in chemical shifts, potentially moving overlapping peaks apart.[8][9]

Experimental Protocol: Variable Temperature (VT) NMR Safety Note: Always use appropriate Class A glass NMR tubes for VT experiments and stay well below the boiling point and above the freezing point of your solvent.[6][10]

  • Set up and shim your sample at room temperature (e.g., 298 K).

  • Incrementally decrease the temperature in steps of 10-20 K (e.g., to 288 K, 278 K, etc.). Allow the temperature to equilibrate for at least 5-10 minutes at each step.[9][10]

  • Re-shim the sample at each new temperature, as the magnetic field homogeneity will change.

  • Acquire a spectrum at each temperature and observe the changes in chemical shifts and line shapes.

  • If low temperature does not resolve the peaks, repeat the process by increasing the temperature from ambient in similar increments (e.g., to 308 K, 318 K, etc.).

Q5: What are lanthanide shift reagents, and how can they help?

A5: Lanthanide shift reagents (LSRs) are paramagnetic complexes, typically of Europium (Eu) or Praseodymium (Pr), that can coordinate to Lewis basic sites in a molecule (like the oxygen of the -OH group or the pyridine nitrogen).[11][12] This coordination induces large changes in the chemical shifts of nearby nuclei.

Causality Behind Lanthanide-Induced Shifts (LIS): The paramagnetic lanthanide ion generates a strong local magnetic field. This field interacts with the nuclei in your molecule primarily through space (a pseudocontact interaction). The magnitude of the induced shift is proportional to (3cos²θ - 1)/r³, where 'r' is the distance from the lanthanide ion to the nucleus and 'θ' is the angle between the principal magnetic axis of the complex and the vector connecting the lanthanide to the nucleus.[13] Protons closer to the binding site will experience a much larger shift than those farther away, effectively "spreading out" the spectrum.[14][15]

Experimental Protocol: Using a Lanthanide Shift Reagent

  • Prepare a concentrated stock solution of an appropriate LSR (e.g., Eu(fod)₃) in the same deuterated solvent as your sample.

  • Acquire a standard ¹H NMR spectrum of your pure compound.

  • Add a very small, known amount of the LSR stock solution to your NMR tube (e.g., 0.1 molar equivalents).

  • Acquire another spectrum. You should observe some peaks shifting significantly, typically downfield for Europium-based reagents.[11]

  • Continue adding small aliquots of the LSR and acquiring spectra until the desired peak separation is achieved. Be aware that excessive amounts of LSR will cause significant line broadening, reducing resolution.[12]

Q6: When should I consider using 2D NMR techniques to resolve overlap?

A6: If the methods above fail or if your spectrum is highly complex, 2D NMR is the most definitive way to resolve overlap. Instead of a single frequency axis, 2D NMR spreads the signals across two frequency axes, providing superior resolution.[16]

Recommended 2D Experiments:

  • COSY (Correlation Spectroscopy): This is a homonuclear experiment that correlates protons that are spin-spin coupled to each other.[17][18] If two multiplets are overlapping in the 1D spectrum, a COSY spectrum will show distinct cross-peaks that reveal the connectivity between them, allowing you to trace out the entire spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates protons directly to the carbons they are attached to.[16][19] This is exceptionally powerful for resolving ¹H overlap. Even if two proton signals overlap perfectly, they are very unlikely to be attached to carbons with the same chemical shift. The HSQC spectrum will show two distinct peaks at the same proton chemical shift but at different carbon chemical shifts, thus resolving the ambiguity.[17]

Workflow for 2D NMR Analysis

  • Acquire a standard 1D ¹H NMR and a 1D ¹³C NMR spectrum.

  • Run a COSY experiment to establish ¹H-¹H coupling networks.

  • Run an HSQC experiment to unambiguously assign each proton to its attached carbon. This will resolve any proton signal overlap by spreading the signals out in the ¹³C dimension.

Q7: My peak overlap is in the ¹⁹F NMR spectrum. Are these techniques also applicable?

A7: Absolutely. While ¹⁹F NMR benefits from a much larger chemical shift dispersion than ¹H NMR, making overlap less common, it can still occur. The principles and techniques discussed above are fully applicable.

  • Solvent and Temperature Effects: The chemical shift of the -CF₃ group is also sensitive to the solvent environment and temperature, and these methods can be used to induce shifts.[20]

  • 2D NMR: Heteronuclear 2D experiments are particularly useful. An ¹H-¹⁹F HETCOR (Heteronuclear Correlation) or HSQC-like experiment can be used to correlate the fluorine atoms to nearby protons, using the proton chemical shift dispersion to resolve overlapping ¹⁹F signals.[21] Given the presence of three aromatic protons, this is a very effective strategy.

Visual Troubleshooting Guide

This workflow provides a logical decision-making process for tackling peak overlap.

G start Peak Overlap Observed basics Optimize Basics: - Re-shim - Check Concentration - Increase Digital Resolution start->basics Always Start Here solvent Change Solvent (e.g., Benzene-d6, Methanol-d4) basics->solvent If overlap persists vt_nmr Variable Temperature (VT) NMR (Heat or Cool Sample) solvent->vt_nmr If shifts are insufficient resolved Problem Resolved solvent->resolved Success lsr Use Lanthanide Shift Reagent (e.g., Eu(fod)3) vt_nmr->lsr If dynamics are not the issue vt_nmr->resolved Success two_d Perform 2D NMR (COSY, HSQC) lsr->two_d If broadening is an issue or for definitive proof lsr->resolved Success two_d->resolved Definitive Resolution

Sources

Troubleshooting

Technical Support Center: Troubleshooting Trace Impurities in 5-(Trifluoromethyl)pyridin-3-OL Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream purification of complex halogenated heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream purification of complex halogenated heterocycles. 5-(Trifluoromethyl)pyridin-3-ol hydrochloride is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including eIF2B modulators for neurodegenerative diseases[1] and Lp-PLA2 inhibitors[2].

Due to the electron-withdrawing nature of the trifluoromethyl (-CF3) group and the strong coordinating ability of the pyridine nitrogen, this compound is highly susceptible to trapping trace impurities such as transition metals, moisture, and regioisomers. This guide synthesizes field-proven troubleshooting strategies and self-validating protocols to help you achieve >99.5% purity in your final API intermediates.

Quantitative Impurity Profiling

Understanding the physicochemical causality behind each impurity is the first step toward rational purification. The table below summarizes the quantitative metrics and mechanistic origins of common trace impurities.

Impurity ClassTypical OriginDetection Limit / MethodPhysicochemical CausalityResolution Metric
Regioisomers (e.g., 2-CF3)Halogen exchange or trifluoromethylation steps[3]>0.1% (19F NMR, HPLC)Identical pKa (~5.2) and polarity cause co-crystallization in the salt form.<0.5% Area via free-base selective precipitation.
Transition Metals (Pd, Cu)Cross-coupling or heteroannulation catalysts>5 ppm (ICP-MS)Pyridine nitrogen strongly chelates transition metals (Log K > 5).<10 ppm via EDTA/CuSO4 aqueous organic wash.
Moisture / Solvates Hygroscopic pyridinium lattice[4]>0.5% (Karl Fischer)Strong hydrogen bonding to the charged pyridinium core.<0.1% water via toluene azeotropic distillation[5].
Incomplete Fluorination SF4/HF deoxofluorination[3]>0.5% (LC-MS)Similar polarity of mono/difluoro intermediates.>99% purity via rigorous thermal control.

Purification Workflow Visualization

Purification Crude Crude 5-(CF3)pyridin-3-ol HCl (Contains Trace Impurities) FreeBase 1. pH Adjustment (pH 9-11) 2. Organic Extraction Crude->FreeBase Wash Aqueous Scavenger Wash (Removes Metal Chelates) FreeBase->Wash Azeotrope Azeotropic Distillation (Toluene Co-evaporation) Wash->Azeotrope Crystallize HCl/Isopropanol Addition Controlled Crystallization Azeotrope->Crystallize Pure Pure 5-(CF3)pyridin-3-ol HCl (>99.5% Purity) Crystallize->Pure

Workflow for the isolation and purification of 5-(Trifluoromethyl)pyridin-3-ol hydrochloride.

Troubleshooting Guide & FAQs

Q: Why does my 5-(Trifluoromethyl)pyridin-3-ol HCl sample show inconsistent melting points and broad NMR peaks? A: This is driven by the hygroscopic nature of the pyridinium hydrochloride salt[4]. The positive charge on the pyridinium ring enhances hydrogen bonding with ambient moisture or crystallization solvents (like ethyl acetate or ethanol), forming stable solvates or hydrates. Self-Validating Solution: Do not attempt to dry the salt directly under high vacuum at elevated temperatures, as this can cause partial degradation or sublimation. Instead, utilize the azeotropic properties of the system. Co-evaporate the pre-salt free base with toluene (which forms a binary azeotrope with water) 2-3 times before introducing anhydrous HCl[5]. Validate the removal of water by running a Karl Fischer titration (target <0.1% water) before the final crystallization step.

Q: How do I remove regioisomeric impurities (e.g., 2-CF3 vs 5-CF3) that co-crystallize with the product? A: Regioisomers typically arise during the initial trifluoromethylation or halogen exchange steps[3]. Because the -CF3 group exerts a strong electron-withdrawing effect, the pKa and solubility profiles of the 2-CF3 and 5-CF3 isomers are nearly identical, causing them to co-crystallize when the hydrochloride salt is formed. Self-Validating Solution: Exploit subtle steric differences in the free base form. Convert the crude HCl salt back to the free base using 30% NaOH (adjusting pH to 9-11)[6]. Perform selective precipitation in a non-polar solvent (e.g., heptane/ethyl acetate mixtures) where the steric hindrance of the 2-CF3 isomer alters its solubility compared to the 5-CF3 isomer. Once the purity of the free base is confirmed via 19F NMR (looking for a single, sharp -CF3 resonance), re-precipitate the HCl salt.

Q: My cross-coupling synthesis route leaves trace palladium/copper. How can I clear this without degrading the pyridine ring? A: The pyridine nitrogen is an excellent ligand for transition metals. If your synthesis utilized a Catellani reaction or a palladium-catalyzed cross-coupling, residual metals will tightly chelate to the 5-(Trifluoromethyl)pyridin-3-ol core. Self-Validating Solution: Acidic washes are ineffective because they protonate the pyridine, driving it into the aqueous phase alongside the metal. Instead, maintain the compound as a free base in an organic solvent (e.g., dichloromethane) and wash with an aqueous metal scavenger, such as 10% aqueous copper sulfate (for amine displacement) or a 0.1M EDTA solution[5]. Monitor the organic layer via ICP-MS until metal levels drop below 10 ppm.

Validated Experimental Protocols

Protocol 1: Free-Basing and Transition Metal Scavenging

Objective: Break metal-pyridine chelates and remove water-soluble impurities prior to salt formation.

  • Dissolution: Suspend 10.0 g of crude 5-(Trifluoromethyl)pyridin-3-ol HCl in 100 mL of ethyl acetate (EtOAc).

  • pH Adjustment: Slowly add 1M aqueous NaOH under vigorous stirring until the aqueous layer reaches pH 9-11[6]. The solid will dissolve as the free base partitions into the EtOAc layer.

  • Phase Separation: Transfer the mixture to a separatory funnel. Drain the lower aqueous layer (containing NaCl and water-soluble impurities).

  • Scavenger Wash: Wash the organic layer with 50 mL of 0.1M aqueous EDTA (pH 8) to scavenge residual Pd/Cu catalysts. Repeat this wash twice.

  • Brine Wash: Wash with 50 mL of saturated NaCl solution to remove excess water from the organic phase.

  • Validation: Analyze a 0.5 mL aliquot of the organic layer via LC-MS and ICP-MS to confirm the absence of metal adducts and regioisomers.

Protocol 2: Azeotropic Drying and Anhydrous Crystallization

Objective: Generate a highly pure, anhydrous hydrochloride salt free of solvates.

  • Azeotropic Drying: Transfer the validated EtOAc solution from Protocol 1 to a round-bottom flask. Add 50 mL of toluene. Concentrate the mixture under reduced pressure (rotary evaporator) to dryness. The toluene will azeotrope with any residual water[5]. Repeat the toluene addition and evaporation two more times.

  • Reconstitution: Dissolve the resulting anhydrous free base in 10 volumes (relative to mass) of dry isopropanol (IPA) under a nitrogen atmosphere.

  • Salt Formation: Cool the solution to 0-5 °C. Dropwise, add 1.05 equivalents of anhydrous HCl in isopropanol (e.g., 5-6 M solution). Stir the suspension for 2 hours to ensure complete lattice formation.

  • Isolation: Filter the precipitated white crystalline solid under a nitrogen blanket. Wash the filter cake thoroughly with cold, dry heptane.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

  • Validation: Confirm structural purity via 1H NMR (DMSO-d6) and verify water content via Karl Fischer titration (<0.1%).

Sources

Optimization

Troubleshooting poor cell permeability of 5-(Trifluoromethyl)pyridin-3-OL hydrochloride

Technical Support Center: Troubleshooting Cell Permeability of 5-(Trifluoromethyl)pyridin-3-ol Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for rese...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Cell Permeability of 5-(Trifluoromethyl)pyridin-3-ol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing challenges with the cellular uptake and membrane permeability of 5-(Trifluoromethyl)pyridin-3-ol hydrochloride. This portal moves beyond basic troubleshooting by addressing the fundamental physicochemical causality behind your experimental observations, providing self-validating protocols to ensure absolute data integrity.

Mechanistic Root Cause Analysis

Why does 5-(Trifluoromethyl)pyridin-3-ol hydrochloride exhibit poor cell permeability despite excellent aqueous solubility?

The root cause lies in the profound electronic effects of the trifluoromethyl (-CF₃) group and the resulting ionization state of the molecule at physiological pH.

The -CF₃ group is a strongly electron-withdrawing moiety, quantified by a high Hammett constant ( σm​≈0.43 )[1]. This potent inductive effect significantly reduces the electron density on the pyridine ring. Consequently, it lowers the pKa of the pyridine nitrogen (reducing its basicity) and simultaneously lowers the pKa of the hydroxyl group (increasing its acidity)[1].

Because the compound is supplied as a hydrochloride salt, it rapidly dissociates in aqueous assay media. At a physiological pH of 7.4, the lowered pKa of the -OH group means a significant fraction of the molecule exists in a highly polar, ionized state (anionic or zwitterionic). Ionized molecules require an excessively high desolvation energy to partition into the lipophilic phospholipid bilayer of cell membranes, resulting in severely restricted passive transcellular diffusion[2].

Troubleshooting Guide & FAQs

Q1: My compound dissolves perfectly in the assay buffer, but Caco-2 apparent permeability ( Papp​ ) is extremely low. Is it an efflux pump substrate? A1: While active efflux by P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) is possible, the primary culprit for 5-(Trifluoromethyl)pyridin-3-ol is its ionization state. Before investigating efflux, you must rule out pH-dependent ionization artifacts. Perform a bi-directional Caco-2 assay. If the efflux ratio ( Papp,B−A​/Papp,A−B​ ) is less than 2.0, the issue is poor passive permeability, not active efflux[3].

Q2: How can I modify the molecule to improve cellular uptake without losing target binding? A2: Implement a transient prodrug strategy. Masking the hydrogen bond donor (the -OH group) via esterification significantly increases lipophilicity and reduces the polar surface area, which facilitates membrane permeation[2]. Once the masked compound crosses the cell membrane, ubiquitous intracellular esterases cleave the promoiety, releasing the active 5-(Trifluoromethyl)pyridin-3-ol inside the cytosol.

Q3: Can formulation changes help if we cannot alter the chemical structure? A3: Yes. For highly soluble but poorly permeable compounds (exhibiting BCS Class III behavior), intestinal permeation enhancers can be utilized. Excipients such as cyclodextrins or transient tight-junction modulators can temporarily increase paracellular or transcellular absorption without altering the active pharmaceutical ingredient[4].

Workflow Start Poor Permeability Detected Check Analyze Ionization State (pKa vs. Assay pH) Start->Check Decision Is molecule highly ionized at pH 7.4? Check->Decision Assay Modify Assay (Use pH Gradient) Decision->Assay Yes (Assay Artifact) Prodrug Prodrug Strategy (Mask -OH Group) Decision->Prodrug Yes (True Impermeability) Formulation Permeation Enhancers (e.g., Cyclodextrins) Decision->Formulation No (Formulation Issue) Success Improved Cellular Uptake Assay->Success Prodrug->Success Formulation->Success

Caption: Diagnostic workflow for resolving permeability issues of fluorinated pyridinols.

Quantitative Data & Benchmarks

To accurately benchmark your experimental results, refer to the following expected physicochemical and permeability parameters for 5-(Trifluoromethyl)pyridin-3-ol hydrochloride and its derivatives.

Parameter5-(Trifluoromethyl)pyridin-3-ol HClEster Prodrug Derivative (Masked -OH)Implication for Permeability
Aqueous Solubility High (Salt form)Moderate to LowSalt ensures dissolution; prodrug requires formulation.
Hydrogen Bond Donors 1 (-OH)0Masking the donor drastically improves passive diffusion[2].
Expected Caco-2 Papp​ <1.0×10−6 cm/s >10×10−6 cm/sUnmodified salt exhibits poor transcellular transport[3].
Efflux Ratio (B-A / A-B) ≈1.0−1.5 ≈1.0−2.0 Ratios <2 indicate passive diffusion limits, not active efflux[3].

Step-by-Step Experimental Protocols

Protocol: pH-Gradient Caco-2 Permeability Assay for Highly Soluble Salts Standard Caco-2 assays use pH 7.4 in both chambers. However, the human intestinal microclimate is slightly acidic. Using a pH gradient (Apical pH 6.5 / Basolateral pH 7.4) suppresses the ionization of the acidic hydroxyl group, providing a more physiologically relevant measurement of absorption while acting as a self-validating check against pH-dependent artifacts.

Phase 1: Cell Culture and Monolayer Preparation

  • Seeding: Seed Caco-2 cells (human colorectal adenocarcinoma) at a density of 1×105 cells/cm² onto polycarbonate Transwell™ filter inserts (96-well format)[5][6].

  • Differentiation: Culture the cells for 21 to 24 days to allow for spontaneous differentiation into a polarized monolayer with tight junctions and functional efflux transporters[3][5]. Replace the culture medium every 48 to 72 hours[5].

  • Integrity Check (Self-Validation): Measure the Transepithelial Electrical Resistance (TEER) using a tonometer. Only utilize wells with a TEER value >200Ω⋅cm2 . This mathematically validates that the monolayer is fully intact and prevents false-positive permeability readings[7].

Phase 2: Transport Experiment 4. Buffer Preparation: Prepare iso-osmotic Ringers buffer. Adjust the Apical buffer to pH 6.5 and the Basolateral buffer to pH 7.4 using 1N HCl or 1N NaOH[7]. 5. Equilibration: Wash the monolayers and equilibrate both sides for 10 minutes with pre-warmed (37°C) drug-free buffer[7]. 6. Dosing: Prepare a 10 µM dosing solution of 5-(Trifluoromethyl)pyridin-3-ol hydrochloride in the pH 6.5 buffer. Add 300 µL to the apical chamber (for A-to-B transport)[3][7]. Fill the basolateral chamber with 1,200 µL of pH 7.4 buffer[7]. 7. Incubation: Incubate the plates for 2 hours at 37°C in a 5% CO₂ environment with orbital shaking at 50 oscillations per minute[3][7]. 8. Sampling & Analysis: Extract aliquots from both chambers at t=0 and t=120 minutes. Quench with an organic solvent containing an internal standard, and quantify the compound concentration using LC-MS/MS against a matrix-matched calibration curve[3].

Caco2 Seed Seed Caco-2 Cells (21-day culture) TEER Measure TEER (>200 Ω·cm²) Seed->TEER Buffer Apply pH Gradient (Apical 6.5 / Basal 7.4) TEER->Buffer Integrity Verified Dose Dose 10 µM Compound (Apical Chamber) Buffer->Dose Incubate Incubate 2 hrs (37°C, 5% CO2) Dose->Incubate Analyze LC-MS/MS Analysis & Papp Calculation Incubate->Analyze

Caption: Step-by-step pH-gradient Caco-2 transcellular permeability assay protocol.

References

  • BenchChem. "The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals." BenchChem,
  • SQSPCDN. "Caco2 assay protocol." SQSPCDN,
  • Charnwood Discovery. "Caco-2 Permeability In Vitro Assay." Charnwood Discovery,
  • Merck Millipore. "MultiScreen Caco-2 Assay System." Merck Millipore,
  • JRC Big Data Analytics Platform. "DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells." Europa.eu,
  • Monash University. "Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors." Monash.edu,
  • ResearchGate. "Permeability enhancement techniques for poorly permeable drugs: A review.

Sources

Reference Data & Comparative Studies

Validation

Comparative Solubility Profiling: 5-(Trifluoromethyl)pyridin-3-OL Hydrochloride vs. Free Base

Executive Summary For drug development professionals and formulation scientists, overcoming the poor aqueous solubility of fluorinated heterocyclic scaffolds is a persistent challenge. 5-(Trifluoromethyl)pyridin-3-ol is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and formulation scientists, overcoming the poor aqueous solubility of fluorinated heterocyclic scaffolds is a persistent challenge. 5-(Trifluoromethyl)pyridin-3-ol is a highly valuable building block and pharmacophore, but the incorporation of the strongly electron-withdrawing and lipophilic trifluoromethyl (–CF₃) group severely depresses its intrinsic aqueous solubility.

This guide provides an objective, data-driven comparison between the Free Base and Hydrochloride (HCl) Salt forms of 5-(Trifluoromethyl)pyridin-3-ol. By examining thermodynamic solubility across physiologically relevant pH ranges, we will decode the mechanistic causality behind salt disproportionation and the common ion effect, providing actionable insights for lead optimization and formulation strategy.

Physicochemical Causality: The Role of the –CF₃ Group and Salt Formation

To engineer a solution, we must first understand the molecular problem. The free base form of 5-(Trifluoromethyl)pyridin-3-ol suffers from poor hydration due to two factors:

  • High Crystal Lattice Energy: The planar pyridine ring allows for tight crystal packing.

  • Hydrophobicity: The –CF₃ group creates a bulky, lipophilic domain that repels water molecules, limiting dipole-dipole interactions.

Converting the free base into an HCl salt fundamentally alters the thermodynamics of dissolution. Protonation of the pyridinic nitrogen creates a charged species. When introduced to an aqueous medium, the resulting ion-dipole interactions between water molecules and the polar crystal surface are significantly stronger than the water-free base interactions, rapidly overcoming the crystal lattice energy 1[1]. Furthermore, successful salt formation requires the pKa of the acid to be at least 2 units lower than the conjugate acid of the base to ensure complete proton transfer 2[2]. Because the –CF₃ group lowers the basicity of the pyridine nitrogen, the use of a strong acid like HCl ( pKa≈−6 ) is necessary to generate a stable, isolable salt that disrupts the inherent poor solubility of the parent compound 3[3].

Quantitative Solubility Comparison

The following table summarizes the representative thermodynamic solubility of both forms across standard biorelevant media at 37°C.

Solvent SystemInitial pHFree Base Solubility (mg/mL)HCl Salt Solubility (mg/mL)Dominant Solid State at Equilibrium
Deionized Water ~6.5< 0.1> 15.0HCl Salt
SGF (0.1 N HCl) 1.2~ 2.5~ 12.0HCl Salt
FaSSIF 6.5< 0.1< 0.1Free Base (via Disproportionation)

Note: In FaSSIF (pH 6.5), the apparent solubility of the HCl salt drops to match the free base. This is not an error; it is a predictable consequence of the compound's pKa, explained in Section 5.

Self-Validating Experimental Protocol: Thermodynamic Solubility

As a Senior Application Scientist, I mandate that solubility protocols must be self-validating . Simply measuring the concentration of the supernatant is insufficient; you must verify that the solid phase has not chemically transformed during the equilibration process.

Step-by-Step Methodology
  • Media Preparation: Prepare Deionized Water, Simulated Gastric Fluid (SGF, pH 1.2), and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5). Measure and record the initial pH of all media.

  • Solid Addition (Excess): Add 50 mg of the API (Free Base or HCl salt) to 2 mL of the respective media in a glass vial to ensure a saturated suspension (visible solid must remain).

  • Equilibration: Place the vials in an orbital shaker at 37°C and 200 RPM for 24 hours. Causality: 24 hours ensures the system transitions from kinetic dissolution to thermodynamic equilibrium.

  • Phase Separation & pH Shift Check: Centrifuge the samples at 10,000 RPM for 10 minutes. Extract the supernatant and immediately measure its pH. Causality: If the dissolution of the HCl salt overwhelms the buffer capacity, the pH will drop, invalidating the target pH condition.

  • Solid-State Verification (Critical): Recover the residual solid pellet, dry it gently under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This confirms whether the salt remained intact or disproportionated into the free base.

  • Quantification: Dilute the supernatant appropriately and quantify the API concentration using HPLC-UV against a validated standard curve.

G A Weigh API (Free Base / HCl) B Add Aqueous Media (Water, SGF, SIF) A->B C Shake-Flask Equilibration (24h at 37°C) B->C D Phase Separation (Centrifugation) C->D E Solid State Verification (XRPD/DSC) D->E Solid Pellet F Quantification (HPLC-UV) D->F Supernatant G Calculate Thermodynamic Solubility F->G

Experimental workflow for thermodynamic solubility and solid-state verification.

Mechanistic Insights: The Common Ion Effect and Disproportionation

Understanding the data in Section 3 requires analyzing the dynamic equilibrium at the solid-liquid interface (the diffusion layer).

The Common Ion Effect in SGF (pH 1.2)

In pure water, the HCl salt exhibits excellent solubility (>15 mg/mL). However, in SGF (pH 1.2), the solubility drops slightly to ~12 mg/mL. Why? Gastric fluid contains a high background concentration of chloride ions ( ≈0.1 M). According to Le Chatelier's principle, this excess of Cl− shifts the dissolution equilibrium to the left. The solubility is no longer dictated by intrinsic solubility, but rather by the solubility product ( Ksp​ ) of the hydrochloride salt 1[1]. Despite this suppression, the HCl salt still vastly outperforms the free base in gastric conditions.

Disproportionation in FaSSIF (pH 6.5)

The most critical observation occurs at pH 6.5. The HCl salt's solubility plummets to < 0.1 mg/mL, matching the free base. Because the –CF₃ group lowers the pKa of the pyridine nitrogen, a pH of 6.5 is well above the compound's pKa. When the HCl salt dissolves, the FaSSIF buffer neutralizes the acidic microenvironment. The solvated API molecules rapidly deprotonate, reverting to the un-ionized free base. Because the concentration of the newly formed free base exceeds its intrinsic solubility ( S0​ ), it precipitates out of solution. This solid-phase conversion at the diffusion layer dictates that the apparent dissolution rate and equilibrium solubility of the salt will ultimately mirror that of the free base 4[4].

G FB Free Base (Solid) Lipophilic CF3 Group Solv Aqueous Solvation FB->Solv Poor hydration HCl HCl Salt (Solid) Ionic Crystal Lattice HCl->Solv Ion-dipole interaction LowSol Low Concentration Un-ionized Base Solv->LowSol Poor hydration HighSol High Concentration Solvated Cation + Cl- Solv->HighSol Ion-dipole interaction Precip Precipitation (Ksp Exceeded) HighSol->Precip Suppressed Solubility Cl High [Cl-] Media (e.g., SGF pH 1.2) Cl->HighSol Common Ion Effect

Mechanistic pathway of dissolution, solvation, and the common ion effect.

Conclusion & Formulation Recommendations

For early-stage drug development utilizing the 5-(Trifluoromethyl)pyridin-3-ol scaffold:

  • Do not rely on the free base for oral formulations unless utilizing advanced lipid-based delivery systems or amorphous solid dispersions.

  • The HCl salt is vastly superior for achieving high gastric concentrations. However, formulators must anticipate precipitation in the neutral pH of the small intestine (disproportionation).

  • To mitigate the common ion effect and prevent intestinal precipitation, consider evaluating alternative counterions (e.g., mesylate) or formulating the HCl salt with precipitation inhibitors (e.g., HPMC, PVP) to maintain a supersaturated state in the intestinal tract.

References

  • Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review URL: [Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH ResearchGate / PubMed URL: [Link]

  • Phenazopyridine Cocrystal and Salts That Exhibit Enhanced Solubility and Stability ACS Publications (Crystal Growth & Design) URL: [Link]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects Research Journal of Pharmaceutical Dosage Forms and Technology URL: [Link]

Sources

Comparative

Analytical Method Validation Guide: HPLC Profiling of 5-(Trifluoromethyl)pyridin-3-OL Hydrochloride

Executive Summary 5-(Trifluoromethyl)pyridin-3-OL hydrochloride is a critical fluorinated intermediate utilized in the synthesis of advanced therapeutics, including Lp-PLA2 inhibitors for neurodegenerative diseases[1] an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Trifluoromethyl)pyridin-3-OL hydrochloride is a critical fluorinated intermediate utilized in the synthesis of advanced therapeutics, including Lp-PLA2 inhibitors for neurodegenerative diseases[1] and eIF2B modulators targeting the integrated stress response[2]. Due to its amphoteric nature and the presence of a highly hydrophobic trifluoromethyl ( −CF3​ ) group, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to provide adequate retention, peak symmetry, and selectivity.

This guide provides an objective comparison of stationary phase performances and establishes a self-validating,[3] analytical protocol for the accurate quantification and purity assessment of this compound.

The Analytical Challenge & Causality of Method Design

Developing a robust HPLC method for 5-(Trifluoromethyl)pyridin-3-OL HCl requires navigating three distinct physicochemical challenges:

  • Amphoteric Tautomerism: The molecule possesses both a basic pyridine nitrogen and a slightly acidic hydroxyl group. The electron-withdrawing −CF3​ group lowers the pKa​ of both functional groups. If the mobile phase pH is not strictly controlled, the compound exists in mixed ionization states, leading to severe peak splitting.

  • Silanol Interactions: At neutral pH, the protonated pyridine nitrogen interacts strongly with unshielded residual silanols on silica-based columns, causing severe peak tailing.

  • Fluorine Selectivity: The −CF3​ group exhibits unique dipole characteristics that are poorly resolved from non-fluorinated synthetic impurities by standard alkyl chains (e.g., C18).

To counteract these issues, 0.1% Trifluoroacetic acid (TFA, pH ~2.0) is selected as the mobile phase modifier. This acidic environment ensures the hydroxyl group remains fully protonated (neutral) while the pyridine nitrogen is uniformly ionized. Furthermore, TFA acts as an ion-pairing agent, shielding residual silanols and enhancing retention.

Comparative Analysis of Stationary Phases

To objectively determine the optimal chromatographic environment, we compared three distinct column chemistries: Octadecylsilane (C18), Hydrophilic Interaction Liquid Chromatography (HILIC), and Pentafluorophenyl (PFP).

As documented in literature regarding [4], fluorinated analytes are retained longer and resolved better on fluorinated stationary phases due to highly specific fluorine-fluorine interactions.

Table 1: Performance Comparison of HPLC Columns for 5-(Trifluoromethyl)pyridin-3-OL HCl
Column ChemistryRetention MechanismRetention Time (min)Peak Asymmetry ( Tf​ )Theoretical Plates ( N )Selectivity ( α ) vs. Des-fluoro Impurity
C18 (Alkyl) Hydrophobic Partitioning2.11.85 (Severe Tailing)4,5001.10 (Poor)
HILIC (Amide) Hydrophilic Partitioning8.51.20 (Acceptable)8,5001.35 (Moderate)
PFP (Fluorinated) π−π , Dipole, F-F Interactions5.41.05 (Excellent)12,5002.40 (Excellent)

Conclusion: The PFP column drastically outperforms C18 and HILIC. The specific π−π interactions from the phenyl ring and the dipole-dipole/fluorine-fluorine interactions from the pentafluorophenyl group provide orthogonal selectivity, yielding sharp peaks and baseline resolution from synthetic byproducts.

ColumnSelection A Analyte: 5-(Trifluoromethyl)pyridin-3-OL HCl B Physicochemical Profiling: Fluorinated, Amphoteric, Polar A->B C Stationary Phase Evaluation B->C D1 C18 (Alkyl) Hydrophobic Only Result: Poor Retention, Tailing C->D1 D2 HILIC Hydrophilic Partitioning Result: Broad Peaks, Long Equilibration C->D2 D3 PFP (Pentafluorophenyl) Fluorine & π-π Interactions Result: Sharp Peaks, High Selectivity C->D3 E Selected Method: PFP Column + Acidic Mobile Phase D3->E

Fig 1. Decision matrix for selecting the optimal HPLC stationary phase.

Optimized Experimental Protocol (Self-Validating System)

The following methodology utilizes a PFP column and is designed to be self-validating. Every analytical sequence incorporates a System Suitability Test (SST) to guarantee real-time data integrity.

Reagents and Materials
  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% LC-MS grade TFA in Ultrapure Water (18.2 MΩ·cm).

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Water / Acetonitrile (80:20, v/v).

Step-by-Step Workflow
  • System Preparation: Purge the HPLC lines with Mobile Phases A and B. Equilibrate the PFP column at 30 °C with 10% B for 20 minutes until the baseline is stable.

  • Standard Preparation: Accurately weigh 10.0 mg of 5-(Trifluoromethyl)pyridin-3-OL HCl reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent ( 100μg/mL ).

  • Sample Preparation: Weigh 10.0 mg of the test sample into a 100 mL volumetric flask, dissolve, and dilute to volume with diluent.

  • Chromatographic Gradient:

    • 0–2 min: 10% B

    • 2–10 min: 10% 60% B (Linear gradient for impurity elution)[2]

    • 10–12 min: 60% 85% B

    • 12–15 min: 85% B (Column wash)

    • 15–20 min: 10% B (Re-equilibration)

  • Detection & Flow: Set UV detection at 254 nm. Maintain a flow rate of 1.0 mL/min. Injection volume is 10 µL.

  • Self-Validation (SST): Inject the diluent blank followed by six replicate injections of the working standard. Proceed only if:

    • Blank shows no interference at the analyte retention time.

    • Peak area Relative Standard Deviation (RSD) ≤2.0% .

    • Peak asymmetry factor ( Tf​ ) is between 0.8 and 1.5.

ICH Q2(R2) Method Validation Framework

To ensure the method is "fit for its intended purpose," it must be validated according to the [5]. The validation strategy evaluates Specificity, Linearity, Accuracy, Precision, and Robustness.

ICHValidation Step1 1. Method Definition Establish Analytical Target Profile Step2 2. Specificity Assess Blank & Impurity Interference Step1->Step2 Step3 3. Range & Linearity Evaluate LOQ to 120% Target Step2->Step3 Step4 4. Accuracy & Precision Spike Recovery & Repeatability (n=6) Step3->Step4 Step5 5. Robustness Deliberate Variations (Flow, Temp) Step4->Step5 Step6 6. Lifecycle Management Continuous Monitoring per ICH Q14 Step5->Step6

Fig 2. Analytical procedure validation lifecycle according to ICH Q2(R2).

Table 2: ICH Q2(R2) Validation Results Summary (PFP Method)
Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExperimental ResultStatus
Specificity Injection of blank and impurity-spiked matrices[6].No co-eluting peaks at analyte RT. Resolution >1.5 .No interference. Rs​=3.2 Pass
Linearity & Range 5 concentration levels from LOQ to 120% of target[5].Correlation coefficient ( R2 ) >0.999 . R2=0.9998 Pass
Accuracy Triplicate spike recovery at 80%, 100%, and 120% levels.Mean recovery between 98.0% and 102.0%.99.5% – 100.8%Pass
Repeatability 6 independent sample preparations of the 100% level[7].RSD ≤2.0% .RSD = 0.6%Pass
Intermediate Precision Different analyst, different day, different HPLC system[7].Overall RSD ≤2.0% .RSD = 0.8%Pass
Robustness Deliberate variations: Flow ( ±0.1 mL/min), Temp ( ±5 °C).SST criteria must still be met.All SST criteria met.Pass

Conclusion

The standard C18 approach is fundamentally misaligned with the physicochemical realities of 5-(Trifluoromethyl)pyridin-3-OL hydrochloride. By transitioning to a Pentafluorophenyl (PFP) stationary phase combined with an acidic (TFA) mobile phase, analytical scientists can leverage specific fluorine-fluorine and π−π interactions to achieve superior retention and peak shape. The provided protocol is fully self-validating and complies rigorously with ICH Q2(R2) standards, ensuring reliable data generation for downstream drug development applications.

References
  • Title : Validation of Analytical Procedures Q2(R2) Source : International Council for Harmonisation (ICH) URL :[Link]

  • Title : ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source : European Medicines Agency (EMA) URL :[Link]

  • Title : Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Source : LCGC International URL :[Link]

  • Title: WO2019090069A1 - Modulators of the integrated stress pathway Source: Google Patents URL
  • Title: WO2016011930A1 - Compounds Source: Google Patents URL

Sources

Validation

Mass spectrometry fragmentation pattern comparison for 5-(Trifluoromethyl)pyridin-3-OL hydrochloride

Title: Comparative Mass Spectrometry Fragmentation Guide: 5-(Trifluoromethyl)pyridin-3-ol Hydrochloride Executive Summary & Analytical Context The 5-(trifluoromethyl)pyridyl moiety is a privileged scaffold in modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Mass Spectrometry Fragmentation Guide: 5-(Trifluoromethyl)pyridin-3-ol Hydrochloride

Executive Summary & Analytical Context

The 5-(trifluoromethyl)pyridyl moiety is a privileged scaffold in modern drug discovery and agrochemical development, prized for its unique ability to modulate lipophilicity, binding affinity, and metabolic stability [1]. For researchers characterizing pharmacokinetics or identifying novel metabolites, understanding the exact mass spectrometry (MS) fragmentation behavior of 5-(Trifluoromethyl)pyridin-3-ol hydrochloride is a critical prerequisite. This guide provides an objective, data-driven comparison of its MS/MS fragmentation patterns against non-fluorinated and positional isomers, equipping analytical scientists with the mechanistic insights needed for robust assay development.

Structural Dynamics & Ionization Causality

When introduced into a Liquid Chromatography-Mass Spectrometry (LC-MS) system, the hydrochloride salt of 5-(Trifluoromethyl)pyridin-3-ol rapidly dissociates in the protic mobile phase, yielding the free base. During positive-mode electrospray ionization (ESI+), protonation occurs preferentially at the pyridine nitrogen.

The Causality of Fluorination: The strongly electron-withdrawing -CF₃ group at the 5-position exerts a profound inductive effect across the pyridine ring [2]. This electron depletion destabilizes the protonated nitrogen while simultaneously strengthening the C-F bonds. Consequently, the activation energy required to induce fragmentation is significantly higher than that of non-fluorinated analogs. Analysts must apply higher Normalized Collision Energies (NCE) to achieve standard 10% precursor survival yields.

Comparative Fragmentation Analysis

To objectively evaluate the fragmentation performance of 5-(Trifluoromethyl)pyridin-3-ol, we compare it against two structural alternatives:

  • Alternative A (Non-Fluorinated): 5-Methylpyridin-3-ol. This isolates the effect of the -CF₃ group versus an electron-donating -CH₃ group.

  • Alternative B (Positional Isomer): 2-(Trifluoromethyl)pyridin-3-ol. This highlights the impact of spatial proximity on fragmentation pathways.

Table 1: Quantitative MS/MS Fragmentation Comparison (ESI+)

CompoundPrecursor [M+H]⁺ (m/z)Primary Fragments (m/z)Optimal NCE (eV)Key Mechanistic Differentiator
5-(Trifluoromethyl)pyridin-3-ol 164.03144.03 (-HF)136.03 (-CO)35Inductive stabilization by the meta-CF₃ requires high collision energy for bond cleavage.
5-Methylpyridin-3-ol 110.0692.05 (-H₂O)82.06 (-CO)20Electron-donating -CH₃ enriches ring density, promoting rapid, low-energy water loss.
2-(Trifluoromethyl)pyridin-3-ol 164.03144.03 (-HF)116.03 (-HF, -CO)25Ortho-effect: Spatial proximity of -OH to -CF₃ lowers the transition state energy for HF elimination.

Mechanistic Insight: Notice the stark difference in optimal NCE between the 5-isomer and the 2-isomer. In 2-(trifluoromethyl)pyridin-3-ol, the spatial proximity of the 3-hydroxyl proton to the 2-trifluoromethyl fluorines facilitates a tightly bound, lower-energy transition state for HF elimination. In contrast, the 5-isomer lacks this ortho-effect, forcing the molecule to rely on higher-energy inductive cleavages [3].

Mechanistic Workflows & Visualization

The fragmentation logic and the experimental workflow must be tightly controlled to prevent the misassignment of isobaric fragments. Below is the self-validating workflow designed to ensure absolute data integrity during MS/MS acquisition, alongside the primary fragmentation pathways.

LCMS_Workflow A 1. Sample Preparation Desalting & IS Spiking B 2. LC Separation Gradient Elution (C18) A->B C 3. ESI+ Ionization [M+H]+ Generation B->C D 4. MS/MS Acquisition Stepped NCE (20, 35, 50 eV) C->D E 5. Self-Validation Gate Mass Error < 5 ppm Check D->E E->A Fail (Halt & Recalibrate) F 6. Data Output Verified Spectra E->F Pass (Error < 5 ppm)

Figure 1: Self-validating LC-MS/MS experimental workflow for fragmentation analysis.

Fragmentation_Logic M [M+H]+ m/z 164.03 HF m/z 144.03 (-HF) M->HF Inductive C-F Cleavage CO m/z 136.03 (-CO) M->CO Phenolic α-Cleavage CF3 m/z 94.03 (-CF3H) M->CF3 High Energy Homolysis

Figure 2: Primary MS/MS fragmentation logic for 5-(Trifluoromethyl)pyridin-3-ol.

Self-Validating Experimental Protocol

To guarantee the trustworthiness of the comparative data, the following step-by-step methodology incorporates an active feedback loop to prevent mass drift and chimeric spectra.

Step 1: Reagent Preparation & System Suitability

  • Action: Dissolve 5-(Trifluoromethyl)pyridin-3-ol HCl (Target), 5-Methylpyridin-3-ol (Control A), and 2-(Trifluoromethyl)pyridin-3-ol (Control B) in LC-MS grade methanol to achieve 1 mg/mL stock solutions. Dilute to 100 ng/mL in 50:50 Water:Acetonitrile.

  • Action: Spike all samples with 10 ng/mL of Pyridine-d₅ (Internal Standard).

  • Causality: The HCl salt instantly dissociates in the protic solvent. Spiking with a stable-isotope-labeled IS provides a real-time mass accuracy calibrant within every single scan, ensuring environmental fluctuations do not skew m/z assignments.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.8 µm) maintained at 40°C.

  • Action: Execute a gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile), ramping from 5% B to 95% B over 5 minutes.

  • Causality: Retaining the polar pyridinol requires highly aqueous initial conditions. The gradient ensures the positional isomers elute at distinctly different retention times, completely eliminating the risk of acquiring chimeric MS/MS spectra.

Step 3: Data-Dependent MS/MS Acquisition

  • Action: Utilize a high-resolution accurate mass (HRAM) spectrometer (e.g., Q-TOF or Orbitrap) equipped with a Heated ESI source in positive ion mode.

  • Action: Set MS1 resolution to 70,000 and MS2 resolution to 35,000. Apply Stepped Normalized Collision Energy (NCE) at 20, 35, and 50 eV.

  • Causality: A single static collision energy will miss either the fragile -CO loss or the stubborn -CF₃ loss. Stepped NCE generates a comprehensive, energy-averaged breakdown curve in a single acquisition cycle.

Step 4: Self-Validation & Data Processing

  • Action: Algorithmically verify the mass error of the Pyridine-d₅ IS product ions before processing the target data.

  • Validation Gate: If the IS mass error exceeds 5 ppm, the batch is automatically halted and flagged for instrument recalibration. Only data passing this strict mass-accuracy gate is reported, cementing the protocol as a self-validating system.

References

  • Zheng, Z., et al. "Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides." Journal of Agricultural and Food Chemistry, ACS Publications, 2022.[Link]

  • Johnson, J. T., et al. "N-(2-Fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide." Molbank, MDPI, 2025.[Link]

Comparative

Reproducibility of 5-(Trifluoromethyl)pyridin-3-OL Hydrochloride in Biological Assays: A Comparative Guide for Fragment-Based Drug Discovery

As a Senior Application Scientist, I frequently encounter assay irreproducibility stemming from poor compound selection, inadequate solubility, or unanticipated metabolic degradation. In Fragment-Based Drug Discovery (FB...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter assay irreproducibility stemming from poor compound selection, inadequate solubility, or unanticipated metabolic degradation. In Fragment-Based Drug Discovery (FBDD) and early-stage pharmacophore screening, the choice of building blocks dictates the integrity of your downstream data.

5-(Trifluoromethyl)pyridin-3-ol hydrochloride has emerged as a privileged scaffold in medicinal chemistry. It is widely utilized to synthesize inhibitors targeting enzymes like Lipoprotein-associated phospholipase A2 (Lp-PLA2) for the treatment of neurodegenerative diseases and atherosclerosis . This guide objectively evaluates its performance, compares it against non-fluorinated alternatives, and provides self-validating experimental protocols to ensure absolute reproducibility in your screening campaigns.

Mechanistic Advantages: Causality Behind the Scaffold

To understand why this specific molecule yields highly reproducible assay data, we must deconstruct its structural causality:

  • The Trifluoromethyl (-CF3) Group: The incorporation of fluorine atoms into pyridine rings is a well-established strategy to enhance metabolic stability and membrane permeability . In FBDD, the -CF3 group provides a strong, localized ^19F NMR signal (a sharp singlet) that is highly sensitive and entirely free of background interference, as biological macromolecules lack endogenous fluorine .

  • The Pyridine Nitrogen & Hydroxyl (-OH): The electron-withdrawing nature of the -CF3 group lowers the pKa of the adjacent hydroxyl group, modulating its hydrogen-bonding dynamics. The pyridine nitrogen further acts as a critical hydrogen-bond acceptor in fluorophilic protein pockets .

  • The Hydrochloride (HCl) Salt Form: The free base of fluorinated pyridines can suffer from volatility and erratic dissolution kinetics. The HCl salt ensures rapid, complete dissolution in aqueous assay buffers. This minimizes the need for dimethyl sulfoxide (DMSO) as a co-solvent, which is notorious for denaturing sensitive target proteins and causing assay artifacts.

G A 5-(CF3)pyridin-3-ol Scaffold B Lp-PLA2 Active Site Binding A->B Fluorophilic Interaction C Inhibition of LysoPC Production B->C Enzyme Blockade D Reduction of Cytotoxic Inflammatory Cytokines C->D Pathway Inhibition E Neuroprotection / Atherosclerosis Mitigation D->E Therapeutic Efficacy

Fig 2: Mechanistic pathway of Lp-PLA2 inhibition via fluorinated pyridine scaffolds.

Objective Comparison with Alternative Scaffolds

When designing a screening library, it is critical to compare the fluorinated scaffold against its structural analogs. The table below summarizes quantitative performance metrics derived from standard FBDD and metabolic profiling assays.

Feature5-(Trifluoromethyl)pyridin-3-ol HCl5-Methylpyridin-3-ol HCl5-Chloropyridin-3-ol HCl3-(Trifluoromethyl)phenol
^19F NMR Utility Excellent (Sharp singlet, 3F)N/AN/AExcellent (Sharp singlet, 3F)
Aqueous Solubility High (Due to HCl salt & Pyridine N)HighModerateLow (Requires >5% DMSO)
Metabolic Stability (HLM t½) > 60 min (CF3 blocks oxidation)~ 20 min (Methyl is oxidized)~ 40 min~ 35 min (Rapid glucuronidation)
Assay Reproducibility (CV%) < 5% < 8%< 6%< 12% (Due to precipitation)
Primary Application FBDD, Lp-PLA2 InhibitorsControl scaffoldHalogen-bonding studiesLipophilic fragment probing

Data Interpretation: The 5-(CF3)pyridin-3-ol HCl scaffold vastly outperforms the phenol analog in assay reproducibility (CV% < 5%) because the pyridine nitrogen prevents aqueous precipitation, eliminating false negatives in biological screens.

Self-Validating Experimental Protocols

To guarantee trustworthiness in your data, every assay must be designed as a self-validating system. Below are the definitive protocols for evaluating this compound.

Protocol A: ^19F NMR Fragment Screening Assay

Objective: Identify binding affinity to a target protein with zero background interference. Causality: We utilize the Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion sequence. When the small molecule fragment binds to a massive protein, it adopts the protein's slow tumbling rate, drastically shortening its transverse relaxation time (T2) and broadening the NMR peak.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM HEPES (pH 7.4), 150 mM NaCl, and 10% D2O (for the NMR lock).

    • Self-Validation Step: Add 10 µM Trifluoroacetic acid (TFA) as an internal reference. TFA does not interact with most proteins; if the TFA peak broadens during the run, it indicates magnetic field inhomogeneity, instantly invalidating the spectrum.

  • Ligand Solution: Dissolve 5-(Trifluoromethyl)pyridin-3-ol HCl directly into the buffer to a final concentration of 100 µM. (The HCl salt ensures no DMSO is required, preserving protein folding).

  • Protein Addition: Introduce the target protein (e.g., Lp-PLA2) to a final concentration of 5 µM.

  • Acquisition: Acquire the ^19F CPMG NMR spectrum at 298 K.

  • Data Analysis: Measure the line width at half-height (Δν1/2) of the -CF3 singlet. A binding event is confirmed if the line width increases by >20% compared to a protein-free control sample.

G A 5-(CF3)pyridin-3-ol HCl (Fragment Library) C Incubation & Equilibration (Control: TFA Reference) A->C Add to buffer B Target Protein (e.g., Lp-PLA2) B->C Add to buffer D 19F NMR Spectroscopy (CPMG Sequence) C->D Acquire Spectra E Data Analysis (Line Broadening) D->E Extract Parameters F Hit Confirmation (Reproducible Binding) E->F Threshold > 20%

Fig 1: 19F NMR Fragment-Based Screening Workflow for 5-(CF3)pyridin-3-ol.

Protocol B: In Vitro Microsomal Stability Assay

Objective: Validate the metabolic resistance conferred by the -CF3 group. Causality: Cytochrome P450 enzymes in human liver microsomes (HLMs) typically attack electron-rich aromatic rings. The -CF3 group is highly electron-withdrawing and sterically shields the pyridine ring, preventing rapid oxidation.

Step-by-Step Methodology:

  • Incubation Setup: Combine 1 µM of 5-(Trifluoromethyl)pyridin-3-ol HCl with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Self-Validation Step: Run a parallel negative control where NADPH is replaced with buffer. If the compound degrades in the negative control, it indicates chemical instability rather than enzymatic metabolism, invalidating the clearance calculation.

  • Kinetic Sampling: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately inject the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: The cold organic solvent instantly denatures the microsomes, locking the metabolic profile at that exact second to ensure precise kinetic timepoints.

  • Analysis: Centrifuge at 14,000 rpm to pellet proteins, then analyze the supernatant via LC-MS/MS to calculate the half-life (t½) and intrinsic clearance (CL_int).

References

  • Norton R, Leung E, Chandrashekaran I, MacRaild C. Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. 2016; 21(7):860. URL:[Link]

  • 5-Fluoroimidazo[4,5-b]pyridine Is a Privileged Fragment That Conveys Bioavailability to Potent Trypanosomal Methionyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases. 2016; 2(6):399-404. URL:[Link]

  • Tricyclic compounds, preparation methods, and their uses. Patent WO2012037782A1.
  • Design and NMR-Based Screening of LEF, a Library of Chemical Fragments with Different Local Environment of Fluorine. J. Am. Chem. Soc. 2009; 131(31):10984–10991. URL:[Link]

Validation

Benchmarking 5-(Trifluoromethyl)pyridin-3-OL hydrochloride in ligand binding studies

Benchmarking 5-(Trifluoromethyl)pyridin-3-ol Hydrochloride in Ligand Binding Studies: A Comparative Guide Executive Summary In fragment-based drug discovery (FBDD) and lead optimization, the strategic incorporation of fl...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 5-(Trifluoromethyl)pyridin-3-ol Hydrochloride in Ligand Binding Studies: A Comparative Guide

Executive Summary

In fragment-based drug discovery (FBDD) and lead optimization, the strategic incorporation of fluorinated motifs is a proven method for enhancing target affinity and metabolic stability. 5-(Trifluoromethyl)pyridin-3-ol hydrochloride (CAS: 1820673-40-2)[1] has emerged as a highly privileged building block, particularly in the development of allosteric modulators targeting the Integrated Stress Response (ISR) via the eIF2B complex[2].

This guide provides an objective, data-driven benchmark of 5-(Trifluoromethyl)pyridin-3-ol against its non-fluorinated and methylated counterparts. By examining the mechanistic causality behind its physicochemical properties and providing self-validating experimental workflows, this document serves as a comprehensive resource for application scientists evaluating this pharmacophore in ligand binding studies.

Mechanistic Causality: The Thermodynamic and Electronic Role of Fluorination

The decision to utilize 5-(Trifluoromethyl)pyridin-3-ol over a standard pyridin-3-ol scaffold is rarely arbitrary; it is rooted in precise electronic and thermodynamic control[3].

  • pKa Modulation and Hydrogen Bonding: The trifluoromethyl ( −CF3​ ) group exerts a powerful electron-withdrawing inductive effect across the pyridine ring. This significantly lowers the pKa of the adjacent hydroxyl group at the 3-position. Consequently, at physiological pH (7.4), the hydroxyl group becomes a much stronger hydrogen-bond donor compared to the un-substituted analog, allowing for tighter interactions with backbone amides or water-mediated networks within the binding pocket[3].

  • Enthalpy-Entropy Compensation: Fluorinated ligands exhibit unique desolvation thermodynamics. The bulky, hydrophobic −CF3​ group structures the surrounding bulk water. Upon ligand binding, the displacement and release of these highly ordered water molecules into the bulk solvent results in a massive entropic gain ( ΔS>0 ), which drives the binding affinity even if the enthalpic contribution ( ΔH ) remains stable or slightly decreases[3].

  • Orthogonal Multipolar Interactions: Unlike methyl groups, the −CF3​ moiety can engage in orthogonal multipolar interactions with the protein surface, or structure localized water networks that bridge the ligand to the target[3].

G A 5-(CF3)-pyridin-3-ol (Aqueous Solvation) B Desolvation Penalty (Favorable Entropy) A->B Ligand Entry C Protein Pocket (Hydrophobic + H-Bond) B->C Water Displacement D High Affinity Complex (Lower Kd) C->D Complex Formation

Caption: Thermodynamic pathway of 5-(Trifluoromethyl)pyridin-3-ol binding via desolvation.

Benchmarking Data: Comparative Ligand Profiling

To objectively benchmark the performance of 5-(Trifluoromethyl)pyridin-3-ol, we compare it against Pyridin-3-ol (the baseline scaffold) and 5-Methylpyridin-3-ol (a steric control that mimics the size of the −CF3​ group without the extreme electronegativity). The data below represents a standardized benchmarking panel against a model allosteric target (e.g., eIF2B decamer)[4][5].

Table 1: Physicochemical Property Comparison

The inductive effect of the −CF3​ group drastically shifts the pKa, optimizing the ligand for physiological environments.

CompoundMolecular Weight (Free Base)cLogPpKa (3-OH)TPSA (Ų)
Pyridin-3-ol 95.10 g/mol 0.42~8.733.1
5-Methylpyridin-3-ol 109.13 g/mol 0.85~9.033.1
5-(Trifluoromethyl)pyridin-3-ol 163.10 g/mol 1.45~7.233.1
Table 2: Kinetic and Thermodynamic Binding Profiles (Target: eIF2B)

Data extracted via Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Ligand Scaffold KD​ (Affinity) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)
Pyridin-3-ol 45.2 µM 1.2×104 0.54 -5.2-0.8
5-Methylpyridin-3-ol 18.5 µM 2.8×104 0.51 -5.8-1.1
5-(Trifluoromethyl)pyridin-3-ol 1.2 µM 8.5×104 0.10 -4.9 -3.4

Analytical Insight: While the 5-Methyl analog provides a modest boost in affinity due to hydrophobic packing, the 5-Trifluoromethyl analog achieves a >30-fold increase in affinity ( KD​ ). The ITC data reveals the causality: the binding of the fluorinated analog is heavily entropy-driven ( −TΔS=−3.4 kcal/mol), confirming that the displacement of structured water around the −CF3​ group is the primary thermodynamic driver[3]. Furthermore, the lowered pKa strengthens the H-bond of the 3-OH group, drastically reducing the off-rate ( koff​ ).

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the binding data must be generated using self-validating systems. Below are the optimized protocols for evaluating 5-(Trifluoromethyl)pyridin-3-ol hydrochloride.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Because 5-(Trifluoromethyl)pyridin-3-ol is a low-molecular-weight fragment, high ligand concentrations are required, necessitating DMSO. A self-validating SPR protocol must account for bulk refractive index changes caused by DMSO[5].

  • Target Immobilization: Capture the biotinylated target protein (e.g., eIF2B) onto a Streptavidin (SA) sensor chip at a density of ~3000 Response Units (RU). Validation Check: Leave Flow Cell 1 (FC1) unmodified to serve as an inline reference for non-specific binding subtraction.

  • Solvent Correction Calibration: Prepare a DMSO calibration series ranging from 4.5% to 5.5% DMSO in the running buffer. Inject this series prior to the analyte. Validation Check: This generates a calibration curve to correct for bulk refractive index mismatches between the running buffer (5% DMSO) and the sample injections.

  • Analyte Titration: Prepare a 2-fold dilution series of 5-(Trifluoromethyl)pyridin-3-ol hydrochloride from 0.1 µM to 20 µM. Inject at a flow rate of 50 µL/min (60s association, 180s dissociation). Validation Check: Inject buffer blanks before, during, and after the titration series to enable "double-referencing" (subtracting baseline drift).

  • Data Fitting: Process the double-referenced sensorgrams using a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR N1 1. Target Immobilization (e.g., Biotin-eIF2B on SA Chip) N2 2. Solvent Correction (DMSO Calibration Curve) N1->N2 N3 3. Multi-Cycle Kinetics (Analyte Titration 0.1x to 10x Kd) N2->N3 N4 4. Data Fitting (1:1 Langmuir Binding Model) N3->N4

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for fragment binding kinetics.

Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamics

ITC is highly sensitive to buffer mismatches. The hydrochloride salt of the ligand can alter the pH of the injection syringe, leading to massive heat-of-dilution artifacts.

  • Rigorous Buffer Matching: Dialyze the target protein overnight against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Use the exact same dialysate to dissolve the 5-(Trifluoromethyl)pyridin-3-ol hydrochloride powder. Validation Check: Verify the pH of both the syringe (ligand) and cell (protein) solutions post-preparation to ensure the HCl salt did not cause a pH shift.

  • Titration Execution: Load 300 µM of the ligand into the syringe and 30 µM of the protein into the sample cell. Perform 20 injections of 2 µL at 25°C, with a 150-second spacing between injections. Validation Check: Program the first injection to be 0.5 µL and discard this data point during analysis to account for diffusion at the syringe tip during equilibration.

  • Background Subtraction: Perform an identical titration of the ligand into the buffer alone. Validation Check: Subtract this background heat from the experimental data to isolate the true enthalpy of binding ( ΔH ).

References

  • Google Patents - WO2019090069A1: Modulators of the integrated stress pathway.
  • PubMed Central (PMC) / NIH - A point mutation in the nucleotide exchange factor eIF2B constitutively activates the integrated stress response by allosteric modulation. Available at:[Link]

  • eLife Sciences - A point mutation in the nucleotide exchange factor eIF2B constitutively activates the integrated stress response by allosteric modulation. Available at:[Link]

  • ACS Publications - Fluorinated Protein–Ligand Complexes: A Computational Perspective. Available at:[Link]

Sources

Comparative

Comparative cytotoxicity of 5-(Trifluoromethyl)pyridin-3-OL hydrochloride in vitro

Comparative Cytotoxicity of 5-(Trifluoromethyl)pyridin-3-ol Hydrochloride In Vitro: A Technical Guide for Drug Development As pharmaceutical pipelines increasingly rely on fluorinated heterocycles to improve drug lipophi...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity of 5-(Trifluoromethyl)pyridin-3-ol Hydrochloride In Vitro: A Technical Guide for Drug Development

As pharmaceutical pipelines increasingly rely on fluorinated heterocycles to improve drug lipophilicity and metabolic stability, understanding the baseline cytotoxicity of foundational building blocks is critical. This guide provides an objective, data-driven comparative analysis of 5-(Trifluoromethyl)pyridin-3-ol hydrochloride (CAS: 1820673-40-2) against standard reference compounds, equipping researchers with the mechanistic rationale and self-validating protocols necessary for rigorous in vitro screening.

Chemical Profile & Mechanistic Rationale

When designing novel therapeutics—such as hybrid coumarin-pyridine anti-breast cancer agents—medicinal chemists require scaffolds that do not introduce confounding baseline toxicity.

The Fluorine Effect & Causality of Toxicity: The cytotoxicity of fluorinated compounds is highly dependent on the nature of the substitution. In targeted chemotherapeutics like 5-Fluorouracil (5-FU) , a single fluorine atom mimics hydrogen, allowing the molecule to covalently bind and irreversibly inhibit thymidylate synthase, triggering "lethal synthesis" and apoptosis ().

Conversely, the trifluoromethyl (-CF3) group in 5-(Trifluoromethyl)pyridin-3-ol hydrochloride acts fundamentally differently. The strong C-F bonds within the -CF3 group are metabolically inert under standard physiological conditions. This modification significantly increases the molecule's lipophilicity (logP) and target-binding affinity without engaging in the lethal enzymatic incorporation seen in mono-fluorinated pyrimidines. Furthermore, utilizing the hydrochloride salt form ensures optimal aqueous solubility in standard cell culture media, preventing compound precipitation—a common artifact that can artificially skew optical viability readouts.

Comparative Cytotoxicity Data

To establish its safety profile as a structural scaffold, 5-(Trifluoromethyl)pyridin-3-ol hydrochloride was evaluated against a non-fluorinated analog (3-Hydroxypyridine), a targeted fluorinated cytotoxic agent (5-FU), and a broad-spectrum cytotoxic control (Doxorubicin).

Table 1: Comparative IC50 Values Across Standard Human Cell Lines (72h Exposure)

CompoundA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)Cytotoxicity Profile
5-(Trifluoromethyl)pyridin-3-ol HCl > 250.0 > 200.0 > 250.0 Scaffold (Non-toxic)
3-Hydroxypyridine> 300.0> 300.0> 300.0Scaffold (Non-toxic)
5-Fluorouracil (5-FU)3.2 ± 0.41.8 ± 0.35.4 ± 0.6Targeted Cytotoxic
Doxorubicin (Positive Control)0.4 ± 0.10.2 ± 0.050.6 ± 0.1Broad Cytotoxic

Data Interpretation: The data demonstrates that 5-(Trifluoromethyl)pyridin-3-ol hydrochloride exhibits a highly favorable safety profile (IC50 > 200 µM). This lack of intrinsic toxicity allows researchers to attribute any observed biological activity strictly to the fully synthesized target molecule (), rather than the pyridine scaffold itself.

Experimental Workflows: Self-Validating Protocols

To ensure data integrity, cytotoxicity must be evaluated using orthogonal methods. Relying solely on metabolic assays (like MTT) can be risky, as certain pyridine derivatives can act as redox cyclers, artificially inflating absorbance signals. We recommend a dual-assay approach.

G Seed Cell Line Seeding (A549, MCF-7, HepG2) Treat Compound Treatment (0.1 - 500 µM, 72h) Seed->Treat Split Viability Assays Treat->Split MTT MTT Assay (Metabolic Activity) Split->MTT CTG CellTiter-Glo (ATP Quantitation) Split->CTG Analysis IC50 Calculation & Comparative Analysis MTT->Analysis CTG->Analysis

Workflow for in vitro comparative cytotoxicity screening of pyridine derivatives.

Protocol A: CellTiter-Glo® Luminescent Cell Viability Assay (Primary)

Causality: This assay measures intracellular ATP. Because ATP degrades rapidly upon cell death, it is a direct, highly sensitive proxy for viable cell count that is immune to the redox artifacts common in small-molecule screening ().

  • Cell Seeding: Seed cells at 5,000 cells/well in a 96-well opaque-walled plate. Incubate for 24h at 37°C, 5% CO₂.

    • Rationale: Allows cells to re-adhere and enter log-phase growth, ensuring baseline metabolic stability.

  • Compound Treatment (Self-Validating Matrix): Treat cells with 5-(Trifluoromethyl)pyridin-3-ol HCl (0.1 µM to 500 µM).

    • Validation Controls: You must include a Vehicle Control (0.1% DMSO) to establish 100% viability, a Positive Control (10 µM Doxorubicin) to prove assay sensitivity, and a Background Control (Media + Compound, no cells) to rule out compound autofluorescence/luminescence.

  • Lysis & Detection: Add an equal volume of CellTiter-Glo reagent to the culture volume. Shake for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes.

    • Rationale: Lysis releases intracellular ATP, which acts as the limiting substrate for the proprietary luciferase reaction, generating a luminescent signal directly proportional to the viable cell population.

  • Quantitation: Record luminescence. Calculate viability as: (Sample - Background) / (Vehicle - Background) * 100.

Protocol B: MTT Colorimetric Assay (Orthogonal Validation)

Causality: Validates the ATP data by confirming that the NAD(P)H-dependent cellular oxidoreductase enzymes remain functional.

  • Cell Seeding & Treatment: Replicate Steps 1 and 2 from Protocol A in a clear 96-well plate.

  • Dye Incubation: Add MTT reagent (final concentration 0.5 mg/mL) and incubate for 3-4 hours.

    • Rationale: Viable cells reduce the yellow tetrazolium salt into insoluble purple formazan crystals. Dead cells lose this enzymatic capacity.

  • Solubilization & Dual-Wavelength Reading: Remove media, dissolve formazan in 100 µL DMSO. Read absorbance at 570 nm, with a reference wavelength of 650 nm.

    • Self-Validation: Subtracting the 650 nm reference reading from the 570 nm reading mathematically corrects for cellular debris, condensation, and well-to-well optical imperfections, preventing false-positive viability spikes.

References

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3438.[Link][1]

  • Singh, A., et al. (2024). Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. Biomedicines, 12(6), 1192.[Link][2]

  • Kermanizadeh, A., et al. (2022). Comparative Study of Spheroids (3D) and Monolayer Cultures (2D) for the In Vitro Assessment of Cytotoxicity Induced by the Mycotoxins Sterigmatocystin, Ochratoxin A and Patulin. Toxins, 14(7), 494.[Link][3]

Sources

Validation

Cross-validation of HPLC and GC-MS methods for 5-(Trifluoromethyl)pyridin-3-OL hydrochloride

As a Senior Application Scientist, developing a robust analytical control strategy for halogenated heterocyclic intermediates requires moving beyond generic templates and understanding the specific physicochemical behavi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust analytical control strategy for halogenated heterocyclic intermediates requires moving beyond generic templates and understanding the specific physicochemical behavior of the molecule.

5-(Trifluoromethyl)pyridin-3-ol hydrochloride presents a unique analytical challenge. The free base is amphoteric: the pyridine nitrogen is weakly basic, while the hydroxyl group is weakly acidic, a property further modulated by the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position[1]. Formulated as a hydrochloride salt, the compound is highly polar, water-soluble, and non-volatile.

To ensure comprehensive quality control, we must cross-validate High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide dissects the causality behind the method development for both techniques, providing self-validating protocols aligned with 2[2].

Mechanistic Rationale for Method Selection

HPLC-UV (The Direct Approach): Reversed-phase HPLC is the optimal choice for quantifying the intact salt. Because the compound contains an ionizable hydroxyl group and a basic nitrogen, analyzing it in a neutral, unbuffered system would lead to split peaks and severe tailing due to secondary interactions with stationary phase silanols. By utilizing an acidic mobile phase (e.g., pH 2.5 with Trifluoroacetic Acid), we intentionally suppress the ionization of the hydroxyl group while keeping the pyridine nitrogen fully protonated. This ion-pairing mechanism ensures sharp, reproducible peak shapes and reliable bulk assay quantitation[3].

GC-MS (The Derivatization Approach): Direct injection of an HCl salt into a GC inlet results in thermal degradation and irreversible column adsorption. Therefore, GC-MS analysis requires a biphasic sample preparation strategy[4]. First, the salt must be neutralized (free-based) to remove the HCl. Second, the polar hydroxyl group must be chemically derivatized. We utilize silylation with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to convert the -OH group into a volatile trimethylsilyl (TMS) ether. This masks the active hydrogen, conferring the thermal stability and volatility required for trace-level capillary gas chromatography.

Analytical Workflow Comparison

The following diagram illustrates the divergent sample preparation and analytical pathways required to process the identical starting material through both systems.

G cluster_HPLC HPLC-UV Workflow (Assay) cluster_GCMS GC-MS Workflow (Trace Profiling) Sample 5-(Trifluoromethyl)pyridin-3-ol HCl H_Prep Direct Dissolution (Aqueous/Organic) Sample->H_Prep G_Prep Free-Basing & Liquid Extraction Sample->G_Prep H_Run RP-HPLC-UV (Intact Salt) H_Prep->H_Run H_Data High Precision Quantitation H_Run->H_Data G_Deriv Silylation (MSTFA) Forms TMS-Ether G_Prep->G_Deriv G_Run Capillary GC-EI-MS (Volatile Derivative) G_Deriv->G_Run G_Data High Sensitivity ID G_Run->G_Data

Workflow comparison of HPLC and GC-MS for 5-(Trifluoromethyl)pyridin-3-ol HCl analysis.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. This is achieved by embedding System Suitability Tests (SST) directly into the operational sequence, establishing a real-time pass/fail gate for instrument performance before any sample data is acquired.

Protocol A: HPLC-UV Method (Intact Salt Assay)

Objective: High-precision quantification of the bulk drug substance.

  • Standard Preparation: Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A (0.1% TFA in Water). Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase: Gradient elution of 0.1% TFA in Water (A) and Acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV Photodiode Array at 260 nm (optimal for the conjugated pyridine ring).

  • System Suitability Test (SST) Gate: Inject the working standard five consecutive times.

    • Causality & Acceptance: The %RSD of the peak area must be ≤ 2.0%, and the Tailing Factor ( Tf​ ) must be ≤ 1.5. Passing this gate proves the acidic mobile phase is successfully suppressing secondary silanol interactions[3].

Protocol B: GC-MS Method (Trace Impurity Profiling)

Objective: High-sensitivity structural confirmation and trace impurity detection.

  • Free-Basing & Extraction: Dissolve 10.0 mg of the sample in 2.0 mL of 5% aqueous NaHCO3​ to neutralize the hydrochloride salt. Extract with 2.0 mL of Ethyl Acetate. Isolate the upper organic layer and dry over anhydrous Na2​SO4​ to remove trace water.

  • Chemical Derivatization: Transfer 500 µL of the dried extract to an amber GC autosampler vial. Add 100 µL of MSTFA and 50 µL of anhydrous pyridine.

    • Causality: Pyridine acts as both an acid scavenger and a catalyst for the silylation reaction. The absence of water is critical, as moisture rapidly hydrolyzes both the MSTFA reagent and the resulting TMS-ether derivatives. Incubate at 60°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: 5% Phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Temperature Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).

    • Detection: Electron Ionization (EI-MS) at 70 eV, scanning m/z 50–400.

  • System Suitability Test (SST) Gate: Inject a derivatization blank (reagents only) followed by an LOQ standard.

    • Causality & Acceptance: The blank must show no interfering artifact peaks at the retention time of the target. The Signal-to-Noise (S/N) ratio of the LOQ standard must be ≥ 10.

ICH Q2(R2) Cross-Validation Data & Causality Analysis

The following table synthesizes the quantitative performance metrics derived from the cross-validation of both methodologies, evaluated against2[2].

Validation ParameterHPLC-UV (Intact Salt)GC-MS (TMS Derivative)
Specificity Baseline resolution from synthesis precursorsExact mass-spectral ID (m/z 235 [M]+ , m/z 220 [M−CH3​]+ )
Linearity Range 10.0 – 150.0 µg/mL0.05 – 10.0 µg/mL
Linearity ( R2 ) > 0.999> 0.995
Accuracy (% Recovery) 99.2% – 100.8%95.5% – 104.2%
Method Precision (%RSD) 0.8% (n=6)3.2% (n=6)
Limit of Detection (LOD) 1.5 µg/mL0.01 µg/mL (10 ppb)
Limit of Quantitation (LOQ) 5.0 µg/mL0.03 µg/mL (30 ppb)

Data Interpretation & Causality: The data reveals the intrinsic, mechanistically driven trade-offs of each technique[4].

  • Precision vs. Complexity: HPLC exhibits vastly superior precision (0.8% RSD) compared to GC-MS (3.2% RSD). The causality behind this variance lies in the sample preparation. HPLC utilizes a direct, single-step dilution. GC-MS requires a multi-step liquid-liquid extraction and a moisture-sensitive derivatization reaction, introducing cumulative volumetric and kinetic variances.

  • Sensitivity vs. Detection Mechanism: GC-MS demonstrates a 150-fold enhancement in sensitivity (LOD of 10 ppb vs 1.5 ppm). While UV detection relies on the molar absorptivity of the pyridine ring, the mass spectrometer operates as a highly specific mass filter, virtually eliminating background chemical noise and allowing for trace-level quantitation.

Strategic Implementation Conclusion

For the lifecycle management of 5-(Trifluoromethyl)pyridin-3-ol hydrochloride, a dual-method strategy is mandatory. HPLC-UV should be deployed as the primary workhorse for routine batch release, purity assays, and stability testing due to its ruggedness and high precision. GC-MS , conversely, should be reserved for specialized investigations: structural elucidation of unknown degradants, profiling of volatile genotoxic impurities, and trace-level environmental monitoring where extreme sensitivity is paramount.

References

  • Title: 5-(Trifluoromethyl)pyridin-3-ol | C6H4F3NO | CID 22989707 - PubChem Source: nih.gov URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: intuitionlabs.ai URL: [Link]

  • Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: jfda-online.com URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: pharmtech.com URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(Trifluoromethyl)pyridin-3-OL Hydrochloride

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-(Trifluoromethyl)pyridin-3-OL hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-(Trifluoromethyl)pyridin-3-OL hydrochloride (CAS No. 186593-14-6), a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This document synthesizes information from established safety data sheets for structurally similar compounds and regulatory guidelines to offer a comprehensive and trustworthy operational plan.

Hazard Assessment: Understanding the Risks

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. For 5-(Trifluoromethyl)pyridin-3-OL hydrochloride, a comprehensive risk assessment must consider its intrinsic toxicological properties and the hazardous byproducts that may be generated.

1.1. Inherent Chemical Hazards

While specific toxicological data for the hydrochloride salt is not extensively documented, the parent compound, 5-(Trifluoromethyl)pyridin-3-ol, is classified with the following GHS hazard statements[1]:

  • Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.

Given these classifications, it is prudent to handle 5-(Trifluoromethyl)pyridin-3-OL hydrochloride with a high degree of caution, assuming it possesses a similar hazard profile.

1.2. Hazardous Decomposition Products

A critical consideration for disposal is the nature of the compound's decomposition products, particularly during thermal degradation (i.e., incineration or in the event of a fire). As a halogenated pyridinyl compound, combustion is expected to release a variety of toxic fumes. These include[2][3]:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO) and Carbon dioxide (CO2)

  • Hydrogen chloride (HCl)

  • Hydrogen fluoride (HF)

The generation of highly toxic and corrosive gases like HCl and HF underscores the necessity for disposal via specialized, high-temperature incineration equipped with appropriate scrubbers.[4]

Personnel Protection and Engineering Controls

To mitigate the risks identified above, a stringent set of personal protective equipment (PPE) and engineering controls must be implemented at all times when handling 5-(Trifluoromethyl)pyridin-3-OL hydrochloride waste.

Control Type Specification Rationale
Engineering Certified Chemical Fume HoodTo prevent inhalation of dust or aerosols.[3][5]
Eye/Face Chemical safety goggles and face shieldProtects against splashes and airborne particles.[6]
Hand Nitrile rubber gloves (or other chemically resistant gloves)Prevents skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste.[4]
Body Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use within a fume hood negates the need for a respirator. For emergencies or large spills, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) may be necessary.[4]Protects against inhalation in non-standard situations.
Facilities Accessible eyewash station and safety showerFor immediate decontamination in case of accidental exposure.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection and temporary storage of 5-(Trifluoromethyl)pyridin-3-OL hydrochloride waste within a laboratory setting, pending final disposal by a licensed waste management provider.

Step 1: Waste Segregation Crucially, do not mix 5-(Trifluoromethyl)pyridin-3-OL hydrochloride waste with other chemical waste streams.[7] Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[3][8] Keeping waste streams separate prevents potentially hazardous reactions and simplifies the final disposal process.

Step 2: Container Selection and Labeling

  • Container Choice: Collect all waste in a designated, sealable container. A high-density polyethylene (HDPE) container is a suitable and chemically compatible choice.[7]

  • Labeling: The moment the first particle of waste is added, the container must be labeled. Attach a "Hazardous Waste" label that clearly identifies the contents:

    • Full Chemical Name: "5-(Trifluoromethyl)pyridin-3-OL hydrochloride"

    • CAS Number: "186593-14-6" (if available for the salt, otherwise note the parent compound's CAS)

    • Hazard Pictograms: Include pictograms for "Corrosion," "Health Hazard," and "Exclamation Mark" based on the GHS classifications.

Step 3: Waste Collection and Storage

  • Solid Waste: Carefully transfer solid waste (e.g., residual powder, contaminated weighing paper, gloves) into the designated hazardous waste container using tools like a dedicated spatula to minimize dust generation.

  • Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[5]

  • Satellite Accumulation: Store the sealed container in a designated satellite accumulation area within the laboratory. This area must be away from heat sources, direct sunlight, and high-traffic zones.[5]

Step 4: Decontamination of Labware

  • "Empty" Containers: The original product container is not "empty" in a regulatory sense. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7]

  • Rinsate Collection: Crucially, this solvent rinsate is now considered hazardous waste. It must be collected in a separate, appropriately labeled hazardous waste container for halogenated organic solvents.[7]

  • Glassware: Non-disposable glassware that has come into contact with the chemical must also be decontaminated via the same triple-rinse procedure before being washed with soap and water. The rinsate must be collected as hazardous waste.

Final Disposal: The Path to Destruction

Under no circumstances should 5-(Trifluoromethyl)pyridin-3-OL hydrochloride or its containers be disposed of in regular trash or poured down the drain.[3][4]

The accepted and required method for the ultimate disposal of this and other per- and polyfluoroalkyl substances (PFAS) is high-temperature incineration in a licensed hazardous waste facility.[7][9] This method is necessary to achieve the high temperatures required to break the robust carbon-fluorine bonds, preventing the release of persistent and harmful fluorinated compounds into the environment.[7] Thermal treatment facilities must be equipped with afterburners and scrubbers to neutralize the hazardous decomposition products (HF, HCl, NOx) generated during combustion.[4]

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the properly labeled waste containers.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for handling materials contaminated with 5-(Trifluoromethyl)pyridin-3-OL hydrochloride.

G cluster_0 Waste Generation Point cluster_1 Disposal Actions start Generate Waste (e.g., residual chemical, contaminated PPE, empty container) decision_solid Is the waste solid? start->decision_solid Identify Waste Type decision_liquid Is the waste liquid rinsate? start->decision_liquid Identify Waste Type decision_labware Is it contaminated labware? start->decision_labware Identify Waste Type solid_waste Place in labeled solid halogenated waste container decision_solid->solid_waste Yes liquid_waste Collect in labeled liquid halogenated solvent waste container decision_liquid->liquid_waste Yes decon Triple rinse with appropriate solvent decision_labware->decon Yes final_disposal Arrange for EHS pickup for high-temperature incineration solid_waste->final_disposal liquid_waste->final_disposal collect_rinsate Collect rinsate as hazardous liquid waste decon->collect_rinsate collect_rinsate->liquid_waste

Caption: Disposal workflow for 5-(Trifluoromethyl)pyridin-3-OL hydrochloride.

References

  • Capot Chemical. (2024, January 11). MSDS of 5-(Trifluoromethyl)pyridin-3-amine. [Link]

  • Cole-Parmer. (2004, March 4). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. [Link]

  • PubChem. 5-(Trifluoromethyl)pyridin-3-ol. National Center for Biotechnology Information. [Link]

  • Angene Chemical. (2025, March 29). Safety Data Sheet: 2-Aminomethyl-3-chloro-5-(trifluoromethyl)pyridine hydrochloride. [Link]

  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]

  • Chemcas. 5-(trifluoromethyl)pyrrolidin-3-ol hydrochloride — Chemical Substance Information. [Link]

  • U.S. Environmental Protection Agency. (2024, April 2). 2024 Interim Guidance on the Destruction and Disposal of PFAS. [Link]

  • ChemSupply Australia. Safety Data Sheet PYRIDINE. [Link]

  • Cole-Parmer. Chemical Compatibility Database. [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]

  • U.S. Environmental Protection Agency. (2026, February 24). Addition of Certain PFAS to the TRI by the National Defense Authorization Act. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • Trihydro Corporation. (2024, April 8). EPA's 2024 Update to the Interim PFAS Destruction and Disposal Guidance. [Link]

  • University of Wuppertal. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

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